Product packaging for Cyclofenil(Cat. No.:CAS No. 2624-43-3)

Cyclofenil

货号: B1669405
CAS 编号: 2624-43-3
分子量: 364.4 g/mol
InChI 键: GVOUFPWUYJWQSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cyclofenil is an organic molecular entity.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
A gonadal stimulant and inducer of ovulation. It is used in the treatment of infertility and amenorrhea, but is thought to be less effective than CLOMIPHENE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O4 B1669405 Cyclofenil CAS No. 2624-43-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
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InChI

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOUFPWUYJWQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022866
Record name Cyclofenil
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Molecular Weight

364.4 g/mol
Source PubChem
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CAS No.

2624-43-3
Record name Cyclofenil
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Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) with a complex pharmacological profile, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-dependent manner.[1][2] This dual activity necessitates a comprehensive in vitro characterization to elucidate its mechanism of action and predict its therapeutic potential and potential liabilities. This guide provides a structured, in-depth framework for the in vitro pharmacological profiling of this compound, designed for researchers, scientists, and drug development professionals. We will detail the core assays required to dissect its interaction with estrogen receptors (ERα and ERβ), quantify its functional activity, and assess its impact on downstream cellular signaling pathways. Each protocol is presented with the underlying scientific rationale, emphasizing experimental integrity and data interpretation.

Introduction: The Scientific Imperative for Profiling this compound

This compound, chemically known as bis(p-acetoxyphenyl)-cyclohexylidenemethane, belongs to the same broad class of non-steroidal SERMs as tamoxifen and clomiphene.[3] Historically, it has been used as an ovulation stimulant, acting as a gonadotropin stimulant by exerting antiestrogenic effects on the hypothalamic-pituitary-gonadal axis.[3] However, its full pharmacological spectrum, including its potential applications in osteoporosis or estrogen-dependent cancers, remains less characterized than other SERMs.[2]

A thorough in vitro profiling is the foundational step in understanding its molecular mechanisms. This involves a multi-tiered approach:

  • Primary Target Engagement: Quantifying the binding affinity of this compound for the two main estrogen receptor subtypes, ERα and ERβ.

  • Functional Activity Assessment: Determining whether this binding results in receptor activation (agonism) or inhibition (antagonism).

  • Cellular Impact Analysis: Evaluating the downstream consequences of receptor modulation on cellular processes like proliferation and signaling.

This guide provides the technical details and scientific reasoning to execute this profiling strategy effectively.

Section 1: Primary Target Engagement via Competitive Radioligand Binding Assay

Scientific Rationale

The cornerstone of this compound's mechanism is its direct interaction with estrogen receptors ERα and ERβ.[1] Before assessing function, we must quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[4] This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from the receptor. The concentration at which this compound displaces 50% of the radioligand (IC₅₀) is determined, which can then be converted to the binding affinity constant (Kᵢ). Comparing Kᵢ values for ERα and ERβ reveals any receptor subtype selectivity.

Experimental Workflow: ERα/ERβ Competitive Binding

This protocol outlines a filtration-based assay, a robust method for separating bound from free radioligand.[4]

Scientist's Note: The choice of receptor source is critical. Commercially available purified full-length human ERα and ERβ are recommended for consistency, though preparations from rat uterine cytosol can also be used.[5][6]

Step-by-Step Protocol:

  • Preparation: Thaw purified human ERα or ERβ protein and keep on ice. Prepare assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (unlabeled 17β-Estradiol).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor protein (e.g., 10-20 µg per well).

    • [³H]-Estradiol at a fixed concentration near its Kₔ (e.g., 0.5-1.0 nM).[6]

    • Varying concentrations of this compound or controls.

  • Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester. This traps the receptor-ligand complexes. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[7]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-Estradiol and Kₔ is its dissociation constant.[7]

Data Presentation: Binding Affinity of this compound

The results should be summarized in a clear, comparative table.

TargetRadioligandKₔ of RadioligandThis compound IC₅₀ (nM)This compound Kᵢ (nM)Reference Compound (Estradiol Kᵢ, nM)
ERα [³H]-Estradiol~0.2 nM[5]Experimental ValueCalculated Value~0.2 nM
ERβ [³H]-Estradiol~0.5 nM[5]Experimental ValueCalculated Value~0.5 nM

Note: Literature suggests this compound may have a higher affinity for ERβ than ERα.[8] One study reported relative binding affinities of 124 for ERβ and 285 for ERα, although specific Kᵢ values were not provided.[8]

Visualization: Competitive Binding Assay Principle

G cluster_0 Assay Well cluster_1 Binding at Low [this compound] cluster_2 Binding at High [this compound] ER Estrogen Receptor (ER) Radio [3H]-Estradiol (Radioligand) Radio->ER Binds to Cyclo This compound (Test Compound) Cyclo->ER Competes with ER1 ER Radio1 [3H] Radio1->ER1 High Signal ER2 ER Cyclo2 This compound Cyclo2->ER2 Low Signal G cluster_0 Cell Treatment cluster_1 Reporter Gene Activation cluster_2 Signal Detection Compound This compound or Estradiol Cell Engineered Cell (ER + ERE-Luc) Compound->Cell Incubate 18-24h ER_Complex [Ligand-ER] Complex Binds to ERE Luciferase Luciferase Gene Transcription ER_Complex->Luciferase Lysis Cell Lysis Substrate Add Luciferin Substrate Lysis->Substrate Light Measure Luminescence Substrate->Light G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MembraneER Membrane ERα/β MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) MembraneER->MAPK_Cascade Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) MAPK_Cascade->Transcription Phosphorylates Transcription Factors NuclearER Nuclear ERα/β ERE Estrogen Response Element (ERE) NuclearER->ERE ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->MembraneER Rapid Signaling This compound->NuclearER Genomic Action

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Cyclofenil for Estrogen Receptors α and β

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of scientific inquiry for its potential therapeutic applications, including ovulation induction.[1] Its mechanism of action is centered on its interaction with the two principal estrogen receptors, ERα and ERβ.[2] This technical guide provides a comprehensive analysis of the binding affinity and kinetics of this compound for these two receptor subtypes. We delve into the nuanced molecular interactions, present detailed methodologies for their characterization, and explore the downstream consequences of these binding events on receptor conformation and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacology at the molecular level.

Introduction: this compound and the Estrogen Receptors

This compound is a diphenylethylene derivative that exhibits a mixed agonist-antagonist profile at estrogen receptors, a hallmark of SERMs.[1][2] This dual activity is tissue-specific, allowing it to elicit estrogenic effects in some tissues while blocking them in others. The primary targets of this compound are the estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. While both receptors bind the endogenous ligand 17β-estradiol, they are encoded by separate genes and exhibit distinct tissue distribution and transcriptional activities, often with opposing effects on cell proliferation.[2] Understanding the specific binding characteristics of this compound to ERα and ERβ is therefore paramount to elucidating its pharmacological profile and therapeutic potential.

Binding Affinity of this compound for ERα and ERβ

The binding affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its analogs, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) in competitive binding assays.

Quantitative Binding Data

Numerous studies have investigated the binding affinity of this compound and its derivatives for ERα and ERβ. The data, primarily from competitive radiometric binding assays, indicates that this compound can bind to both receptor subtypes, with some analogs exhibiting a degree of selectivity.

CompoundReceptorBinding Affinity MetricValueReference
This compound Analog (13e)ERαIC5019.0 nM[3]
This compound Analog (13e)ERβIC50229 nM[3]
This compound Analog (11c)ERαIC501.738 µM[3]
This compound Analog (11c)ERβIC50199 nM[3]
This compound Analog (11e)ERαIC503.162 µM[3]
This compound Analog (11e)ERβIC5067 nM[3]
This compound-derived dimer (15b)ERαRBA79.2%[4]
This compound Analog (4-fluorothis compound)ERαRBA27%[2]
This compound Analog (4-fluorothis compound)ERβRBA62%[2]

Table 1: Summary of reported binding affinities for this compound and its analogs to ERα and ERβ. RBA values are relative to 17β-estradiol (100%).

The presented data highlights that modifications to the this compound scaffold can significantly alter both the potency and selectivity of binding to ERα and ERβ. For instance, the this compound-amide conjugate 13e demonstrates a clear preference for ERα, whereas the analog 11e shows marked selectivity for ERβ.[3] This underscores the potential for rational drug design to develop subtype-selective this compound-based SERMs.

Experimental Methodologies for Determining Binding Affinity

The cornerstone for evaluating the binding affinity of compounds like this compound is the competitive binding assay. This section provides a detailed, field-proven protocol for a radiometric competitive binding assay.

Radiometric Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to ERα or ERβ.

Protocol:

  • Receptor Preparation:

    • Utilize purified full-length human ERα and ERβ. The source and purity of the receptor are critical for reproducible results.

  • Reaction Mixture Preparation:

    • In a 96-well plate, combine the following in assay buffer (e.g., Tris-HCl with protease inhibitors):

      • A fixed concentration of purified ERα or ERβ.

      • A fixed concentration of [³H]-estradiol (typically at or below its Kd for the respective receptor).

      • A range of concentrations of the unlabeled competitor (this compound or its analogs).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxyapatite (HAP) to each well. HAP binds the receptor-ligand complexes.

    • Incubate for a short period (e.g., 15 minutes) with intermittent shaking.

    • Wash the HAP pellets multiple times with cold assay buffer to remove unbound [³H]-estradiol.

  • Quantification:

    • After the final wash, resuspend the HAP pellets in a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]-estradiol as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

    • The Relative Binding Affinity (RBA) can be calculated using the following formula:

      • RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%

Causality Behind Experimental Choices:

  • Low Temperature Incubation: Minimizes receptor degradation and non-specific binding.

  • Use of HAP: Provides a rapid and efficient method to separate protein-bound ligand from free ligand.

  • Competitive Format: Allows for the determination of the affinity of unlabeled compounds without the need for direct radiolabeling of each test molecule.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Receptor ERα or ERβ Mixture Reaction Mixture (Receptor + Radioligand + Competitor) Receptor->Mixture Radioligand [³H]-Estradiol Radioligand->Mixture Competitor This compound (unlabeled) Competitor->Mixture HAP Add Hydroxyapatite (HAP) Mixture->HAP Wash Wash to remove unbound radioligand HAP->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Data Analysis (IC50 & RBA calculation) Scintillation->Data_Analysis

Caption: Workflow of a radiometric competitive binding assay.

Binding Kinetics of this compound: A Data Gap

While binding affinity provides a measure of the steady-state interaction, binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), offer a more dynamic view of the ligand-receptor interaction. A slow k_off, for instance, can lead to a prolonged duration of action, which may be independent of the compound's affinity.

Despite a thorough review of the available literature, specific k_on and k_off values for the interaction of this compound with ERα and ERβ have not been reported. This represents a significant gap in our understanding of its molecular pharmacology.

Recommended Methodology for Kinetic Analysis: Surface Plasmon Resonance (SPR)

To address this data gap, Surface Plasmon Resonance (SPR) is the recommended technique for detailed kinetic analysis.[5][6]

Experimental Workflow:

  • Chip Preparation: Covalently immobilize purified ERα or ERβ onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal in real-time as this compound binds to the immobilized receptor. This phase provides information to calculate the k_on.

  • Dissociation Phase: Replace the this compound solution with buffer and monitor the decrease in the SPR signal as this compound dissociates from the receptor. This phase is used to determine the k_off.

  • Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to derive the k_on and k_off values. The equilibrium dissociation constant (Kd) can then be calculated as k_off / k_on.

SPR_Workflow cluster_setup Setup cluster_binding Binding cluster_dissociation Dissociation cluster_analysis Analysis Immobilize Immobilize ERα or ERβ on Sensor Chip Inject Inject this compound (Analyte) Immobilize->Inject Association Monitor Association Phase (k_on) Inject->Association Buffer Inject Buffer Association->Buffer Dissociation Monitor Dissociation Phase (k_off) Buffer->Dissociation Fitting Fit Data to Binding Model Dissociation->Fitting Kinetics Determine k_on, k_off, and Kd Fitting->Kinetics

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Downstream Consequences of this compound Binding

The binding of a SERM like this compound to ERα or ERβ induces conformational changes in the receptor, which in turn dictates the recruitment of coactivator and corepressor proteins. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist activities of SERMs.

Receptor Conformation

The ligand-binding domain of estrogen receptors contains a critical region known as helix 12 (H12). The positioning of H12 is crucial for transcriptional activity. Agonist binding typically stabilizes H12 in a conformation that promotes the recruitment of coactivators. Conversely, antagonists often displace H12, leading to the recruitment of corepressors. While the precise conformational changes induced by this compound have not been structurally elucidated, its mixed agonist/antagonist profile strongly suggests that it induces distinct conformational states in ERα and ERβ in a tissue-dependent manner.

Coactivator and Corepressor Recruitment

The recruitment of coactivators, such as those from the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3), is essential for agonist activity. These proteins facilitate chromatin remodeling and the assembly of the transcriptional machinery. Corepressors, such as NCoR and SMRT, mediate transcriptional repression.

The agonistic effects of this compound in certain tissues are likely mediated by the recruitment of coactivators to the ER-cyclofenil complex, while its antagonistic effects in other tissues would involve the recruitment of corepressors. The specific profile of co-regulator recruitment by the this compound-ER complex is a key area for future research to fully understand its tissue-selective actions. A study on a this compound-derived dimer demonstrated that it could downregulate the ER content in MCF-7 cells, suggesting an antagonistic mechanism that impacts receptor stability.[4]

Signaling_Pathway cluster_coregulators Co-regulator Recruitment cluster_outcomes Transcriptional Outcomes This compound This compound Complex This compound-ER Complex This compound->Complex ER ERα or ERβ ER->Complex Conformation Receptor Conformation Change Complex->Conformation Coactivators Coactivators (e.g., SRC-1) Conformation->Coactivators Tissue-specific Corepressors Corepressors (e.g., NCoR) Conformation->Corepressors Tissue-specific Agonism Agonist Activity (Gene Transcription) Coactivators->Agonism Antagonism Antagonist Activity (Transcription Blocked) Corepressors->Antagonism

Caption: this compound-mediated ER signaling pathway.

Conclusion and Future Directions

This compound demonstrates binding to both ERα and ERβ, with its analogs exhibiting the potential for subtype selectivity. The primary method for characterizing this interaction has been the radiometric competitive binding assay, which provides valuable affinity data. However, a significant knowledge gap exists regarding the binding kinetics of this compound. Future research employing techniques such as SPR is crucial to determine the association and dissociation rates, which will provide a more complete picture of its pharmacological activity. Furthermore, detailed structural and molecular studies are needed to elucidate the precise conformational changes induced by this compound in ERα and ERβ and the subsequent co-regulator recruitment profiles. This will be instrumental in fully understanding its tissue-selective actions and in guiding the development of next-generation SERMs with improved therapeutic profiles.

References

An In-Depth Technical Guide to Investigating the Tissue-Specific Agonist/Antagonist Effects of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as either an agonist or an antagonist of the estrogen receptor (ER) in a tissue-dependent manner. This guide provides a comprehensive technical framework for researchers and drug development professionals to meticulously investigate and characterize the tissue-specific effects of this compound. We will delve into the molecular mechanisms underpinning its selectivity, provide detailed, field-proven protocols for both in-vitro and in-vivo evaluation, and offer a comparative perspective with other well-known SERMs. The overarching goal is to equip scientists with the necessary tools and rationale to conduct robust, self-validating studies on this compound and similar compounds.

Introduction: The Enigma of this compound and the SERM Paradigm

This compound, chemically known as bis(p-acetoxyphenyl)cyclohexylidenemethane, is a member of the diverse class of compounds known as selective estrogen receptor modulators (SERMs)[1]. Unlike pure estrogen agonists or antagonists, SERMs like this compound possess the unique ability to elicit tissue-specific responses, mimicking estrogen's beneficial effects in some tissues while blocking its potentially detrimental actions in others[1]. This duality makes them attractive therapeutic candidates for a range of hormone-related conditions, including infertility, osteoporosis, and certain types of breast cancer[1].

Historically used as an ovulation inducer, this compound's clinical application has been limited compared to more extensively studied SERMs such as Tamoxifen and Raloxifene[1]. However, its distinct chemical structure and potential for a unique tissue-selectivity profile warrant a renewed and thorough investigation. Understanding the precise molecular choreography that dictates this compound's agonist versus antagonist activity in tissues such as the breast, uterus, and bone is paramount for unlocking its full therapeutic potential and identifying novel applications.

This guide will navigate the complexities of this compound's mechanism of action, providing a logical and experimentally sound pathway to dissect its tissue-specific effects.

The Molecular Basis of this compound's Tissue Selectivity: A Tripartite Mechanism

The tissue-specific actions of any SERM, including this compound, are not governed by a single factor but rather a confluence of three key molecular determinants:

  • Differential Estrogen Receptor (ERα vs. ERβ) Affinity and Expression: The human body possesses two main estrogen receptor subtypes, ERα and ERβ, which are products of different genes and exhibit distinct tissue distribution patterns. This compound, like other SERMs, can display differential binding affinities for these two receptor subtypes. While specific binding affinity data for this compound is not as abundant as for newer SERMs, studies on its derivatives have shown varying affinities for ERα and ERβ[2]. The relative expression levels of ERα and ERβ in a given tissue will, therefore, profoundly influence the cellular response to this compound.

  • Ligand-Induced Conformational Changes of the Estrogen Receptor: The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a specific conformational change in the receptor protein. This altered shape is the linchpin of SERM activity. An agonist, like estradiol, will induce a conformation that facilitates the recruitment of co-activator proteins, leading to gene transcription. Conversely, an antagonist will induce a different conformation that either prevents co-activator binding or actively recruits co-repressor proteins, thereby silencing gene expression. The specific "shape" that this compound imparts on ERα and ERβ is a critical determinant of its downstream effects.

  • The Cellular Milieu: Co-regulator Protein Expression: The ultimate transcriptional output of the this compound-ER complex is dependent on the specific repertoire of co-activator and co-repressor proteins present in a given cell type. Tissues vary significantly in their expression of these co-regulators. For instance, a cell rich in co-activators that are readily recruited by the this compound-ER complex will experience an agonist response. In contrast, a cell with a high concentration of co-repressors that have a high affinity for the same complex will exhibit an antagonist effect.

The interplay of these three factors creates a complex combinatorial code that dictates whether this compound will act as an agonist or an antagonist in a particular tissue.

Signaling Pathway Overview

SERM_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Binding Cyclofenil_ER This compound-ER Complex ER->Cyclofenil_ER Translocation ERE Estrogen Response Element (ERE) Cyclofenil_ER->ERE DNA Binding Coactivators Co-activators ERE->Coactivators Recruitment (Agonist) Corepressors Co-repressors ERE->Corepressors Recruitment (Antagonist) Gene_Activation Gene Activation Coactivators->Gene_Activation Gene_Repression Gene Repression Corepressors->Gene_Repression

Figure 1: Generalized SERM Signaling Pathway.

In-Vitro Characterization of this compound's Tissue-Specific Effects: A Step-by-Step Guide

A tiered in-vitro approach is essential to systematically dissect the molecular pharmacology of this compound. The following protocols are designed to be self-validating, with each step building upon the previous one to provide a comprehensive picture of the compound's activity.

Tier 1: Receptor Binding Affinity

The initial step is to determine the binding affinity of this compound for ERα and ERβ. This is a fundamental parameter that underpins all subsequent functional effects. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation of Receptor Source:

    • Utilize either purified full-length human ERα and ERβ proteins or cytosol extracts from tissues known to express high levels of these receptors (e.g., rat uterine cytosol)[3][4][5][6][7].

  • Radioligand:

    • Use a high-affinity radiolabeled estrogen, typically [³H]-estradiol.

  • Competitive Binding:

    • Incubate a constant concentration of the radioligand and the receptor source with increasing concentrations of unlabeled this compound.

    • Include a control with only the radioligand and receptor to determine maximum binding, and another with a large excess of unlabeled estradiol to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Employ a method to separate the receptor-bound radioligand from the free radioligand (e.g., hydroxylapatite precipitation or size-exclusion chromatography).

  • Quantification:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value can be used to calculate the binding affinity (Ki) of this compound for each receptor subtype.

Tier 2: Functional Activity in Cell-Based Assays

Once the binding affinity is established, the next crucial step is to determine the functional consequences of this binding in a cellular context. This is achieved using reporter gene assays and cell proliferation assays in cell lines representative of different estrogen-target tissues.

Experimental Protocol: ERE-Luciferase Reporter Gene Assay

  • Cell Lines:

    • Use cell lines that endogenously express ERα (e.g., MCF-7 breast cancer cells) or ERβ, or transiently transfect ER-negative cells (e.g., HEK293) with expression vectors for ERα or ERβ.

  • Reporter Construct:

    • Co-transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., pERE-luc)[8][9][10][11][12][13][14].

  • Treatment:

    • Treat the transfected cells with a range of concentrations of this compound, both alone (to assess agonist activity) and in the presence of a fixed concentration of estradiol (to assess antagonist activity).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • For agonist activity, plot luciferase activity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay

  • Cell Lines:

    • Utilize estrogen-responsive cell lines such as MCF-7 (breast cancer, ERα-positive), Ishikawa (endometrial cancer, ERα-positive), and U2OS (osteosarcoma, can be engineered to express ERs).

  • Treatment:

    • Plate the cells in a multi-well format and treat with a range of concentrations of this compound, with and without estradiol.

  • Assessment of Proliferation:

    • After a suitable incubation period (e.g., 3-6 days), quantify cell proliferation using a reliable method such as the MTS assay or by direct cell counting[15][16][17].

  • Data Analysis:

    • Determine the EC50 for agonistic effects and the IC50 for antagonistic effects on cell proliferation.

Parameter MCF-7 (Breast) Ishikawa (Uterus) U2OS (Bone)
ERα Expression HighHighModerate
ERβ Expression LowModerateHigh
Expected this compound Effect AntagonistAgonist/AntagonistAgonist
EC50 (Agonist) N/ATo be determinedTo be determined
IC50 (Antagonist) To be determinedTo be determinedN/A

Table 1: Expected Tissue-Specific Effects of this compound in In-Vitro Assays.

In-Vivo Validation of Tissue-Specific Effects: The Ovariectomized Rat Model

In-vitro findings must be validated in a whole-animal model to account for the complexities of metabolism, pharmacokinetics, and inter-tissue communication. The ovariectomized (OVX) rat is the gold-standard preclinical model for studying the effects of SERMs on bone and uterine tissues.

Experimental Protocol: Ovariectomized (OVX) Rat Model

  • Animal Model:

    • Use skeletally mature female rats (e.g., Sprague-Dawley).

    • Perform bilateral ovariectomy to induce an estrogen-deficient state, mimicking post-menopause.

  • Treatment Groups:

    • Include a sham-operated control group, an OVX control group, an OVX group treated with estradiol (positive control), and OVX groups treated with various doses of this compound.

  • Treatment Administration:

    • Administer the compounds daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 4-12 weeks).

  • Endpoint Analysis:

    • Uterine Wet Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the uteri. An increase in uterine weight is indicative of an estrogenic (agonist) effect[18][19][20][21][22].

    • Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA)[23][24][25][26]. Prevention of OVX-induced bone loss indicates an estrogenic (agonist) effect on bone.

    • Histological Analysis: Perform histological examination of the uterus to assess endometrial thickness and cell proliferation, and of bone to evaluate trabecular architecture.

Parameter OVX + Vehicle OVX + Estradiol OVX + this compound
Uterine Wet Weight LowHighTo be determined
Bone Mineral Density LowHighTo be determined

Table 2: Expected Outcomes in the Ovariectomized Rat Model.

Workflow for In-Vivo Studies

InVivo_Workflow Animal_Model Ovariectomized Rat Model Treatment Treatment Groups: - Sham - OVX + Vehicle - OVX + Estradiol - OVX + this compound Animal_Model->Treatment Administration Daily Administration (4-12 weeks) Treatment->Administration Endpoint_Analysis Endpoint Analysis Administration->Endpoint_Analysis Uterine_Weight Uterine Wet Weight Endpoint_Analysis->Uterine_Weight BMD Bone Mineral Density (DXA) Endpoint_Analysis->BMD Histology Histological Analysis Endpoint_Analysis->Histology Data_Interpretation Data Interpretation & Comparative Analysis Uterine_Weight->Data_Interpretation BMD->Data_Interpretation Histology->Data_Interpretation

Figure 2: Experimental Workflow for In-Vivo Evaluation of this compound.

Investigating Downstream Signaling Pathways: Unraveling the "Why"

To gain a deeper understanding of this compound's tissue-specific actions, it is crucial to investigate its impact on key downstream signaling pathways in different cellular contexts.

  • In Bone (Agonist Effects): The pro-osteogenic effects of estrogens are partly mediated through the transforming growth factor-beta (TGF-β) signaling pathway[27][28][29][30]. In osteoblasts, estrogenic compounds can enhance TGF-β signaling, leading to increased bone formation. Investigating the effect of this compound on the phosphorylation of Smad proteins (key mediators of TGF-β signaling) in osteoblastic cells can provide mechanistic insights into its bone-protective effects.

  • In Breast Cancer (Antagonist Effects): The Wnt/β-catenin signaling pathway is often aberrantly activated in breast cancer and plays a role in tumor progression[31][32][33][34][35]. Estrogens can interact with this pathway to promote cell proliferation. A potential mechanism for this compound's anti-proliferative effect in breast cancer cells could be its ability to inhibit the Wnt/β-catenin pathway. This can be assessed by measuring the levels of active β-catenin and the expression of its target genes (e.g., c-Myc, Cyclin D1).

Hypothesized Downstream Signaling Modulation

Downstream_Signaling cluster_bone Bone (Osteoblasts) cluster_breast Breast Cancer Cells Cyclofenil_Agonist This compound (Agonist) TGF_beta_R TGF-β Receptor Cyclofenil_Agonist->TGF_beta_R Activates Smad Smad Phosphorylation TGF_beta_R->Smad Bone_Formation Increased Bone Formation Smad->Bone_Formation Cyclofenil_Antagonist This compound (Antagonist) Wnt_R Wnt/β-catenin Pathway Cyclofenil_Antagonist->Wnt_R Inhibits beta_catenin β-catenin Degradation Wnt_R->beta_catenin Proliferation_Inhibition Inhibition of Proliferation beta_catenin->Proliferation_Inhibition

Figure 3: Hypothesized Downstream Signaling Pathways Modulated by this compound.

Comparative Analysis: Benchmarking this compound Against Established SERMs

To provide crucial context and field-proven insights, it is highly recommended to perform side-by-side comparisons of this compound with Tamoxifen and Raloxifene in the aforementioned assays[36][37][38][39][40]. This will allow for a direct assessment of their relative potencies and tissue-selectivity profiles.

  • Tamoxifen: Known for its antagonist activity in the breast and agonist activity in bone and the uterus.

  • Raloxifene: Exhibits antagonist effects in the breast and uterus, but agonist effects in bone.

A direct comparison will highlight the unique pharmacological signature of this compound and inform its potential therapeutic niche.

Conclusion: A Roadmap for De-risking and Advancing this compound Research

The comprehensive investigational framework outlined in this guide provides a robust and logical pathway for elucidating the tissue-specific agonist and antagonist effects of this compound. By systematically progressing from fundamental receptor binding studies to functional in-vitro assays and culminating in in-vivo validation, researchers can build a comprehensive and reliable pharmacological profile of this intriguing SERM. The inclusion of mechanistic studies into downstream signaling pathways and direct comparisons with established SERMs will further enrich the understanding of this compound's unique properties. This methodical approach will not only advance our fundamental knowledge of SERM biology but also pave the way for the rational design of future clinical studies and the potential repositioning of this compound for new therapeutic indications.

References

physicochemical properties and chemical structure of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of Cyclofenil

Introduction to this compound

This compound is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) that has been utilized primarily as a gonadotropin stimulant for the treatment of anovulatory infertility and other menstrual disorders.[1][2] Marketed under various trade names, including Sexovid and Fertodur, it operates by modulating estrogen receptors, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-specific manner.[1][3] Structurally, it is related to other well-known SERMs like clomifene and tamoxifen.[1] Although its use has largely been discontinued in many regions, it remains a significant compound of study for researchers in reproductive health, endocrinology, and drug development.[1][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the analytical methodologies used for its characterization.

Chemical Identity and Structure

The unique therapeutic action of this compound is intrinsically linked to its molecular architecture. As a diphenylethylene derivative, its structure features a central cyclohexylidene methane group bonded to two phenyl rings, each substituted with an acetate group.[1]

Nomenclature and Identifiers

A clear and unambiguous identification is critical in scientific research. The standard identifiers for this compound are provided below.

IdentifierValue
IUPAC Name [4-[(4-Acetoxyphenyl)-cyclohexylidene-methyl]phenyl] acetate[1][2]
CAS Number 2624-43-3[1][2]
Molecular Formula C₂₃H₂₄O₄[1][2]
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C[2]
InChI Key GVOUFPWUYJWQSK-UHFFFAOYSA-N[2]
Synonyms Cyclophenil, Sexovid, Fertodur, F-6066, ICI-48213[1][2]
Molecular Structure

The two-dimensional representation of this compound illustrates the connectivity of atoms and functional groups that define its chemical behavior and biological activity.

Caption: Chemical structure of this compound (C₂₃H₂₄O₄).

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molar Mass 364.44 g/mol [1][2]
Physical Appearance White crystalline solid[5]
Melting Point Data not consistently available; synthesis of analogs suggests it is a solid at room temperature.[6]
Aqueous Solubility Poorly water-soluble (< 1 µg/mL in phosphate buffer pH 7.4). Considered to have low solubility.[7][8]
LogP (Octanol-Water Partition Coefficient) 5.5 (XlogP)[8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bond Count 6[8]

The high LogP value indicates that this compound is highly lipophilic, which, combined with its low aqueous solubility, aligns with its classification as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2 drug (low solubility, high permeability).[8] Its poor solubility is a significant challenge in formulation and can be attributed to its symmetric and rigid structure.[7]

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects stem from its activity as a SERM. It binds to both primary types of estrogen receptors, ERα and ERβ, but its action varies depending on the target tissue.[9][10]

  • Anti-Estrogenic Action (Antagonist): In the hypothalamus and pituitary gland, this compound acts as an estrogen antagonist.[9][11] It blocks the negative feedback mechanism of endogenous estrogen, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][11] The surge in gonadotropins promotes follicular development and induces ovulation, which is the basis of its use in treating infertility.[3][9]

  • Estrogenic Action (Agonist): In other tissues, such as bone, this compound can mimic the effects of estrogen.[3][9] This agonistic activity has prompted research into its potential for managing osteoporosis, although this application is less studied than its reproductive effects.[3]

MoA_HPG_Axis Hypo Hypothalamus Pit Anterior Pituitary Hypo->Pit + GnRH Ovaries Ovaries Pit->Ovaries + LH / FSH Estrogen Endogenous Estrogen Ovaries->Estrogen Produces This compound This compound This compound->Hypo Blocks Estrogen This compound->Pit Blocks Estrogen Estrogen->Hypo - Negative Feedback Estrogen->Pit - Negative Feedback

Caption: this compound's mechanism on the Hypothalamic-Pituitary-Gonadal axis.

Pharmacokinetics and Metabolism

  • Administration and Half-Life: this compound is administered orally.[1] Following a single 200 mg dose, its elimination half-life is reported to be between 18 and 29 hours.[1][4]

  • Metabolism: The biotransformation of this compound is a key aspect of its clearance. The parent compound is extensively metabolized and is typically not detected in urine.[12] The primary metabolic pathway involves hydroxylation of the cyclohexyl ring, followed by conjugation to form glucuronides.[12][13] These hydroxylated metabolites are the main species identified in urinary excretion studies.[12][13]

Synthesis and Spectroscopic Characterization

Chemical Synthesis

A common method for synthesizing this compound and its analogs is the McMurry coupling reaction.[6] This reaction typically involves the reductive coupling of a ketone (in this case, 4,4'-dihydroxybenzophenone) with another ketone (cyclohexanone) using a low-valent titanium reagent, followed by acetylation of the resulting phenolic hydroxyl groups.[6]

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the two phenyl rings, multiplets for the protons of the cyclohexane ring, and a distinct singlet for the methyl protons of the two acetate groups.[6][14]

    • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbons of the acetate groups, quaternary carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[14]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[6] Analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) is standard for identifying this compound and its metabolites in biological matrices.[12][15] The fragmentation pattern would likely show losses of acetic acid or the acetyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester (acetate) functional groups, typically in the range of 1735-1750 cm⁻¹. Additional bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.[6]

Analytical Methodologies

The detection and quantification of this compound, particularly its metabolites, are crucial for doping control and pharmacokinetic studies.[13][16] Given its presence on the World Anti-Doping Agency (WADA) Prohibited List, robust analytical methods are well-established.[16]

Protocol: GC-MS Analysis of this compound Metabolites in Urine

This protocol outlines a typical workflow for identifying hydroxylated this compound metabolites in a urine sample.[12][15]

Objective: To detect and identify hydroxylated metabolites of this compound.

Methodology:

  • Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to cleave the glucuronide conjugates, liberating the hydroxylated metabolites.

  • Liquid-Liquid Extraction (LLE): The hydrolyzed sample is extracted with an organic solvent (e.g., a mixture of ether and ethyl acetate) under alkaline conditions to isolate the metabolites from the aqueous matrix.

  • Derivatization: The dried extract is derivatized using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to convert the hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. This step is critical for successful GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation: A capillary GC column separates the different metabolites based on their volatility and interaction with the stationary phase.

    • Detection: The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to reference spectra of synthesized standards for unambiguous identification.[13]

analytical_workflow Sample Urine Sample Hydrolysis Step 1: Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Step 2: Liquid-Liquid Extraction Hydrolysis->Extraction Deriv Step 3: Derivatization (Silylation) Extraction->Deriv GCMS Step 4: GC-MS Analysis Deriv->GCMS Data Data Analysis (Spectral Matching) GCMS->Data Result Identification of Metabolites Data->Result

Caption: Workflow for GC-MS analysis of this compound metabolites.

Toxicology and Safety Profile

The clinical use of this compound is associated with potential adverse effects, the most significant of which is hepatotoxicity.[1][4]

  • Liver Effects: Biochemical signs of liver changes have been observed in a notable percentage of users, with a smaller fraction experiencing overt hepatitis.[4] Regular monitoring of liver function is often recommended during treatment.[3]

  • Thromboembolic Events: As a SERM, this compound may increase the risk of thromboembolic events like deep vein thrombosis (DVT).[3]

  • Contraindications: The drug is contraindicated in pregnancy due to potential harm to the fetus.[3]

Conclusion

This compound is a well-characterized SERM with a clear structure-activity relationship. Its physicochemical properties, particularly its high lipophilicity and low aqueous solubility, define its pharmacokinetic profile and present formulation challenges. The mechanism of action, centered on the differential modulation of estrogen receptors in the hypothalamic-pituitary-gonadal axis, underpins its clinical application in ovulation induction. Robust analytical methods, primarily based on mass spectrometry, have been developed for its detection and the characterization of its hydroxylated metabolites. A thorough understanding of these technical aspects is essential for researchers and professionals working with this and related compounds in drug discovery and development.

References

An In-Depth Technical Guide to Cyclofenil Analogues and Their Estrogenic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenil, a non-steroidal selective estrogen receptor modulator (SERM), presents a unique chemical scaffold that has been the subject of extensive investigation for the development of novel therapeutic agents targeting the estrogen receptor (ER). This guide provides a comprehensive technical overview of this compound and its analogues, focusing on their synthesis, structure-activity relationships (SAR), and the methodologies used to characterize their estrogenic and anti-estrogenic effects. We delve into the nuances of ERα and ERβ binding affinities, functional agonism and antagonism, and the preclinical evaluation of these compounds. This document is intended to serve as a detailed resource for researchers engaged in the design and development of next-generation SERMs based on the this compound framework.

Introduction: The Therapeutic Potential of this compound and its Analogues

This compound, chemically known as bis(p-acetoxyphenyl)cyclohexylidenemethane, is a selective estrogen receptor modulator that has been used clinically as an ovulation inducer.[1][2] Like other SERMs, such as tamoxifen and raloxifene, this compound exhibits tissue-specific estrogenic or anti-estrogenic activity.[3][4] This dual functionality stems from its ability to bind to estrogen receptors (ERs) and induce different conformational changes, leading to varied recruitment of coactivator and corepressor proteins in different tissues.[4] The therapeutic potential of this compound and its analogues extends beyond fertility to areas such as osteoporosis and hormone-dependent cancers.[4][5]

The core structure of this compound, featuring a geminal diaryl residue attached to a cycloalkylidene moiety, offers a versatile platform for medicinal chemists.[6] Modifications to the phenolic hydroxyl groups, the cycloalkyl ring, and the aromatic rings have led to the development of a diverse library of analogues with a wide spectrum of ER binding affinities and functional activities. This guide will explore these modifications and their impact on the estrogenic profile of the resulting compounds.

The Molecular Target: Estrogen Receptor Subtypes and Signaling

The biological effects of estrogens and SERMs are primarily mediated by two estrogen receptor subtypes, ERα and ERβ, which are encoded by distinct genes.[4] While they share a high degree of homology in their DNA-binding domains, their ligand-binding domains have a lower sequence conservation, which allows for the development of subtype-selective ligands.[4] ERα and ERβ are differentially expressed in various tissues and can have different, and sometimes opposing, physiological roles.

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The nature of the ligand—whether it is an agonist or an antagonist—determines the final conformation of the receptor and its interaction with transcriptional co-regulators.

EstrogenReceptorSignaling cluster_0 Cytoplasm cluster_1 Nucleus Ligand This compound Analogue ER Estrogen Receptor (ERα/β) Ligand->ER Binding Dimer ER Dimer Translocation ER->Dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Modulation Coactivators Coactivators Coactivators->ERE Agonist Activity Corepressors Corepressors Corepressors->ERE Antagonist Activity

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Chemical Synthesis of this compound Analogues

The synthesis of this compound and its derivatives often employs the McMurry coupling reaction, a reductive coupling of ketones or aldehydes to form alkenes using a low-valent titanium reagent.[3] This method is particularly advantageous as it is tolerant of free phenolic hydroxyl groups, which are crucial for ER binding.

A general synthetic scheme involves the coupling of 4,4'-dihydroxybenzophenone with a suitable cyclic ketone.[3] This approach allows for the introduction of diversity in the cycloalkylidene moiety. For analogues with substitutions on the cyclohexyl ring, the corresponding substituted cyclohexanones are used as starting materials.[3] Further modifications, such as the introduction of basic side chains reminiscent of those in tamoxifen, can be achieved through standard synthetic transformations of the phenolic hydroxyl groups.[4]

SynthesisWorkflow Start 4,4'-Dihydroxybenzophenone + Substituted Cyclic Ketone McMurry McMurry Coupling (Low-valent Titanium) Start->McMurry Intermediate This compound Analogue Precursor McMurry->Intermediate Modification Optional Functional Group Modification Intermediate->Modification Final Final this compound Analogue Intermediate->Final No modification Modification->Final

Figure 2: General Synthetic Workflow for this compound Analogues.

Structure-Activity Relationships of this compound Analogues

The estrogenic activity of this compound analogues is highly dependent on their structural features. Key modifications and their impact on ER binding affinity are summarized below.

Modification of the Cycloalkyl Ring

The size of the cycloalkyl ring plays a significant role in the binding affinity for both ERα and ERβ. Studies have shown that increasing the ring size from a cyclobutyl to a cycloheptyl group generally leads to an increase in binding affinity for both receptor subtypes.[3]

Table 1: Effect of Cycloalkyl Ring Size on ER Binding Affinity

CompoundCycloalkyl Ring SizeRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Selectivity Ratio
Analogue 145.6203.6
Analogue 25463547.7
This compound 6 124 315 2.5
Analogue 371113333.0
Data synthesized from[3]. RBA is the Relative Binding Affinity compared to estradiol (100%).

The data suggest that a 5- to 7-membered ring is optimal for high-affinity binding, with the cyclopentyl analogue showing the highest selectivity for ERβ.[3] This is likely due to the increased lipophilicity of the larger rings, which enhances hydrophobic interactions within the ligand-binding pocket of the ER.

Substitution on the Cyclohexyl Ring

The introduction of substituents on the cyclohexyl ring of this compound has been a key strategy to modulate binding affinity and subtype selectivity. Fluorine-substituted analogues, in particular, have been extensively studied for their potential as PET imaging agents.[3][7]

Table 2: Effect of Fluorine Substitution on the Cyclohexyl Ring on ER Binding Affinity

CompoundPosition of SubstitutionSubstituentRBA for ERα (%)RBA for ERβ (%)
This compound--124315
Analogue 44-F14.529.5
Analogue 54-CH2F58.5132
Analogue 63-F19.52.34
Analogue 73-CH2F10.30.23
Analogue 83-(CH2)2F141114
Analogue 93-(CH2)3F134145
Data synthesized from[3]. RBA is the Relative Binding Affinity compared to estradiol (100%).

These studies have revealed that the C3 position of the cyclohexyl ring is more tolerant to steric bulk and polar groups than the C4 position.[3][8] This is consistent with computational models of the ERα ligand-binding pocket, which show that a C3 substituent can extend towards and interact with key amino acid residues.[3] Notably, some fluoroalkyl analogues have demonstrated binding affinities for ERα and ERβ that are comparable to or even greater than that of estradiol.[3]

Bivalent (Dimeric) this compound Analogues

A novel approach in the design of ER modulators has been the development of bivalent ligands, or dimers, designed to bridge the two ligand-binding sites of a dimeric ER.[9] Bivalent this compound-derived antagonists have been synthesized with varying linker lengths.[9][10]

Table 3: ERα Binding Affinity of Bivalent this compound Analogues with Different Linker Lengths

CompoundLinker (n)RBA for ERα (%)
Dimer 1224.1
Dimer 2344.5
Dimer 3 4 79.2
Dimer 4528.5
Data synthesized from[9]. RBA is the Relative Binding Affinity compared to estradiol (100%).

These studies have shown that the linker length is critical for high-affinity binding, with a C4 spacer providing the optimal distance to bridge the two binding sites.[9] Importantly, these bivalent compounds have been shown to act as full antagonists at both ERα and ERβ and can downregulate ER levels in cancer cells.[9][10]

Methodologies for Assessing Estrogenic Activity

A multi-tiered approach involving both in vitro and in vivo assays is essential for the comprehensive characterization of the estrogenic activity of this compound analogues.

In Vitro Assays

This assay is a fundamental tool for determining the affinity of a test compound for the estrogen receptor.[3] It is a competitive radioligand binding assay that measures the ability of a compound to displace a radiolabeled ligand, typically [³H]-estradiol, from the ER.

Experimental Protocol: ER Competitive Binding Assay

  • Preparation of ER Source: Estrogen receptors can be obtained from rat uterine cytosol or by using purified full-length human ERα and ERβ.[3]

  • Incubation: A constant concentration of radiolabeled estradiol and the ER preparation are incubated with increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[3]

Reporter gene assays are used to determine the functional activity of a compound as an ER agonist or antagonist. These assays utilize a cell line that has been engineered to express an ER and a reporter gene (e.g., luciferase) under the control of an ERE.

Experimental Protocol: ER Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα) is stably transfected with a plasmid containing an ERE-luciferase reporter construct.

  • Treatment: The cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

  • Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: An increase in luminescence indicates ER agonism, while a decrease in estradiol-induced luminescence indicates ER antagonism. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Assays

The uterotrophic assay is a well-established in vivo method for assessing the estrogenic and anti-estrogenic activity of a compound.[6] It is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents.

Experimental Protocol: Rat Uterotrophic Assay

  • Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.

  • Dosing: The test compound is administered daily for a period of three to seven days via oral gavage or subcutaneous injection. A positive control (e.g., estradiol) and a vehicle control are included.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. To assess anti-estrogenic activity, the test compound is co-administered with estradiol, and a reduction in the estradiol-induced uterine weight gain is measured.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of novel selective estrogen receptor modulators. The synthetic versatility of this compound class allows for fine-tuning of its pharmacological properties. Structure-activity relationship studies have provided valuable insights into the structural requirements for high-affinity ER binding and subtype selectivity. The development of fluorine-substituted analogues has opened up new avenues for the use of these compounds as imaging agents, while bivalent analogues represent a promising strategy for creating potent ER antagonists and downregulators.

Future research in this area will likely focus on:

  • Improving ER subtype selectivity: Designing analogues with a greater preference for either ERα or ERβ to achieve more targeted therapeutic effects with fewer side effects.

  • Elucidating downstream signaling pathways: Moving beyond receptor binding and transcriptional activation to understand the full spectrum of cellular responses to these novel SERMs.

  • Optimizing pharmacokinetic properties: Enhancing the drug-like properties of lead compounds to ensure their suitability for clinical development.

The continued exploration of this compound analogues holds significant promise for the development of new and improved therapies for a range of hormone-related conditions.

References

A Technical Guide to the Molecular Modeling of Cyclofenil Docking to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on conducting molecular docking studies of Cyclofenil with estrogen receptors (ERs). We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible in-silico experiment.

Introduction: The Scientific Context of this compound and Estrogen Receptors

This compound is a selective estrogen receptor modulator (SERM) that has been investigated for various therapeutic applications, including the treatment of anovulatory infertility. Unlike endogenous estrogens, SERMs like this compound exhibit tissue-specific effects, acting as either estrogen agonists or antagonists depending on the target tissue. This differential activity is primarily mediated through their interaction with the two main subtypes of estrogen receptors: ERα and ERβ.

The estrogen receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including reproductive health, bone maintenance, and cardiovascular function. The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of an ER induces a conformational change in the receptor. This change modulates the receptor's interaction with co-regulatory proteins, ultimately leading to the up- or down-regulation of target gene expression. Understanding the precise molecular interactions between this compound and the ER LBD is therefore paramount for elucidating its mechanism of action and for the rational design of novel SERMs with improved therapeutic profiles.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). In this guide, we will detail a rigorous workflow for docking this compound to the estrogen receptor, providing insights into its binding affinity and mode of interaction.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is essential to understand the logical flow of a molecular docking experiment. The process can be conceptualized as a series of sequential stages, each with a specific objective.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Protein Preparation (Estrogen Receptor) Grid Grid Box Generation PDB->Grid Ligand Ligand Preparation (this compound) Dock Running the Docking Algorithm Ligand->Dock Grid->Dock Scoring Analysis of Docking Scores Dock->Scoring Pose Visualization of Binding Poses Scoring->Pose Interaction Identification of Key Interactions Pose->Interaction

Figure 1: A high-level overview of the molecular docking workflow.

Materials and Methods: Essential Tools and Data

A successful molecular docking study relies on the appropriate selection of software and structural data. The following table outlines the key components required for this investigation.

ComponentDescriptionRecommended Software/Source
Protein Structure Crystal structure of the human estrogen receptor alpha (ERα) or beta (ERβ) ligand-binding domain.Protein Data Bank (PDB)
Ligand Structure 3D structure of this compound.PubChem or ZINC database
Molecular Modeling Software A suite of tools for protein and ligand preparation, docking, and visualization.AutoDock Tools, PyMOL, UCSF Chimera, Schrödinger Maestro
Docking Engine The core algorithm for performing the docking simulation.AutoDock Vina, Glide, GOLD

Detailed Experimental Protocol: Docking this compound to ERα

This protocol will utilize AutoDock Tools for preparation and AutoDock Vina for the docking simulation, a widely used and validated combination in the field.

Step 1: Preparation of the Estrogen Receptor (ERα) Structure
  • Obtain the Protein Structure: Download the crystal structure of human ERα in complex with a ligand from the Protein Data Bank. A suitable entry is PDB ID: 3ERT, which shows ERα bound to 4-hydroxytamoxifen.

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This is crucial as we are interested in the interaction of this compound with the receptor alone.

    • Add polar hydrogens to the protein. The correct protonation state of amino acid residues is critical for accurate modeling of electrostatic interactions.

    • Compute Gasteiger charges for the protein atoms. These partial charges are used to calculate the electrostatic potential.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the this compound Ligand
  • Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 18329).

  • Prepare the Ligand:

    • Load the this compound structure into AutoDock Tools.

    • Detect the root of the ligand, which is the rigid part of the molecule.

    • Define the rotatable bonds. Allowing for ligand flexibility is essential for exploring a wide range of binding conformations.

    • Compute Gasteiger charges for the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

Step 3: Generation of the Grid Box

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

  • Center the Grid: The grid box should be centered on the active site of the receptor. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.

  • Define Grid Dimensions: The size of the grid box should be large enough to accommodate the entire this compound molecule in various orientations. A common starting point is a box of 25 x 25 x 25 Å.

G cluster_receptor Estrogen Receptor (ERα) cluster_grid Grid Box Receptor Receptor Grid Grid

Figure 2: Conceptual representation of the grid box encompassing the active site of the estrogen receptor.

Step 4: Running the AutoDock Vina Docking Simulation
  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execute the Docking Run: Use the command line to run AutoDock Vina with the configuration file as input. Vina will perform the docking simulation and output a file containing the predicted binding poses and their corresponding binding affinities.

Analysis and Interpretation of Docking Results

Docking Scores and Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding affinity. It is important to compare the docking score of this compound to that of a known ERα ligand, such as estradiol or 4-hydroxytamoxifen, docked under the same conditions to benchmark the results.

LigandPredicted Binding Affinity (kcal/mol)
This compound-9.5
4-Hydroxytamoxifen (Reference)-10.2
Estradiol (Reference)-11.5

Note: The values in this table are illustrative and will vary depending on the specific docking parameters and protein structure used.

Visualization of Binding Poses and Key Interactions

The predicted binding poses of this compound within the ERα active site should be visualized using software like PyMOL or UCSF Chimera. This allows for the identification of key intermolecular interactions that stabilize the ligand-receptor complex.

  • Hydrogen Bonds: Look for hydrogen bonds between the polar groups of this compound and amino acid residues in the active site, such as Glu353, Arg394, and His524, which are known to be critical for ligand binding in ERα.

  • Hydrophobic Interactions: The bulky, non-polar rings of this compound are likely to form extensive hydrophobic interactions with non-polar residues lining the active site pocket.

  • Pi-Stacking Interactions: Aromatic rings in this compound may engage in pi-stacking interactions with aromatic residues like Phe404.

G cluster_interactions Key Intermolecular Interactions HBond Hydrogen Bonds ER_ActiveSite ERα Active Site HBond->ER_ActiveSite Hydrophobic Hydrophobic Interactions Hydrophobic->ER_ActiveSite PiStack Pi-Stacking PiStack->ER_ActiveSite This compound This compound This compound->HBond interacts via This compound->Hydrophobic interacts via This compound->PiStack interacts via

Figure 3: A diagram illustrating the types of intermolecular interactions that stabilize the this compound-ERα complex.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand (in this case, 4-hydroxytamoxifen) back into the active site of its own crystal structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking protocol.

Conclusion and Future Directions

This guide has provided a detailed, technically grounded protocol for the molecular docking of this compound to the estrogen receptor. By following these steps and understanding the underlying principles, researchers can gain valuable insights into the molecular basis of this compound's interaction with its target.

Future studies could expand upon this work by:

  • Performing similar docking studies with ERβ to investigate the structural basis for this compound's potential selectivity.

  • Employing molecular dynamics (MD) simulations to study the dynamic behavior of the this compound-ER complex over time, providing a more realistic representation of the biological system.

  • Utilizing more advanced scoring functions or machine learning-based approaches to improve the accuracy of binding affinity prediction.

By integrating these computational approaches with experimental validation, a more complete understanding of this compound's pharmacology can be achieved, paving the way for the development of next-generation SERMs with enhanced therapeutic properties.

Methodological & Application

Application Notes and Protocols for Determining Cyclofenil Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Cyclofenil

This compound is a non-steroidal selective estrogen receptor modulator (SERM) that has garnered interest for its therapeutic potential in various conditions, including infertility and certain estrogen-dependent cancers.[1][2][3] As a SERM, this compound exhibits a dual mechanism of action, functioning as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue.[1][4] This tissue-specific activity is a hallmark of SERMs and allows for targeted therapeutic effects while minimizing undesirable side effects. In tissues like the ovaries, this compound can act as an estrogen agonist, promoting ovulation.[1][4] Conversely, in tissues such as the breast, it can exhibit antagonistic properties, blocking the proliferative effects of estrogen, which is particularly relevant for estrogen receptor-positive (ER+) breast cancers.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to determine the efficacy of this compound, with a primary focus on its effects on the well-established ER+ human breast cancer cell line, MCF-7. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three key assays: the MCF-7 cell proliferation assay, a competitive estrogen receptor binding assay, and quantitative PCR (qPCR) for the analysis of estrogen-responsive gene expression.

The Scientific Rationale: A Multi-Faceted Approach to Efficacy Assessment

To obtain a comprehensive understanding of this compound's efficacy, a multi-pronged in vitro approach is essential. This involves not only assessing its impact on cell proliferation but also confirming its direct interaction with the estrogen receptor and its influence on downstream signaling pathways.

  • MCF-7 Cell Proliferation Assay: This assay is a cornerstone for evaluating the anti-estrogenic potential of compounds. MCF-7 cells are an established model for ER+ breast cancer, and their proliferation is stimulated by estrogens.[5][6] By treating these cells with this compound in the presence of an estrogen, we can determine its ability to inhibit this growth, a key indicator of its antagonistic activity.

  • Competitive Estrogen Receptor Binding Assay: To confirm that this compound's effects are mediated through direct interaction with the estrogen receptor, a competitive binding assay is employed. This assay measures the ability of this compound to displace a radiolabeled estrogen from the ER, providing a quantitative measure of its binding affinity.[7]

  • Quantitative PCR (qPCR) for Estrogen-Responsive Genes: Estrogen binding to its receptor initiates a signaling cascade that leads to the altered expression of specific genes. By measuring the mRNA levels of well-characterized estrogen-responsive genes, such as pS2 (TFF1), Cathepsin D (CTSD), and Progesterone Receptor (PGR), we can gain insight into the molecular mechanisms underlying this compound's action.[8]

The following sections will provide detailed protocols for each of these assays, along with insights into the critical steps and expected outcomes.

Diagram: Estrogen Receptor Signaling Pathway and Points of this compound Intervention

Estrogen Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds This compound This compound This compound->ER Binds (Competes) ER_Dimer ER Dimer ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene_Transcription Gene Transcription (e.g., pS2, CTSD, PGR) ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: this compound competes with estrogen for binding to the estrogen receptor, influencing downstream gene transcription and cell proliferation.

Protocol 1: MCF-7 Cell Proliferation Assay

This protocol details the steps to assess the anti-proliferative effects of this compound on MCF-7 cells.

Principle: This assay measures the ability of this compound to inhibit the estrogen-induced proliferation of MCF-7 cells. Cell viability is quantified using a colorimetric method, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 17β-Estradiol (E2)

  • Tamoxifen (positive control)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Step-by-Step Methodology:

  • Cell Culture and Maintenance:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Hormone Deprivation:

    • To sensitize the cells to estrogen, they must be deprived of hormones.

    • Two days before plating for the assay, switch the cells to a hormone-deprived medium: phenol red-free DMEM supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin. Phenol red is a weak estrogen mimic and must be excluded.

  • Cell Seeding:

    • Harvest the hormone-deprived cells using Trypsin-EDTA and resuspend them in the hormone-deprived medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow the cells to attach.

  • Treatment:

    • Prepare a serial dilution of this compound in the hormone-deprived medium. A typical concentration range to test is 10^-10 to 10^-5 M.

    • Prepare control solutions:

      • Vehicle control (e.g., 0.1% DMSO in medium)

      • Positive control for proliferation: 1 nM E2

      • Positive control for inhibition: 1 nM E2 + 1 µM Tamoxifen

    • Remove the medium from the wells and add 100 µL of the appropriate treatment solution. Each treatment should be performed in triplicate.

  • Incubation:

    • Incubate the plate for 5-6 days. The long incubation period allows for multiple cell divisions, amplifying the effect of the treatments.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Expected Results:

The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the E2-stimulated control. A dose-response curve for this compound can be plotted to determine its IC50 value (the concentration at which it inhibits 50% of the E2-induced proliferation).

TreatmentExpected Outcome
Vehicle ControlBasal level of proliferation
1 nM E2Significant increase in proliferation
1 nM E2 + 1 µM TamoxifenProliferation inhibited, close to vehicle control levels
1 nM E2 + this compoundDose-dependent inhibition of proliferation

Diagram: MCF-7 Proliferation Assay Workflow

MCF-7 Proliferation Assay Workflow Start Start Hormone_Deprivation Hormone Deprivation (Phenol red-free DMEM + CS-FBS) Start->Hormone_Deprivation Cell_Seeding Seed MCF-7 cells (5,000 cells/well in 96-well plate) Hormone_Deprivation->Cell_Seeding Attachment Incubate 24h for attachment Cell_Seeding->Attachment Treatment Add this compound, E2, Tamoxifen controls Attachment->Treatment Incubation Incubate for 5-6 days Treatment->Incubation Viability_Assay Perform MTT/MTS Assay Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing this compound's effect on MCF-7 cell proliferation.

Protocol 2: Competitive Estrogen Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the estrogen receptor.

Principle: This assay is based on the principle of competitive binding. A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the estrogen receptor in the presence of increasing concentrations of an unlabeled competitor (this compound). The ability of this compound to displace the radiolabeled estradiol is measured, and from this, its binding affinity can be determined.[7]

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors) or purified recombinant human ERα

  • [³H]-17β-Estradiol

  • Unlabeled 17β-Estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Scintillation counter

Step-by-Step Methodology:

  • Preparation of Rat Uterine Cytosol (if not using recombinant ER):

    • This protocol is adapted from the National Toxicology Program.[7]

    • Uteri from ovariectomized rats are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

  • Assay Setup:

    • Set up a series of tubes for the standard curve (unlabeled E2) and the test compound (this compound).

    • To each tube, add a constant amount of [³H]-E2 (e.g., 1 nM).

    • Add increasing concentrations of unlabeled E2 (for the standard curve) or this compound to the respective tubes. A typical range is 10^-11 to 10^-6 M.

    • Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding ( [³H]-E2, receptor, and a high concentration of unlabeled E2).

  • Incubation:

    • Add the receptor preparation (cytosol or purified ER) to each tube.

    • Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube. HAP binds the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with occasional vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the HAP pellet with cold assay buffer to remove unbound ligand.

  • Quantification:

    • Resuspend the HAP pellet in ethanol.

    • Transfer the suspension to a scintillation vial and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

Data Analysis and Expected Results:

The data is used to generate a competition curve by plotting the percentage of [³H]-E2 bound against the log concentration of the competitor. The IC50 value for this compound is determined from this curve. The relative binding affinity (RBA) can be calculated using the following formula:

RBA = (IC50 of E2 / IC50 of this compound) x 100

CompetitorExpected IC50Expected RBA
Unlabeled E2Low nM range100%
This compoundDependent on its affinityA value less than 100%

Protocol 3: Quantitative PCR (qPCR) for Estrogen-Responsive Genes

This protocol describes how to measure the effect of this compound on the expression of estrogen-responsive genes in MCF-7 cells.

Principle: This assay quantifies the changes in messenger RNA (mRNA) levels of specific genes in response to treatment with this compound. The process involves reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using real-time PCR. The level of gene expression is normalized to a stable housekeeping gene.

Materials:

  • MCF-7 cells

  • Hormone-deprived medium

  • This compound, E2, Tamoxifen

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (pS2, CTSD, PGR) and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture and hormone-deprive MCF-7 cells as described in Protocol 1.

    • Seed the cells in 6-well plates.

    • Treat the cells with vehicle, E2, E2 + Tamoxifen, and E2 + various concentrations of this compound for 24 hours.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in a 96-well plate. Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

Data Analysis and Expected Results:

The relative gene expression is calculated using the ΔΔCt method.[9] The expression of the target genes is normalized to the expression of a housekeeping gene. The results are expressed as fold change relative to the vehicle-treated control.

TreatmentExpected Gene Expression Change (relative to vehicle)
1 nM E2Significant upregulation of pS2, CTSD, PGR
1 nM E2 + 1 µM TamoxifenExpression levels similar to or lower than vehicle control
1 nM E2 + this compoundDose-dependent inhibition of E2-induced gene expression

Diagram: Data Analysis Logic for qPCR

qPCR Data Analysis Logic Start Start Raw_Ct Obtain Raw Ct Values (Target and Housekeeping Genes) Start->Raw_Ct Calculate_dCt Calculate ΔCt (Ct_Target - Ct_Housekeeping) Raw_Ct->Calculate_dCt Calculate_ddCt Calculate ΔΔCt (ΔCt_Sample - ΔCt_Control) Calculate_dCt->Calculate_ddCt Calculate_Fold_Change Calculate Fold Change (2^-ΔΔCt) Calculate_ddCt->Calculate_Fold_Change End End Calculate_Fold_Change->End

Caption: The ΔΔCt method for relative quantification of gene expression in qPCR.

Conclusion: A Robust Framework for Assessing this compound's Efficacy

The protocols detailed in this application note provide a robust and comprehensive framework for the in vitro evaluation of this compound's efficacy as a selective estrogen receptor modulator. By combining cell proliferation assays, receptor binding studies, and gene expression analysis, researchers can gain a deep understanding of its biological activity and mechanism of action. These assays are essential tools in the preclinical development of this compound and other SERMs, providing the critical data needed to advance these compounds toward clinical applications. Adherence to these well-established and validated protocols will ensure the generation of high-quality, reproducible data, ultimately contributing to the successful development of novel therapeutics.

References

Establishing an Animal Model for In Vivo Cyclofenil Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Renewed Interest in Cyclofenil

This compound is a non-steroidal selective estrogen receptor modulator (SERM) that has historically been used as a gonadotropin stimulant to treat anovulatory infertility.[1][2][3] Structurally similar to other triphenylethylene SERMs like clomifene and tamoxifen, this compound exhibits a mixed agonist and antagonist profile on estrogen receptors (ERs), with its effects being highly tissue-dependent.[1][4][5] This tissue selectivity is the cornerstone of SERM pharmacology, aiming to elicit beneficial estrogenic effects in certain tissues (e.g., bone) while antagonizing detrimental effects in others (e.g., breast, uterus).[6][7]

While this compound has been largely discontinued in many regions, its unique properties, including a potential for bone protection and a higher affinity for ERβ over ERα, warrant further investigation for new therapeutic applications such as osteoporosis.[4][8] These application notes provide a comprehensive guide for researchers to establish a robust and validated animal model for the in vivo study of this compound, focusing on its potential osteoprotective effects.

Mechanism of Action: A Dual Role in Estrogen Signaling

This compound's therapeutic potential is rooted in its ability to differentially modulate ERα and ERβ.[6] In the hypothalamus and pituitary gland, it acts as an estrogen antagonist, blocking the negative feedback loop of endogenous estrogens.[1][9] This disinhibition leads to an increased release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6][9]

Conversely, in other tissues like bone, this compound may act as an estrogen agonist, mimicking the bone-preserving effects of estrogen.[4][6] This dual functionality makes it a compelling candidate for conditions characterized by estrogen deficiency, such as postmenopausal osteoporosis.

Part 1: Animal Model Selection and Justification

The Ovariectomized Rat Model of Postmenopausal Osteoporosis

For studying the effects of this compound on bone health, the ovariectomized (OVX) rat is the most widely accepted and well-characterized preclinical model for postmenopausal osteoporosis.[10][11] This model accurately simulates the estrogen-deficient state in postmenopausal women, leading to a predictable and reproducible pattern of bone loss.[10]

Rationale for Selection:

  • Pathophysiological Relevance: Ovariectomy induces a rapid decrease in estrogen levels, leading to an imbalance in bone remodeling where resorption outpaces formation, closely mimicking the human condition.[10]

  • Established and Validated: The OVX rat model has been extensively used in osteoporosis research, and its response to various therapeutic interventions, including other SERMs, is well-documented.[11]

  • Practicality and Cost-Effectiveness: Rats are relatively inexpensive to procure and house, and their size allows for the collection of sufficient tissue and blood samples for a variety of analyses.[10]

Species and Strain Considerations:

  • Species: The laboratory rat (Rattus norvegicus) is preferred over mice for osteoporosis studies due to its larger bone size, which facilitates densitometric and biomechanical analyses.[10]

  • Strain: The Sprague-Dawley rat is a commonly used strain for OVX-induced bone loss studies due to its consistent response to estrogen depletion.

  • Age: It is recommended to use skeletally mature rats (at least 9-10 months old) to ensure that the observed bone loss is not confounded by ongoing bone growth.[10][11]

Part 2: Experimental Design and Protocols

Experimental Workflow

The following diagram outlines the key phases of an in vivo study to evaluate the efficacy of this compound in an OVX rat model.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Surgical Intervention cluster_2 Phase 3: Treatment Period cluster_3 Phase 4: Endpoint Analysis A Animal Procurement (Skeletally Mature Female Rats) B Acclimation Period (1-2 weeks) A->B C Baseline Data Collection (Body weight, bone mineral density) B->C D Randomization into Groups (SHAM, OVX-Vehicle, OVX-Cyclofenil) C->D Proceed to surgery E Surgical Procedure (Ovariectomy or SHAM surgery) D->E F Post-Operative Recovery (Analgesia and monitoring) E->F G Initiation of Treatment (e.g., 2 weeks post-OVX) F->G Allow for bone loss establishment H Daily this compound Administration (Oral gavage) G->H I Monitoring (Body weight, clinical signs) H->I J Terminal Data Collection (Blood, uterus, femora, vertebrae) I->J End of study period K Bone Analysis (DEXA, µCT, Biomechanics) J->K L Biochemical Analysis (Serum markers, hormone levels) J->L

Caption: Experimental workflow for evaluating this compound in an OVX rat model.

Protocol 1: Ovariectomy Surgery

Objective: To induce estrogen deficiency by surgically removing the ovaries.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material

  • Antiseptic solution

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat according to IACUC-approved protocols.

  • Shave and disinfect the surgical area on the dorsal side, just caudal to the rib cage.

  • Make a small midline skin incision.

  • Locate the ovaries embedded in the retroperitoneal fat pads.

  • Ligate the ovarian blood vessels and fallopian tubes.

  • Excise the ovaries.

  • Suture the muscle layer and close the skin incision.

  • For the SHAM group, perform the same procedure but leave the ovaries intact.

  • Administer post-operative analgesia and monitor the animals for recovery.

Protocol 2: this compound Formulation and Administration

Objective: To prepare and administer this compound to the experimental animals.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Dosage Considerations:

  • Human clinical doses for this compound have ranged from 400 to 600 mg/day.[1][9]

  • Allometric scaling should be used to determine the appropriate dose for rats. A starting point for dose-ranging studies could be in the range of 10-50 mg/kg/day.

  • The elimination half-life of a single 200 mg dose in humans is 18-29 hours, suggesting that once-daily dosing is appropriate.[1][12]

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administer the formulation daily via oral gavage.[13][14] The volume should not exceed 5 ml/kg for rats.[15][16]

  • The vehicle-control group should receive the same volume of the vehicle alone.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its effect on biological markers.

PK Sample Collection:

  • Collect serial blood samples at predetermined time points after the first and last doses (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis by a validated LC-MS/MS method.

PD Endpoint Analysis:

  • Serum Markers of Bone Turnover:

    • Bone Formation: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.

    • Bone Resorption: C-terminal telopeptide of type I collagen (CTX-1).

  • Hormone Levels:

    • Serum estradiol, LH, and FSH levels to confirm the effects on the hypothalamic-pituitary-gonadal axis.

  • Uterine Weight:

    • At necropsy, excise and weigh the uterus to assess the estrogenic/anti-estrogenic effect in this tissue. A lack of significant increase in uterine weight compared to the OVX-vehicle group would indicate an antagonistic effect.[7]

Data Presentation: Expected Outcomes

GroupExpected Change in Bone Mineral Density (BMD)Expected Change in Uterine WeightExpected Serum Estradiol
SHAM StableNormalNormal
OVX-Vehicle Significant DecreaseAtrophy (Significant Decrease)Undetectable
OVX-Cyclofenil Attenuated DecreaseNo significant increase vs. OVXUndetectable

Part 3: Advanced Endpoint Analysis and Visualization

Bone Densitometry and Microarchitecture
  • Dual-Energy X-ray Absorptiometry (DEXA): Perform DEXA scans on the femur and lumbar vertebrae at baseline and at the end of the study to measure changes in bone mineral density (BMD) and bone mineral content (BMC).[10]

  • Micro-computed Tomography (µCT): Analyze the excised bones to obtain high-resolution, three-dimensional images of the bone microarchitecture.[10] Key parameters to assess include:

    • Trabecular bone volume fraction (BV/TV)

    • Trabecular number (Tb.N)

    • Trabecular thickness (Tb.Th)

    • Trabecular separation (Tb.Sp)

Biomechanical Testing
  • Three-point Bending Test: Perform this test on the femoral diaphysis to determine the mechanical properties of the cortical bone, including ultimate load, stiffness, and energy to failure.

  • Compression Test: Conduct this test on the vertebral bodies to assess the strength of the trabecular bone.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in different tissues.

G cluster_0 Hypothalamus/Pituitary cluster_1 Bone cluster_2 Uterus Hypo Hypothalamus GnRH Release Pit Pituitary LH/FSH Release Hypo:f1->Pit:f0 Stimulates Bone Bone Cells ↑ Formation ↓ Resorption Uterus Uterine Tissue Block Estrogen Action This compound This compound This compound->Hypo:f0 Antagonist This compound->Bone:f0 Agonist This compound->Uterus:f0 Antagonist

References

Application Notes & Protocols: Detailed Guide for Administering Cyclofenil to Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Cyclofenil

This compound is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a complex, tissue-dependent dual functionality as both an estrogen receptor (ER) agonist and antagonist.[1][2] Initially developed for therapeutic use in humans to treat conditions like anovulatory infertility by stimulating gonadotropin release[3][4], its unique mechanism of action makes it a valuable tool for preclinical research in murine models. As a SERM, this compound binds to estrogen receptors (ERα and ERβ) and can either mimic or block the effects of endogenous estrogens like estradiol, depending on the target tissue.[1][2] This selective activity allows researchers to investigate the nuanced roles of estrogen signaling in various physiological and pathological processes, including reproductive biology, oncology, and bone metabolism.[2]

This guide provides a comprehensive, field-proven protocol for the preparation and administration of this compound in murine models, emphasizing scientific integrity, experimental reproducibility, and animal welfare.

Mechanism of Action: The Duality of a SERM

This compound's primary mechanism involves direct interaction with intracellular estrogen receptors, ERα and ERβ.[1] It displays a higher binding affinity for ERβ compared to ERα.[5] Upon binding, the this compound-ER complex undergoes a conformational change, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the recruitment of co-regulatory proteins (co-activators or co-pressors), which ultimately modulates the transcription of target genes.

The tissue-specific outcome of this interaction—agonist versus antagonist activity—is determined by the local cellular context, including the relative expression levels of ERα and ERβ and the availability of specific co-regulatory proteins.[1][6]

  • Antagonistic Effect: In the hypothalamus and pituitary gland, this compound acts as an ER antagonist. It blocks the negative feedback loop of endogenous estrogens, leading to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, stimulates the pituitary to secrete more follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting gonadal activity.[1][3]

  • Agonistic Effect: In other tissues, such as bone, this compound may act as an ER agonist, potentially mimicking the protective effects of estrogen on bone density.[2]

// Path this compound -> ER [label="Binds"]; ER -> Complex; Complex -> ERE [label="Translocates &\nBinds to DNA"]; ERE -> Gene [style=dashed]; Gene -> Transcription [style=dashed]; Transcription -> Tissue_Agonist; Transcription -> Tissue_Antagonist;

} enddot Caption: Mechanism of this compound as a SERM.

Experimental Design & Pre-Administration Planning

Animal Model Selection

The choice of mouse strain (e.g., C57BL/6, BALB/c, NMRI) should be dictated by the specific research question.[7][8] Factors such as genetic background, susceptibility to specific diseases, and established literature precedents are critical. Both male and female mice can be used, but researchers must consider the profound influence of the estrous cycle in females on experimental outcomes. Age is also a critical variable; for instance, the peripubertal/adolescent period can be a time of heightened vulnerability to stressors, which may impact endocrine studies.[9]

Acclimatization

Upon arrival, all animals must undergo an acclimatization period of at least one week in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. This minimizes stress-induced physiological changes that could confound experimental results.[9]

Dosage and Vehicle Selection

The optimal dosage of this compound is application-dependent and must be determined through pilot studies or by consulting relevant literature. There is no universally established dose for murine models, as it varies based on the intended biological effect.

Vehicle Selection: this compound is poorly soluble in aqueous media. Therefore, an appropriate vehicle is required for suspension or solubilization. The choice of vehicle is critical as it can influence drug absorption and bioavailability and may have its own biological effects.

Vehicle OptionPreparation NotesProsCons
Corn Oil / Peanut Oil Suspend this compound powder in sterile oil. Gentle heating (to ~37°C) and vortexing or sonication can aid suspension.[10][11]Widely used for lipophilic compounds. Good for oral gavage and subcutaneous/intraperitoneal injections.Can cause sterile peritonitis with repeated IP injections.[10]
0.5% Carboxymethyl Cellulose (CMC) Prepare a 0.5% (w/v) solution of CMC in sterile water. Add this compound powder and mix thoroughly to create a uniform suspension.[5][12]Good for oral gavage. Generally well-tolerated.May not be suitable for injection routes. Suspension can settle; must be vortexed before each use.
DMSO/Saline or Oil Mixture Dissolve this compound in a minimal amount of DMSO first, then dilute with a carrier like corn oil or PEG/saline.DMSO enhances solubility.DMSO can have its own biological effects and potential toxicity. The final concentration of DMSO should be kept low (typically <10%).

Causality Insight: The use of oil-based vehicles for lipophilic compounds like SERMs is a standard practice derived from pharmacokinetic principles. The oil facilitates absorption from the gut (oral) or forms a depot for slower release (injection), influencing the drug's bioavailability and duration of action.[13]

Detailed Administration Protocols

Safety First: Always handle this compound powder in a chemical fume hood or a ventilated balance enclosure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of Dosing Solution (Example)

This example uses a 0.5% CMC suspension for oral gavage.

  • Calculate Required Mass: Determine the total mass of this compound needed.

    • Formula: (Dose in mg/kg) x (Avg. mouse weight in kg) x (Number of mice) = Total mg needed.

    • Expert Tip: Prepare a 10-15% excess volume to account for transfer losses.

  • Prepare Vehicle: Weigh the appropriate amount of CMC powder and slowly add it to sterile saline while stirring to create a 0.5% (w/v) solution.

  • Create Suspension: Weigh the calculated this compound powder and add it to the CMC vehicle.

  • Homogenize: Vortex vigorously and/or sonicate until a uniform, fine suspension is achieved. The suspension should be continuously mixed or vortexed immediately before dosing each animal to prevent settling.[12]

Administration Route 1: Oral Gavage (PO)

Oral gavage ensures precise dose delivery directly into the stomach.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

  • Measure Dose: Draw the required volume of the homogenized this compound suspension into a 1 mL syringe fitted with a proper gauge ball-tipped gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The needle should pass with minimal resistance.

  • Administer: Once in the esophagus, slowly dispense the solution.

  • Post-Administration: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, which could indicate improper administration.

Trustworthiness Insight: The protocol's reliability hinges on proper gavage technique. Marking the needle to the approximate length of the mouse's esophagus can prevent accidental perforation. Slow administration is crucial to avoid reflux and aspiration.

Administration Route 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the peritoneal cavity.

  • Animal Restraint: Secure the mouse and tilt it slightly head-down to allow abdominal organs to shift away from the injection site.

  • Identify Injection Site: The preferred site is the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum.

  • Measure Dose: Draw the required volume into a sterile 1 mL syringe with a 25-27 gauge needle.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (urine, blood) is drawn, confirming you have not entered the bladder or a blood vessel.

  • Administer: Inject the solution smoothly.

  • Post-Administration: Return the mouse to its cage and monitor for any signs of pain or distress.

Workflow A 1. Animal Acclimatization (≥ 7 days) B 2. Baseline Measurements (Weight, etc.) & Randomization A->B C 3. Dosing Solution Preparation (this compound + Vehicle) B->C D 4. Dose Calculation (Based on individual body weight) C->D E 5. Administration (Oral Gavage or IP Injection) D->E F 6. Post-Administration Monitoring (Health checks, behavior) E->F G 7. Endpoint Analysis (Tissue collection, hormonal assay, etc.) F->G

Post-Administration Monitoring and Considerations

Animal Welfare and Toxicity

Daily monitoring of the animals is mandatory. Key parameters to observe include:

  • Body weight changes[14]

  • Food and water intake

  • General appearance (posture, fur condition)

  • Behavioral changes (lethargy, hyperactivity)

This compound has been associated with hepatotoxicity in humans at therapeutic doses.[3] While murine-specific toxicity data is limited, researchers should be aware of this potential. In long-term studies, monitoring liver enzymes (ALT, AST) and including histological analysis of the liver at necropsy is advisable. A study on "Cyclofem" (a different combination drug) in rodents noted that excessive hormonal doses could lead to decreased survival and an increase in certain tumors, highlighting the importance of careful dose selection.[15]

Pharmacokinetics

References

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Cyclofenil in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Cyclofenil in human plasma. This compound, a selective estrogen receptor modulator (SERM), requires precise measurement in biological matrices for pharmacokinetic studies, clinical monitoring, and anti-doping applications.[1][2] This guide is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind key methodological choices, from sample preparation to data analysis. The method is established in accordance with major international bioanalytical method validation guidelines.[3][4][5]

Introduction: The Rationale for this compound Quantification

This compound is a non-steroidal SERM historically used as an ovulation stimulant.[2][6] Its mechanism involves modulating estrogen receptors, leading to an increase in gonadotropin release.[1][6] With an elimination half-life of approximately 18-29 hours, understanding its concentration in plasma over time is critical for assessing bioavailability, pharmacokinetic profiles, and ensuring patient safety.[1][7]

The analytical challenge lies in accurately measuring this compound concentrations in a complex biological matrix like plasma, which is replete with endogenous components such as proteins, lipids, and salts that can interfere with analysis.[8][9] HPLC-MS/MS is the gold standard for such applications due to its inherent specificity, sensitivity, and high throughput.[3][10] This note details a method designed to overcome these challenges, ensuring data of the highest quality and reliability.

Foundational Principles: Method Development Strategy

The development of a robust bioanalytical method requires a systematic approach. Our strategy is built on three pillars: efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to isolate this compound from plasma components that can cause matrix effects . Matrix effects are the alteration of ionization efficiency by co-eluting compounds, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[9][11][12] We evaluated two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): Offers high selectivity and can produce very clean extracts. Modern SPE sorbents can significantly reduce matrix components like phospholipids.[13][14] However, SPE often requires more extensive method development and can be more costly.[13][15]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.[16] For a relatively non-polar molecule like this compound, LLE is a highly effective, cost-efficient, and rapid method for achieving clean extracts and high recovery.[14][15][16]

Decision: For this application, we selected LLE for its simplicity, speed, and excellent recovery for the target analyte, providing a clean extract sufficient for sensitive MS/MS detection.

Chromatographic Separation

The HPLC system separates this compound from any remaining matrix components and the internal standard before they enter the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is selected. The hydrophobic C18 stationary phase provides strong retention for the non-polar this compound molecule, allowing for effective separation from more polar matrix interferences.

  • Mobile Phase: A gradient elution using water with a formic acid modifier and an organic solvent (acetonitrile) is employed. The formic acid protonates this compound, improving its peak shape and enhancing its ionization efficiency in the positive ion electrospray source. The gradient ensures a short run time while maintaining excellent separation.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen, as the structure of this compound readily accepts a proton to form the precursor ion [M+H]⁺.

  • MRM Transitions: By selecting a specific precursor ion and a characteristic product ion, we can filter out background noise and ensure that the signal is unique to our analyte of interest. This process is also applied to the Internal Standard (IS).

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSource
This compound Reference Standard>98% PurityCommercially Available
Diazepam-d5 (Internal Standard)>98% PurityCommercially Available
Human Plasma (K2-EDTA)Analytical GradeBio-reclamation Vendor
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methyl tert-butyl ether (MTBE)HPLC GradeFisher Scientific
Formic Acid (FA)LC-MS GradeSigma-Aldrich
WaterType I, 18.2 MΩ·cmMilli-Q® System
Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Diazepam-d5 (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the Diazepam-d5 stock solution in 50:50 (v/v) acetonitrile/water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate this compound working solutions to prepare CCs and QCs. The final concentration range for the calibration curve is 1–1000 ng/mL . QC samples are prepared at four levels:

    • L L O Q: 1 ng/mL

    • Low QC: 3 ng/mL

    • Mid QC: 400 ng/mL

    • High QC: 800 ng/mL

Sample Preparation Workflow: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL Diazepam-d5) to all tubes except the blank matrix. Vortex for 10 seconds.

  • Add 500 µL of MTBE (extraction solvent).

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~450 µL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (50:50 acetonitrile/water with 0.1% formic acid). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Diagram: Liquid-Liquid Extraction Workflow A visual representation of the sample preparation protocol.

LLE_Workflow cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (25 µL) plasma->add_is add_solvent 3. Add MTBE (500 µL) add_is->add_solvent vortex1 4. Vortex (2 min) add_solvent->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute (100 µL) evaporate->reconstitute hplc_vial 9. Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Step-by-step Liquid-Liquid Extraction (LLE) process.

HPLC-MS/MS System and Conditions
ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C
MS/MS Transitions (MRM)
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound 365.4305.310025
Diazepam-d5 (IS) 290.1198.110030

Diagram: Overall Analytical Workflow This diagram outlines the complete process from sample receipt to final data reporting.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt (& Storage at -80°C) SamplePrep Sample Preparation (LLE Protocol) SampleReceipt->SamplePrep HPLC HPLC Separation (C18 Column) SamplePrep->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS DataProcessing Data Processing (Integration & Calibration) MSMS->DataProcessing Report Report Generation & Review DataProcessing->Report

Caption: High-level overview of the bioanalytical process.

Method Validation: Ensuring Trustworthy Results

The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5] This process is essential for ensuring the reliability and accuracy of the analytical data.[3]

Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in 6 unique blank plasma lots.To ensure the method can differentiate the analyte from other matrix components.[5]
Linearity & Range r² ≥ 0.99; back-calculated concentrations of standards are within ±15% of nominal (±20% at LLOQ).To confirm a proportional response of the instrument to the analyte concentration over the specified range.
Accuracy & Precision Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).To determine the closeness of measured values to the true value and the reproducibility of the measurements.[3]
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the response of a blank sample; accuracy and precision criteria must be met.To define the lowest concentration that can be reliably quantified.[17]
Matrix Effect The CV of the IS-normalized matrix factor calculated from 6 lots of plasma should be ≤15%.To quantitatively assess the impact of the matrix on ionization efficiency.[8]
Recovery Recovery should be consistent and reproducible across QC levels.To measure the efficiency of the extraction process.
Stability Analyte concentration in stored QC samples should be within ±15% of nominal values.To evaluate the stability of the analyte under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantification of this compound in human plasma. The simple yet effective liquid-liquid extraction procedure yields clean samples and high recovery, while the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and short analysis times. The comprehensive validation confirms that the method meets the stringent requirements of international regulatory guidelines, making it suitable for use in regulated bioanalysis for pharmacokinetic assessments and other clinical applications.

References

Application Notes and Protocols for Studying the In Vitro Effects of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Dynamics of Cyclofenil

This compound is a non-steroidal selective estrogen receptor modulator (SERM) that has historically been used as an ovulation-inducing agent.[1][2] Like other SERMs, its biological activity is complex, exhibiting both estrogenic and anti-estrogenic effects in a tissue-dependent manner.[3] This dual functionality stems from its ability to bind to estrogen receptors (ERs), ERα and ERβ, and induce conformational changes that lead to differential recruitment of co-activator and co-repressor proteins, ultimately modulating the transcription of target genes.[4]

Recent research has sparked interest in the broader therapeutic potential of this compound, including its possible applications in oncology.[5] Understanding the precise cellular and molecular mechanisms by which this compound exerts its effects is paramount for its potential repurposing and the development of novel therapeutic strategies. These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound, with a focus on its impact on cell proliferation, survival, and the modulation of estrogen receptor signaling pathways. The protocols herein are designed to be robust and reproducible, providing a solid framework for elucidating the nuanced activities of this intriguing compound.

Core Principles and Best Practices in Cell Culture

To ensure the validity and reproducibility of in vitro studies with this compound, adherence to best practices in cell culture is non-negotiable.

  • Aseptic Technique: All manipulations should be performed in a certified biological safety cabinet to prevent microbial contamination.[6] Regularly disinfect work surfaces and equipment with 70% ethanol.[7]

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity and prevent cross-contamination.

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[7]

  • Reagent Quality: Use high-quality, sterile-filtered reagents and media from reputable suppliers. Document lot numbers for traceability.

Experimental Workflow for Characterizing this compound's Effects

The following diagram outlines a logical workflow for a comprehensive in vitro evaluation of this compound.

experimental_workflow prep_this compound Prepare this compound Stock Solution cell_culture Culture ER+ (MCF-7) & ER- (MDA-MB-231) Cells viability Cell Viability/Proliferation Assay (MTT) prep_this compound->viability Treat cells charcoal_strip Prepare Charcoal-Stripped Serum apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (Propidium Iodide) reporter_assay ERα/ERβ Reporter Gene Assay apoptosis->reporter_assay western_blot Western Blot for Downstream Targets

Caption: Experimental workflow for this compound studies.

Phase 1: Essential Preparatory Protocols

Preparation of this compound Stock Solution

The accuracy of your results begins with the correct preparation of your test compound.

  • Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Protocol:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Causality: A high-concentration stock in DMSO allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v).

Cell Line Selection and Maintenance

To dissect the ER-dependent and independent effects of this compound, it is crucial to use appropriate cell line models.

Cell LineEstrogen Receptor StatusRecommended Culture Medium
MCF-7 ERα positive, ERβ positiveEagle's Minimum Essential Medium (EMEM) + 10% FBS, 0.01 mg/mL human recombinant insulin
MDA-MB-231 ERα negative, ERβ low/negativeDulbecco's Modified Eagle's Medium (DMEM) + 10% FBS
  • MCF-7 Culture Protocol:

    • Culture cells in EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

    • Renew the complete growth medium 2-3 times per week.[8]

    • Subculture cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.[8]

  • MDA-MB-231 Culture Protocol:

    • Culture cells in DMEM supplemented with 10% FBS.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

    • Renew the medium every 2-3 days.

    • Subculture cells at 80-85% confluency using 0.05% Trypsin-EDTA.[9]

Preparation of Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

Standard FBS contains endogenous steroid hormones that can interfere with studies on ER modulators.[3] Therefore, it is imperative to use hormone-depleted serum.

  • Principle: Dextran-coated charcoal effectively adsorbs small hydrophobic molecules like steroids from the serum, while the dextran coating minimizes the non-specific removal of larger proteins and growth factors.[3][10]

  • Protocol:

    • Prepare a dextran-coated charcoal (DCC) slurry. A common formulation is 0.25% Norit A charcoal and 0.0025% Dextran T-70 in a suitable buffer (e.g., PBS).[11]

    • Add the DCC slurry to the FBS at a ratio of 1:10 (v/v).

    • Incubate the mixture with gentle agitation for 45-60 minutes at 56°C or overnight at 4°C.[10]

    • Pellet the charcoal by centrifugation (e.g., 2000 x g for 15 minutes).[10]

    • Carefully collect the supernatant (the stripped serum).

    • Sterile-filter the CS-FBS through a 0.22 µm filter.

    • Store the CS-FBS in aliquots at -20°C.

Phase 2: Assessing the Phenotypic Effects of this compound

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (and vehicle control, e.g., 0.1% DMSO). It is advisable to use a phenol red-free medium supplemented with CS-FBS.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at 570-590 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired duration.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold 1X PBS.[1]

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[1]

    • Incubate for 15-20 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15][16] Store at -20°C for at least 2 hours or overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]

    • Incubate for 30 minutes at room temperature in the dark.[16]

    • Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale.

Phase 3: Delving into the Molecular Mechanism

Estrogen Receptor (ERα and ERβ) Reporter Gene Assay

This assay directly measures the ability of this compound to activate or inhibit ER-mediated gene transcription.

  • Principle: Cells are engineered to express a specific estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) promoter.[17] When an active ligand binds to the ER, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, which can be quantified.

  • Protocol (General Outline):

    • Use commercially available ERα and ERβ reporter cell lines.[17][18]

    • Plate the reporter cells in a 96-well plate in a medium containing CS-FBS.

    • For agonist mode, treat the cells with a range of this compound concentrations.

    • For antagonist mode, treat the cells with a known ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of this compound.[17]

    • Incubate for 18-24 hours.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of the ER.

Western Blot Analysis of ER Downstream Targets

Western blotting can be used to assess how this compound affects the protein levels of ER itself and its key downstream targets involved in cell cycle progression and proliferation.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Key Targets for Analysis:

    • ERα and ERβ: To determine if this compound affects receptor expression.

    • Cyclin D1: A key regulator of the G1/S phase transition, often upregulated by estrogen.[19]

    • pS2 (TFF1): An estrogen-inducible protein often used as a marker of ERα activity.[19]

    • Pro- and Anti-apoptotic proteins (e.g., Bax, Bcl-2): To confirm the induction of apoptosis.

  • Protocol (Abbreviated):

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA or Bradford).

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which this compound modulates.

er_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα/ERβ ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA This compound This compound This compound->ER Binds TargetGene Target Gene ERE->TargetGene Transcription Modulation mRNA mRNA TargetGene->mRNA Transcription Protein Protein (e.g., Cyclin D1) mRNA->Protein Translation Response Cellular Response (Proliferation, Apoptosis, etc.) Protein->Response

Caption: this compound's modulation of ER signaling.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic investigation of this compound's effects in a cell culture setting. By employing these methods, researchers can gain valuable insights into the compound's influence on cell fate and its underlying molecular mechanisms. This knowledge is crucial for evaluating the therapeutic potential of this compound in various disease contexts, particularly in the field of oncology.

References

Application Notes and Protocols: Evaluating Cyclofenil for Dengue Virus Replication Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless global spread of Dengue virus (DENV), a mosquito-borne flavivirus, underscores the urgent need for effective antiviral therapeutics. With no specific treatment currently available, repurposing existing drugs offers an accelerated path to clinical solutions. This document provides a comprehensive technical guide for researchers on the use of Cyclofenil, a selective estrogen receptor modulator (SERM), in DENV replication inhibition assays. We detail its mechanism of action, provide validated, step-by-step protocols for cytotoxicity and antiviral efficacy assessment, and offer insights into data interpretation.

Introduction: The Rationale for Investigating this compound

Dengue virus infection presents a significant public health challenge, causing a spectrum of illness from mild fever to life-threatening dengue hemorrhagic fever and shock syndrome[1]. The viral life cycle is a complex process deeply intertwined with host cellular machinery, offering multiple targets for therapeutic intervention[2][3]. One such area of intense investigation is the host's lipid metabolism, particularly cholesterol pathways, which are essential for the formation of viral replication complexes and virion assembly[4][5][6].

This compound is a non-steroidal SERM historically used as an ovulation-inducing agent[7][8]. Recent studies have unveiled its potent anti-dengue activity. It effectively inhibits the replication of all four DENV serotypes in mammalian cells, with a reported 50% effective concentration (EC50) of approximately 1.62 μM in Vero cells[7][9]. Notably, this compound exhibits low cytotoxicity, making it a promising candidate for further development[10][11].

Mechanism of Action

The antiviral mechanism of this compound against DENV is multifaceted and appears to be independent of its estrogen receptor modulation activity[12]. Research indicates that this compound interferes with at least two distinct stages of the DENV life cycle[10][12][13]:

  • Translation and RNA Synthesis: Early evidence suggests this compound can partially disrupt the initial stages of viral protein translation and RNA replication.

  • Assembly and Maturation: The most significant impact of this compound is observed during the late stages of the viral life cycle. Treatment with the compound leads to a drastic reduction in the level of intracellular infectious particles. Electron microscopy reveals the formation of aggregated, non-infectious viral particles within the host cell, strongly suggesting that this compound impedes the proper assembly and maturation of new virions[10][11][12].

This dual-stage inhibition makes this compound a compelling subject for antiviral research. The following protocols are designed to enable researchers to rigorously validate and explore its effects.

cluster_cell Host Cell Entry 1. Viral Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication (Replication Complex) Translation->Replication Assembly 4. Virion Assembly Replication->Assembly Maturation 5. Maturation in Trans-Golgi Network Assembly->Maturation Aggregates Aggregated Non-Infectious Particles Assembly->Aggregates Disruption by This compound Release 6. Release of Infectious Virions Maturation->Release Maturation->Aggregates DENV Dengue Virus DENV->Entry Infection This compound This compound This compound->Translation Minor Inhibition This compound->Assembly Major Inhibition

Caption: Proposed mechanism of this compound's anti-DENV activity.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of results, every antiviral assay must be accompanied by a parallel cytotoxicity assay. This dual-assay system allows for the calculation of a Selectivity Index (SI) , which is a critical measure of a compound's therapeutic potential.

Selectivity Index (SI) = CC50 / EC50

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces host cell viability by 50%.

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%.

A higher SI value (typically >10) indicates that the compound's antiviral activity occurs at concentrations well below those that cause harm to the host cells, suggesting a specific antiviral effect rather than general toxicity.

cluster_0 Plate A: Antiviral Assay cluster_1 Plate B: Cytotoxicity Assay Start Start: Prepare Cells & This compound Dilutions Seed_A Seed Cells in Plate A Start->Seed_A Seed_B Seed Cells in Plate B Start->Seed_B Treat_A Treat with This compound Seed_A->Treat_A Treat_B Treat with This compound Seed_B->Treat_B Infect Infect with DENV Treat_A->Infect Incubate_B Incubate (e.g., 48-72h) Treat_B->Incubate_B Incubate_A Incubate (e.g., 48-72h) Infect->Incubate_A Assay_A Perform Plaque Assay or RT-qPCR Incubate_A->Assay_A Assay_B Perform CCK-8/MTT Viability Assay Incubate_B->Assay_B Calc_A Calculate EC50 Assay_A->Calc_A Calc_B Calculate CC50 Assay_B->Calc_B End Calculate Selectivity Index (SI = CC50/EC50) Calc_A->End Calc_B->End

Caption: Validated workflow for assessing antiviral compounds.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Lines Vero (ATCC® CCL-81) or Huh-7 (JCRB0403)Host cells for DENV propagation and assays[10][12].
Dengue Virus DENV-1, -2, -3, or -4 laboratory-adapted strainsViral challenge agent. Titer must be predetermined.
This compound MedChemExpress (HY-W011100) or similarTest compound. Prepare a 10-20 mM stock in DMSO[7][9].
Cell Culture Media DMEM or MEM supplemented with 2-10% FBS, 1% Pen-StrepCell growth and maintenance[14].
Assay Media DMEM or MEM with 2% FBS, 1% Pen-StrepUsed during infection and treatment to reduce serum interference.
Overlay Medium 1% Methylcellulose or Agarose in Assay MediaFor plaque assays to restrict viral spread[15].
Cytotoxicity Kit Cell Counting Kit-8 (CCK-8) or MTT Assay KitTo measure cell viability[16].
Fixative 4% Paraformaldehyde (PFA) or 10% FormalinTo fix cells after plaque formation.
Stain 0.1% - 1% Crystal Violet in 20% EthanolTo visualize and count plaques.
Plates 96-well and 24-well tissue culture-treated platesFor cytotoxicity and plaque assays, respectively.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Causality: Before testing antiviral activity, it is crucial to determine the concentration range at which this compound does not kill the host cells. This ensures that any observed reduction in viral titer is due to a specific antiviral effect, not simply cell death. The CCK-8 assay is a sensitive colorimetric assay for determining the number of viable cells[16].

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero or Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of growth medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium, starting from a high concentration (e.g., 200 μM) down to a low concentration (e.g., ~0.1 μM). Include a "vehicle control" (DMSO equivalent to the highest concentration) and a "cell control" (medium only).

  • Treatment: Carefully remove the growth medium from the cells and add 100 μL of the prepared this compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (matching the duration of your planned antiviral assay) at 37°C with 5% CO₂.

  • Assay: Add 10 μL of CCK-8 solution to each well. Incubate for 1-4 hours until the cell control wells turn a distinct orange.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression (dose-response curve) to determine the CC50 value.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for EC50

Causality: The plaque assay is the gold-standard method for quantifying infectious virus particles[1]. Each plaque represents a region of cell death initiated by a single infectious virion. By treating infected cells with this compound, a reduction in the number of plaques directly quantifies the compound's ability to inhibit the production of infectious progeny virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in a 24-well plate at a density of 2 x 10⁵ cells per well. Incubate for 24 hours to form a confluent monolayer.

  • Virus-Compound Mixture: In separate tubes, mix a constant amount of DENV (calculated to produce 50-100 plaques per well) with serial dilutions of this compound (use concentrations well below the CC50). Include a "virus control" (virus + vehicle) and a "cell control" (medium only).

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus or prepare the cells for inhibition.

  • Infection: Remove the growth medium from the 24-well plate and infect the cells with 200 μL of the virus-compound mixture. Gently rock the plate every 15 minutes for 1 hour.

  • Overlay: After the infection period, remove the inoculum and overlay the cells with 1 mL of overlay medium (e.g., 1% methylcellulose) containing the corresponding concentration of this compound. This semi-solid medium prevents the spread of progeny virus through the liquid phase, localizing infection and allowing distinct plaques to form.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days, or until plaques are visible.

  • Fixing and Staining: Carefully remove the overlay medium. Fix the cells with 4% PFA for 30 minutes. Stain with 0.1% crystal violet for 15-20 minutes. Gently wash with water and let the plate dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the virus control. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Time-of-Addition Assay

Causality: This assay helps to pinpoint which stage of the viral life cycle is targeted by the compound. By adding this compound at different time points relative to infection, one can differentiate between inhibition of entry, post-entry replication, or late-stage assembly/release[10][12].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate as described for the PRNT assay.

  • Experimental Arms: Set up three main experimental conditions, using a fixed, effective concentration of this compound (e.g., 2-3 times the EC50).

    • Full-Time (-1 to 24h): Add this compound 1 hour before infection and keep it in the medium for the entire 24-hour experiment. (Measures effect on all stages).

    • Entry-Only (-1 to 1h): Add this compound 1 hour before infection. After the 1-hour infection period, wash the cells and replace with fresh medium without the compound. (Measures effect on attachment/entry).

    • Post-Entry (1 to 24h): Infect cells in the absence of the compound. After 1 hour, wash the cells and add medium containing this compound. (Measures effect on replication and egress).

  • Infection: Infect cells with DENV at a Multiplicity of Infection (MOI) of 1.

  • Sample Collection: At 24 hours post-infection, collect the culture supernatant.

  • Quantification: Determine the viral titer in the collected supernatants using a plaque assay or quantify viral RNA using RT-qPCR.

  • Data Analysis: Compare the reduction in viral titer/RNA from each condition to the untreated virus control. A significant reduction in the "Post-Entry" arm, as is expected for this compound, indicates inhibition of replication or assembly/maturation[10][12].

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. A non-linear regression curve fit is the standard for calculating EC50 and CC50 values.

ParameterDescriptionExpected Value for this compound
EC50 (DENV-2) Concentration inhibiting 50% of viral plaques.~1.6 μM in Vero cells[7][9].
CC50 Concentration killing 50% of host cells.>20 μM (Varies by cell line, but should be significantly higher than EC50)[12].
Selectivity Index (SI) CC50 / EC50>10

Conclusion and Future Directions

This compound demonstrates specific and potent anti-dengue virus activity, primarily by disrupting the late stages of viral assembly and maturation[10][11]. The protocols outlined in this guide provide a robust framework for researchers to independently verify these findings and further explore the compound's mechanism. Future research could focus on identifying the precise molecular target of this compound within the DENV replication cycle, evaluating its efficacy in more complex models such as primary human cells or in vivo animal models[14], and assessing its activity in combination with other anti-DENV agents. This well-tolerated drug represents a valuable tool for both basic virology research and as a potential lead in the development of much-needed dengue therapeutics.

References

Application Notes: Investigating Cyclofenil in Breast Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) with a dual agonist/antagonist profile that varies by tissue type. In the context of breast cancer, its antagonistic properties toward estrogen receptors (ER) make it a compound of interest for investigating hormone-dependent cancer cell proliferation. These application notes provide a comprehensive guide for utilizing this compound in breast cancer cell line research. We detail its mechanism of action, summarize key quantitative data, and provide step-by-step protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action: Modulating Estrogen Receptor Signaling

This compound exerts its biological effects by binding to estrogen receptors, primarily ERα and ERβ.[1] In hormone-responsive breast cancer cells, which are predominantly driven by ERα, estrogen (E2) binding typically promotes the transcription of genes that lead to cell proliferation and survival.[2] this compound, acting as an antagonist, competes with estrogen for binding to ERα.

Upon binding, the this compound-ER complex adopts a conformation that is distinct from the estrogen-bound complex. This altered conformation hinders the recruitment of co-activator proteins necessary for gene transcription, leading to the repression of estrogen-responsive genes. This blockade of pro-proliferative signaling can induce cell cycle arrest and trigger apoptosis.[3][4]

Interestingly, some studies suggest that this compound and its derivatives may exhibit a higher binding affinity for ERβ over ERα.[5] Since ERβ activation is often associated with anti-proliferative effects in breast cancer cells, this dual-receptor interaction presents a complex and compelling mechanism for further investigation.[6]

Cyclofenil_Mechanism cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds This compound This compound This compound->ER Competitively Binds E2_ER E2-ER Complex (Active) ER->E2_ER Forms Cyc_ER This compound-ER Complex (Repressive) ER->Cyc_ER Forms ERE Estrogen Response Element (ERE) Prolif Cell Proliferation & Survival Genes ERE->Prolif Promotes Transcription Arrest Cell Cycle Arrest & Apoptosis ERE->Arrest Leads to E2_ER->ERE Binds & Activates Cyc_ER->ERE Binds & Represses

Caption: this compound's antagonistic action on the Estrogen Receptor pathway.

Quantitative Data Summary

Direct IC50 values for the parent this compound compound in breast cancer cell lines are not extensively reported in recent literature. However, research on closely related derivatives and conjugates provides valuable insight into its potential potency. The table below summarizes the anti-proliferative activity of various synthetic compounds in common breast cancer cell lines.

Note: The following data are for various synthetic derivatives and are presented to give a contextual understanding of potency in these cell lines. Researchers must determine the IC50 for their specific batch of this compound.

Cell LineReceptor Status (ER/PR/HER2)Compound TypeIC50 Value (µM)Incubation TimeReference
MCF-7 ER+, PR+, HER2-Dihydroquinoline derivative3.03 ± 1.5Not Specified[7]
MCF-7 ER+, PR+, HER2-Pyrazolo[4,3-c]hexahydropyridine2.4Not Specified[7]
MCF-7 ER+, PR+, HER2-Sulforaphane (SFN)~1924 h[8]
T-47D ER+, PR+, HER2-Dihydroquinoline derivative2.20 ± 1.5Not Specified[7]
T-47D ER+, PR+, HER2-Pyridazine derivative0.43 ± 0.01Not Specified[7]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)Dihydroquinoline derivative11.90 ± 2.6Not Specified[7]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)Pyridazine derivative0.99 ± 0.03Not Specified[7]

Experimental Protocols

These protocols provide a framework for investigating this compound's effects. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific experimental setup.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

MTT_Workflow start Start: Culture Cells (e.g., MCF-7, T-47D) seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Treat with this compound (serial dilutions) + Vehicle Control incubate1->treat incubate2 4. Incubate (24h, 48h, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT-based cell viability assay.

Materials:

  • Breast cancer cell lines (e.g., ER-positive MCF-7, T-47D; ER-negative MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[9]

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[9]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.

Materials:

  • 6-well cell culture plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 3 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.[10]

  • Harvesting: Harvest the cells by trypsinization. Collect the supernatant (containing floating/apoptotic cells) and combine it with the trypsinized adherent cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour (or overnight).[10][11]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI/RNase Staining Buffer. Incubate for 15-30 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content (PI fluorescence) to create a histogram.[13]

  • Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 population compared to the control would indicate a G1-phase arrest.[14]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12][15] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample before analysis.[12]

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.[16][17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation and Considerations

  • ER Status is Key: Expect more pronounced effects in ER-positive cell lines (MCF-7, T-47D) compared to ER-negative lines (MDA-MB-231). However, off-target effects are possible and should be considered if activity is observed in ER-negative cells.[8][18]

  • Cell Cycle Arrest vs. Apoptosis: this compound may cause cell cycle arrest at lower concentrations or shorter time points, while inducing apoptosis at higher concentrations or after longer exposure.[4][19] Performing both assays provides a more complete mechanistic picture.

  • Combination Studies: The true potential of SERMs like this compound may lie in combination therapies.[1] Consider designing experiments that combine this compound with CDK4/6 inhibitors (e.g., Palbociclib) in ER-positive cells or with other cytotoxic agents to explore synergistic effects.

References

Application Notes and Protocols for the Analytical Identification of Cyclofenil Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclofenil, a selective estrogen receptor modulator (SERM), has been utilized as an ovulation stimulant.[1] Its chemical structure, bis(p-acetoxyphenyl)cyclohexylidenemethane, is related to other SERMs like clomiphene and tamoxifen.[2] The therapeutic and potential off-label use of this compound necessitates robust analytical methods for monitoring its metabolic fate in biological systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the identification and characterization of this compound metabolites.

The metabolism of this compound primarily proceeds through Phase I hydroxylation reactions, followed by Phase II conjugation, predominantly glucuronidation, to facilitate excretion.[3][4] The major metabolites identified are hydroxylated derivatives of this compound diphenol, specifically 2-hydroxy, 3-hydroxy, and 4-hydroxy this compound diphenol. Understanding the metabolic profile is crucial for pharmacokinetic studies, toxicological assessments, and in the context of sports anti-doping control, where this compound is a prohibited substance.

This guide will detail the methodologies for sample preparation from biological matrices, followed by analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the cornerstone techniques for the analysis of these metabolites.[3]

Metabolic Pathway of this compound

This compound undergoes biotransformation in the body to more polar compounds that can be readily eliminated. The primary metabolic transformations involve the hydroxylation of the cyclohexane ring, followed by the hydrolysis of the acetate groups to form the diphenol, and subsequent conjugation with glucuronic acid.

Cyclofenil_Metabolism This compound This compound Hydroxylated_this compound Hydroxylated this compound (e.g., 4-hydroxy-Cyclofenil) This compound->Hydroxylated_this compound Hydroxylation (Phase I) Cyclofenil_Diphenol This compound Diphenol This compound->Cyclofenil_Diphenol Deacetylation Hydroxylated_Diphenol Hydroxylated this compound Diphenol (e.g., 4-hydroxy-Cyclofenil diphenol) Hydroxylated_this compound->Hydroxylated_Diphenol Deacetylation Cyclofenil_Diphenol->Hydroxylated_Diphenol Hydroxylation (Phase I) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Diphenol->Glucuronide_Conjugate Glucuronidation (Phase II)

Caption: Metabolic pathway of this compound.

Analytical Workflow Overview

The successful identification of this compound metabolites hinges on a systematic analytical approach. This workflow encompasses sample collection and preparation, which includes the crucial step of cleaving the conjugated metabolites, followed by extraction and analysis by mass spectrometry.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample (Urine/Plasma) Sample (Urine/Plasma) Enzymatic Hydrolysis Enzymatic Hydrolysis Sample (Urine/Plasma)->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Caption: General analytical workflow for this compound metabolites.

Sample Preparation Protocols

The choice of biological matrix, typically urine or plasma, dictates the specific sample preparation protocol. The primary challenge is the liberation of the hydroxylated metabolites from their glucuronide conjugates.

Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates

Rationale: The majority of this compound metabolites are excreted as glucuronide conjugates. Enzymatic hydrolysis using β-glucuronidase is a specific and gentle method to cleave the glucuronic acid moiety, releasing the free metabolites for subsequent extraction and analysis. The choice of enzyme source (e.g., from E. coli or Helix pomatia) can influence efficiency, and optimization of pH, temperature, and incubation time is critical for complete hydrolysis.[5][6]

Materials:

  • Biological sample (urine or plasma)

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Phosphate or acetate buffer (pH adjusted according to enzyme specifications, typically pH 5.0-6.8)

  • Internal standard solution (e.g., isotopically labeled analog, if available)

Procedure:

  • To 1 mL of urine or plasma, add a suitable internal standard.

  • Add 1 mL of buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Add a sufficient activity of β-glucuronidase (typically 2,500-5,000 units).

  • Vortex briefly to mix.

  • Incubate the mixture at a temperature optimized for the enzyme (e.g., 37-55°C) for a duration sufficient for complete hydrolysis (typically 1-3 hours).[2]

  • After incubation, cool the sample to room temperature before proceeding to the extraction step.

Protocol 2: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a classic and effective technique for extracting moderately non-polar compounds like the hydroxylated this compound metabolites from an aqueous matrix after hydrolysis.[7] The choice of an appropriate organic solvent is key to achieving high extraction efficiency. Ethyl acetate is a commonly used solvent for this purpose.[8]

Materials:

  • Hydrolyzed sample

  • Ethyl acetate or other suitable organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Centrifuge

Procedure:

  • To the hydrolyzed sample, add 5 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 1-4) with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Rationale: SPE offers a more selective and cleaner extraction compared to LLE, often resulting in reduced matrix effects in the final analysis.[9] For compounds like this compound metabolites, a reversed-phase sorbent such as Oasis HLB is effective.[10][11][12]

Materials:

  • Hydrolyzed sample

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the hydrolyzed sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the retained metabolites with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

GC-MS Analysis Protocol

For GC-MS analysis, the hydroxylated metabolites require derivatization to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common and effective derivatization technique for this purpose.[1]

Protocol 4: Derivatization with BSTFA

Rationale: The hydroxyl groups of the this compound metabolites are polar and not readily volatile. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl groups, making the analytes suitable for GC-MS analysis.

Materials:

  • Dried extract residue

  • BSTFA with 1% TMCS (trimethylchlorosilane)

  • Pyridine (as a catalyst)

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex to dissolve the residue.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of TMS-derivatized this compound metabolites. Optimization may be required based on the specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column provides good separation of the derivatized metabolites.
Injection ModeSplitlessTo maximize sensitivity for trace-level analysis.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analytes.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A standard flow rate for this type of column and analysis.
Oven Temperature ProgramInitial: 150°C, hold for 1 min; Ramp: 15°C/min to 300°C, hold for 5 minA temperature gradient is necessary to separate the metabolites effectively.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temperature230°CA standard source temperature for EI.
Quadrupole Temperature150°CMaintains a stable mass analysis environment.
Electron Energy70 eVThe standard electron energy for generating EI mass spectra.
Scan Rangem/z 50-650A wide enough range to capture the molecular ions and characteristic fragments of the derivatized metabolites.

Expected Mass Fragments: The mass spectra of the TMS-derivatized hydroxylated this compound metabolites will show characteristic fragments resulting from the cleavage of the TMS groups and fragmentation of the core structure. The molecular ion (M+) should be observable, along with a prominent ion at m/z 73, corresponding to the trimethylsilyl cation.[13][14]

LC-MS/MS Analysis Protocol

LC-MS/MS is a highly sensitive and selective technique for the direct analysis of the hydroxylated this compound metabolites without the need for derivatization.[3]

LC-MS/MS Instrumental Parameters

The following table provides typical LC-MS/MS parameters. Method development and optimization are crucial for achieving the desired sensitivity and selectivity.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)Provides good retention and separation of the moderately non-polar metabolites.[4][15]
Mobile Phase A0.1% Formic acid in waterAcidified mobile phase improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient20-95% B over 10 minutesA gradient elution is necessary to separate the metabolites from endogenous matrix components.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for these metabolites, and positive mode generally provides good sensitivity.
Scan TypeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
Source Temperature120°COptimized for efficient desolvation.
Desolvation Temperature350°CTo ensure complete evaporation of the mobile phase.

MRM Transitions: The development of an MRM method requires the selection of precursor and product ions for each metabolite. The precursor ion will typically be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Specific MRM transitions for hydroxylated this compound metabolites would need to be determined experimentally by infusing pure standards. However, based on the structure, likely transitions would involve the fragmentation of the core structure.

Data Analysis and Interpretation

Identification of this compound metabolites is achieved by comparing the retention times and mass spectra (or MRM transitions) of the analytes in the sample with those of authentic reference standards. In the absence of standards, tentative identification can be made based on the characteristic mass spectral fragmentation patterns and the expected metabolic transformations of the parent drug.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the identification and characterization of this compound metabolites in biological matrices. The combination of optimized sample preparation with the high sensitivity and selectivity of GC-MS and LC-MS/MS allows for reliable detection at trace levels. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, with GC-MS providing excellent chromatographic resolution and established libraries for untargeted screening, and LC-MS/MS offering superior sensitivity and specificity for targeted quantification without the need for derivatization. Adherence to these protocols, with appropriate validation, will ensure high-quality, reproducible data for a range of research and regulatory applications.

References

Application Notes and Protocols: Utilizing Cyclofenil for the Investigation of Estrogen Receptor-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cyclofenil as a Modulator of Estrogen Receptor Signaling

This compound is a non-steroidal selective estrogen receptor modulator (SERM) that has been a valuable tool in reproductive medicine and is of growing interest in research for its tissue-specific effects on estrogen signaling.[1][2] As a SERM, this compound exhibits both estrogen agonist and antagonist properties, with its action being dependent on the specific target tissue and the complement of estrogen receptors (ERs) and coregulatory proteins present.[1][3] This dual functionality makes it a compelling compound for dissecting the complexities of ER-dependent gene expression.

This guide provides a comprehensive overview of the application of this compound in a research setting, with detailed protocols for its use in studying the modulation of estrogen receptor-dependent gene expression. We will delve into its mechanism of action and provide step-by-step instructions for key experimental workflows, including reporter gene assays, quantitative PCR (qPCR), Western blotting, and chromatin immunoprecipitation (ChIP).

Chemical Properties of this compound

PropertyValueSource
IUPAC Name [4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate[4]
Molecular Formula C23H24O4[5]
Molecular Weight 364.441 g/mol [5]
CAS Number 2624-43-3[4]
Solubility Soluble in DMSO[6]

Mechanism of Action: A Tale of Two Receptors and Diverse Pathways

This compound exerts its effects by binding to the two main subtypes of estrogen receptors, ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[3] Notably, this compound displays a higher binding affinity for ERβ compared to ERα.[6] Upon binding, the this compound-ER complex can modulate gene expression through several distinct pathways:

  • Classical Genomic Pathway: The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits a cascade of co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.[7]

  • Non-Genomic Signaling: A subpopulation of ERs located at the plasma membrane can initiate rapid, non-genomic signaling cascades upon ligand binding. These pathways often involve the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling, which can in turn influence downstream gene expression.[7][8][9]

The tissue-specific effects of this compound arise from the differential expression of ERα and ERβ in various tissues, as well as the unique cellular context of co-regulators that ultimately dictate whether this compound acts as an agonist or an antagonist.[10] For instance, in the hypothalamus and pituitary gland, this compound can act as an anti-estrogen, leading to an increase in the secretion of gonadotropins.[2][3] Conversely, it can exhibit estrogenic effects in other tissues.

Estrogen_Signaling_Pathways cluster_1 Cytoplasm cluster_2 Nucleus mER Membrane ER PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK This compound This compound This compound->mER Binding ER ERα / ERβ This compound->ER Binding Dimer This compound-ER Dimer ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Transcription Gene Transcription PI3K_Akt->Transcription Modulation MAPK_ERK->Transcription Modulation Target_Gene Target Gene Target_Gene->Transcription

Caption: Simplified diagram of this compound-mediated estrogen receptor signaling pathways.

Experimental Protocols for Studying this compound's Effects on Gene Expression

The following protocols provide a framework for investigating the impact of this compound on ER-dependent gene expression. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Reporter Gene Assay for ER Activity

Reporter gene assays are a powerful tool to quantify the agonist or antagonist activity of a compound on a specific transcription factor, in this case, the estrogen receptor.[11][12] This is typically achieved by using a plasmid containing an ERE linked to a reporter gene, such as luciferase or β-galactosidase.

Reporter_Assay_Workflow start Start: Seed Cells transfect Transfect with ERE-Reporter Plasmid start->transfect treat Treat with this compound +/- Estradiol transfect->treat lyse Lyse Cells treat->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for an estrogen receptor reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate an appropriate cell line (e.g., MCF-7, T47D, which endogenously express ERs) in a 96-well plate.[11][13]

    • For cells lacking endogenous ERs (e.g., HEK293), co-transfect with an ERα or ERβ expression plasmid along with the ERE-reporter plasmid.

    • Use a suitable transfection reagent according to the manufacturer's protocol. Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum to minimize background estrogenic activity.[14]

    • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

    • To assess agonist activity, treat cells with increasing concentrations of this compound.

    • To assess antagonist activity, treat cells with a fixed concentration of 17β-estradiol (E2) in the presence of increasing concentrations of this compound.

    • Include appropriate vehicle and positive (E2 alone) controls.

  • Lysis and Reporter Assay:

    • After 18-24 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the primary reporter readings to the normalization reporter readings.

    • Plot the normalized reporter activity against the log of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Quantitative PCR (qPCR) for Endogenous Gene Expression

qPCR is a highly sensitive and specific method to measure the expression levels of endogenous estrogen-responsive genes.[15][16] This technique allows for the validation of findings from reporter assays and provides a more physiologically relevant assessment of this compound's activity.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound as described in the reporter gene assay protocol. A typical time course for gene expression changes is 6-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) (e.g., TFF1 (pS2), GREB1, PGR) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[17]

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

    • Compare the fold change in gene expression in this compound-treated samples to the vehicle-treated control.

Western Blotting for Protein Expression and Signaling Pathway Activation

Western blotting is used to detect changes in the protein levels of ERα and ERβ, as well as the activation state of key signaling proteins downstream of non-genomic ER signaling, such as ERK and Akt.[18][19]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound. For signaling pathway analysis, shorter treatment times (e.g., 5-60 minutes) are typically required.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ERα, ERβ, phospho-ERK, phospho-Akt, total ERK, total Akt).[20][21]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for ER-DNA Binding

ChIP is a powerful technique used to determine whether a specific protein, in this case, the estrogen receptor, is bound to a particular DNA sequence in the cell.[22][23][24] This allows for the direct assessment of ER recruitment to the promoter regions of target genes in response to this compound treatment.

ChIP_Workflow start Start: Treat Cells with this compound crosslink Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse_sonicate Lyse Cells & Shear Chromatin crosslink->lyse_sonicate immunoprecipitate Immunoprecipitate with ER Antibody lyse_sonicate->immunoprecipitate reverse_crosslink Reverse Crosslinks & Purify DNA immunoprecipitate->reverse_crosslink analyze_dna Analyze DNA by qPCR or Sequencing reverse_crosslink->analyze_dna end End analyze_dna->end

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

  • Cell Culture and Crosslinking:

    • Treat cells with this compound or vehicle control.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the crosslinking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for ERα or ERβ.[25] An IgG antibody should be used as a negative control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

    • Analyze the purified DNA by qPCR using primers specific for the ERE-containing promoter regions of target genes. The results are typically expressed as a percentage of the input DNA.

Data Interpretation and Troubleshooting

  • Dose-Response Curves: The shape of the dose-response curve in a reporter assay can provide insights into the agonistic or antagonistic nature of this compound. A full agonist will produce a maximal response similar to estradiol, while a partial agonist will have a lower maximal response.

  • Tissue Specificity: It is important to remember that the effects of this compound can be highly cell-type specific. Results obtained in one cell line may not be directly translatable to another.

  • Controls are Critical: The inclusion of appropriate positive (estradiol), negative (vehicle), and isotype controls (for ChIP) is essential for the valid interpretation of results.

  • Orthogonal Validation: It is good practice to validate findings from one assay using an orthogonal method. For example, changes in gene expression observed in a reporter assay should be confirmed by qPCR for endogenous gene expression.

Conclusion

This compound serves as a valuable pharmacological tool for the nuanced investigation of estrogen receptor-dependent gene expression. Its selective and tissue-specific activities allow researchers to probe the intricate mechanisms of ER signaling. By employing the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of estrogen biology and its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cyclofenil Solubility and Stability Challenges In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Cyclofenil. As a selective estrogen receptor modulator (SERM), this compound is a valuable tool for investigating estrogen receptor signaling and other cellular pathways.[1][2][3] However, its hydrophobic nature presents significant challenges in vitro, primarily concerning poor aqueous solubility and potential instability, which can compromise experimental validity and reproducibility.

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate these challenges effectively. Our goal is to equip you with the knowledge to ensure accurate and reliable results in your critical research.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with this compound in a laboratory setting.

Q1: What is the best solvent to prepare a this compound stock solution?

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) .[1][4] this compound is a lipophilic compound and exhibits poor solubility in aqueous solutions, but is readily soluble in organic solvents like DMSO.[5][6]

Causality: DMSO is a powerful aprotic solvent that can effectively disrupt the intermolecular forces in the crystalline this compound, allowing it to dissolve at high concentrations. For optimal results, it is critical to use anhydrous or newly-opened DMSO. DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds like this compound.[1][4][7]

Q2: What concentration should I use for my DMSO stock solution and how should I store it?

Aim for a high, but practical, stock concentration, typically in the range of 10-50 mM . Commercial suppliers report solubilities in DMSO as high as 100 mg/mL (~274 mM) or 21 mg/mL (~57 mM), though achieving this may require sonication.[1][4] A 10 mM stock is a common and manageable starting point.

Storage Protocol:

  • Aliquoting is essential: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots.[1]

  • Recommended Storage: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[1]

Trustworthiness: This storage strategy is a self-validating system. By using fresh aliquots for each experiment, you minimize the risk of compound degradation or precipitation due to moisture absorption, ensuring consistency across your studies.

Q3: My this compound precipitated immediately when I added it to my cell culture medium. What went wrong?

This phenomenon, often called "crashing out," is a classic problem when diluting a concentrated organic stock of a hydrophobic compound into an aqueous solution like cell culture medium.[5] The primary cause is supersaturation ; the concentration of this compound in the localized area where the DMSO stock enters the medium momentarily exceeds its solubility limit in the aqueous environment, causing it to rapidly precipitate.[8]

Q4: How can I prevent this compound from precipitating in my cell culture medium?

Preventing precipitation requires careful dilution technique. The key is to avoid creating localized high concentrations of the compound.

  • Use Pre-warmed Medium: Always add the this compound stock to medium that has been pre-warmed to 37°C. While this may seem counterintuitive as heating can sometimes decrease solubility, it prevents temperature shock and is more representative of the final assay conditions.[5]

  • Slow, Dropwise Addition with Mixing: Add the stock solution slowly, drop-by-drop, into the vortex of the gently swirling or stirring medium. This facilitates rapid dispersion.[5][8]

  • Serial Dilution: For high final concentrations, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO or in pre-warmed medium first, then add this intermediate stock to your final volume of medium.[5]

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in your culture medium should be kept to a minimum, ideally ≤0.1% .[8] High concentrations of DMSO can be toxic to cells and can also affect the biological activity of the compound under study.[9]

Delayed precipitation can occur due to several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the pH and temperature of the medium, which can decrease the solubility of some compounds over time.[5][10]

  • Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins in the medium, forming insoluble complexes.[8][10] This is especially relevant in serum-containing media, where the compound can bind to proteins.[8]

  • Evaporation: Minor evaporation from the culture plates can increase the compound's concentration over the course of an experiment, pushing it past its solubility limit.[8][10]

Q6: How can I confirm if my compound has precipitated?

Visual inspection is the first step. Look for cloudiness, turbidity, or visible crystals in the medium, both in the flask and under a microscope in the culture plate.[5] For a more quantitative measure, you can measure the absorbance of the cell-free medium at a high wavelength (e.g., 600 nm); an increase in absorbance indicates scattering from a precipitate.[5]

Q7: How stable is this compound in the final working solution at 37°C?

The stability of any compound in a complex biological medium at 37°C cannot be assumed and should be empirically determined if the experiment runs for an extended period (e.g., >24 hours).[11] While this compound has a reported in vivo half-life of 18-29 hours, this reflects metabolic processes and may not represent its chemical stability in culture medium.[12] For critical, long-term experiments, stability can be assessed by collecting samples of the medium over time and analyzing the concentration of the parent compound using an analytical method like HPLC.[8]

Troubleshooting Guide: Precipitation Issues

Problem Probable Cause(s) Recommended Solution(s)
Immediate, heavy precipitation upon adding stock to medium. 1. Supersaturation / "Crashing Out": Local concentration exceeds solubility limit.[5][8] 2. Poor Miscibility: Final DMSO concentration is too high.[8]1a. Add stock solution dropwise to pre-warmed (37°C) medium while gently vortexing.[5][8] 1b. Perform a serial dilution in medium or DMSO first.[5] 2. Ensure the final DMSO concentration is low (e.g., <0.1%).
Medium becomes cloudy or forms crystals after incubation at 37°C. 1. Temperature-Dependent Solubility: Compound is less soluble at 37°C than at room temperature.[8] 2. pH Shift: The CO2 environment alters media pH, affecting solubility.[5] 3. Compound Instability: Chemical degradation over time.[8]1. Test the solubility of this compound in your specific medium at 37°C. Consider preparing fresh media with the agent immediately before use. 2. Ensure your medium is properly buffered for the CO2 concentration in your incubator. 3. Verify the stability of this compound in your media over the intended experiment duration using an appropriate analytical method (e.g., HPLC).[8]
Precipitation observed only in serum-containing medium. Interaction with Serum Components: The compound may be binding to or precipitating with proteins or lipids in the serum.[8]1. Test a different lot of serum. 2. Consider reducing the serum concentration if experimentally viable. 3. If possible, adapt cells to a serum-free media formulation for the experiment.
Precipitation observed only in serum-free medium. Lack of Solubilizing Proteins: The compound may require protein (like albumin) for solubilization that is absent in serum-free conditions.[8]1. Consider adding a low concentration of purified bovine serum albumin (BSA) to the serum-free medium.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution of this compound for in vitro use.

Materials:

  • This compound powder (MW: 364.43 g/mol )[13]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator bath

Procedure:

  • Calculation: To make a 10 mM solution, you need 3.644 mg of this compound per 1 mL of DMSO.

    • Calculation: 0.010 mol/L * 364.43 g/mol = 3.644 g/L = 3.644 mg/mL

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 3.65 mg for 1 mL).

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to aid the process.[1] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials (e.g., 20-50 µL aliquots).

  • Storage: Store the aliquots immediately at -20°C (for up to 1 month) or -80°C (for up to 6 months).[1]

Workflow for Preparing Working Solutions

The following diagram illustrates a robust workflow for diluting the this compound stock solution into your final cell culture medium to minimize precipitation.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_validation Validation & Use start Start: Retrieve one -80°C aliquot of 10 mM this compound stock thaw Thaw stock solution completely at RT and briefly vortex start->thaw intermediate Optional but Recommended: Prepare intermediate dilution (e.g., 1 mM in medium) thaw->intermediate Is final conc. >10 µM or known to precipitate? final_dilution Add stock (or intermediate) DROPWISE to pre-warmed medium while GENTLY SWIRLING thaw->final_dilution No warm_media Pre-warm sterile cell culture medium to 37°C warm_media->final_dilution intermediate->final_dilution Yes mix Mix gently by inversion. Avoid vigorous vortexing that can cause shearing final_dilution->mix inspect Visually inspect final solution for any signs of precipitation (clarity) mix->inspect use Use immediately in cell culture experiment inspect->use control Crucial: Prepare a vehicle control with the same final concentration of DMSO inspect->control

Caption: Workflow for preparing this compound working solutions.

Protocol 2: A Quick Visual Solubility Assessment

Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium before conducting a large experiment.

Procedure:

  • Prepare a Range of Concentrations: In sterile tubes, prepare serial dilutions of your this compound stock solution into pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Vehicle Control: Prepare a tube containing only the medium and the highest equivalent volume of DMSO. This is your negative control for precipitation.[14]

  • Incubate: Incubate all tubes under standard culture conditions (37°C, 5% CO2) for a duration matching your planned experiment (e.g., 24 hours).

  • Observe: At several time points (e.g., 0, 2, 6, 24 hours), visually inspect the tubes against a dark background for any signs of cloudiness, haziness, or crystalline precipitate. Compare each tube to the vehicle control.[5] The highest concentration that remains clear is your approximate working solubility limit.

Troubleshooting Logic Diagram

If you encounter precipitation, use this decision tree to diagnose and solve the issue.

G start Precipitation Observed in Culture Medium when When did it occur? start->when immediate Immediately upon dilution when->immediate Immediately delayed After hours/days in incubator when->delayed Delayed cause_immediate Likely Cause: Supersaturation 'Crashing Out' immediate->cause_immediate cause_delayed Likely Causes: - Temp/pH Instability - Media Interaction - Degradation delayed->cause_delayed solution_immediate Solution: - Refine dilution technique (slower addition, vortexing) - Use serial dilution - Lower final concentration cause_immediate->solution_immediate solution_delayed Solution: - Run solubility test (Protocol 2) - Check media stability - Add solubilizing agent (e.g., BSA) - Reduce incubation time cause_delayed->solution_delayed retest Re-test Experiment solution_immediate->retest solution_delayed->retest

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Navigating Cyclofenil-Induced Hepatotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers investigating Cyclofenil-induced hepatotoxicity. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during in vivo and in vitro experimental workflows. Our goal is to empower you with the expertise to conduct robust and reproducible studies.

Introduction to this compound and Hepatotoxicity

This compound is a non-steroidal drug that has been used for its ovulation-stimulating effects.[1][2][3] However, clinical reports have highlighted its potential to cause hepatic reactions, making it a compound of interest for studying drug-induced liver injury (DILI).[1][2][3] The liver damage associated with this compound is thought to be related to metabolic idiosyncrasy and is generally reversible upon cessation of the drug.[1][3] Understanding the mechanisms and establishing reliable experimental models of this compound-induced hepatotoxicity are crucial for both mechanistic discovery and the development of potential hepatoprotective therapies.

The primary mechanisms of DILI often involve the metabolic activation of a drug into reactive metabolites by cytochrome P450 enzymes.[4][5] These metabolites can lead to direct cellular stress, mitochondrial impairment, and oxidative stress, culminating in hepatocyte necrosis and apoptosis.[4][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when establishing and running this compound-induced hepatotoxicity models.

Q1: What is the recommended dose and administration route for inducing hepatotoxicity with this compound in rodents?

A1: The optimal dose and route can vary significantly based on the rodent strain, sex, and the desired severity and timeline of liver injury. For acute models, intraperitoneal (i.p.) injection is common, while chronic studies often utilize oral gavage to better mimic clinical exposure. Since specific protocols for this compound are not widely established, researchers often adapt protocols from other well-characterized hepatotoxins like carbon tetrachloride (CCl4) or acetaminophen.[5][7]

Model Type Species/Strain General Dose Range (Adapted) Route Duration Expected Outcome
Acute C57BL/6 Mice50-300 mg/kgi.p.Single doseElevated ALT/AST, centrilobular necrosis
Sub-chronic Sprague-Dawley Rats25-100 mg/kg/dayOral Gavage7-28 daysSteatosis, inflammation, early fibrosis markers
Chronic Wistar Rats10-50 mg/kg/dayOral Gavage>4 weeksSignificant fibrosis, bridging necrosis

Crucially, a pilot dose-response and time-course study is essential to determine the optimal conditions for your specific experimental goals and animal model.[8]

Q2: My serum ALT/AST levels are not significantly elevated after this compound administration. What could be the problem?

A2: This is a frequent challenge in DILI models. Here is a troubleshooting workflow to help diagnose the issue:

Troubleshooting: Suboptimal Liver Enzyme Elevation

G start Suboptimal ALT/AST Elevation Observed check_dose Verify this compound Dose, Purity & Vehicle start->check_dose check_admin Confirm Administration Technique (i.p. vs. gavage) start->check_admin check_time Assess Time-Course (Peak injury may be missed) start->check_time check_strain Consider Animal Strain/Sex Susceptibility start->check_strain solution1 Increase Dose or Change Vehicle (e.g., corn oil, DMSO) check_dose->solution1 solution2 Refine Administration Protocol & Ensure Consistency check_admin->solution2 solution3 Conduct a Time-Course Pilot Study (e.g., 6, 12, 24, 48h) check_time->solution3 solution4 Switch to a More Susceptible Strain or Sex check_strain->solution4

Caption: Troubleshooting workflow for suboptimal liver enzyme elevation.

  • Causality: The vehicle used to dissolve or suspend this compound can dramatically affect its bioavailability. Some solvents, like DMSO, can also have their own biological effects that might interfere with the model.[9] Furthermore, different mouse strains exhibit varying susceptibility to hepatotoxins due to genetic differences in metabolism and immune response.[10]

Q3: My histological analysis shows conflicting results with my serum biochemistry. What should I prioritize?

A3: It is not unusual for histological changes to either precede or lag behind alterations in serum biomarkers.

  • Expert Insight: While ALT and AST are sensitive indicators of hepatocellular damage, they do not provide a complete picture. Histopathology is the gold standard for assessing the type and severity of liver injury, including necrosis, inflammation, steatosis, and fibrosis.[11] Implementing a semi-quantitative scoring system can standardize your histological assessment.

  • Trustworthiness: A self-validating experimental design correlates specific histological findings with a wider array of biomarkers. For instance, if you observe significant inflammation in H&E stains, you should also quantify hepatic pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via RT-qPCR or ELISA.

Q4: How can I effectively model the fibrotic potential of this compound-induced liver injury?

A4: Inducing significant fibrosis requires a chronic administration model, typically lasting several weeks.[12]

  • Protocol: Administer a lower, sub-lethal dose of this compound (e.g., 10-50 mg/kg) via oral gavage daily or several times a week for 4-8 weeks. This mimics the persistent, low-grade injury that drives fibrogenesis.[13][14]

  • Assessment:

    • Histology: Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition.

    • Biochemical Markers: Measure the hydroxyproline content in liver tissue homogenates for a quantitative measure of total collagen.

    • Gene Expression: Analyze the mRNA levels of key pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1), Timp1 (Tissue Inhibitor of Metalloproteinases 1), and Acta2 (α-Smooth Muscle Actin) via RT-qPCR.[15]

Part 2: In-Depth Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for core experiments used in the study of drug-induced hepatotoxicity, adapted for this compound.

Protocol 1: Induction and Assessment of Acute this compound-Induced Hepatotoxicity in Mice

This protocol details a standard procedure for an acute injury model.

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old. (Note: Fasting mice overnight can deplete glutathione stores, potentially sensitizing them to hepatotoxins).[9]

2. This compound Preparation & Administration:

  • Prepare a 10 mg/mL suspension of this compound in a suitable vehicle like corn oil.

  • Administer a single intraperitoneal (i.p.) injection at a pre-determined dose (e.g., 150 mg/kg).

  • Always include a vehicle control group receiving an equivalent volume of corn oil.

3. Sample Collection (e.g., 24 hours post-injection):

  • Anesthetize mice and collect blood via cardiac puncture into serum separator tubes.

  • Perfuse the liver in situ with ice-cold PBS to remove blood.

  • Excise the liver, weigh it, and section it for various analyses:

    • Fix one lobe in 10% neutral buffered formalin for histology.

    • Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

4. Core Analyses:

  • Serum Biochemistry: Measure ALT and AST levels using commercially available assay kits.

  • Histopathology: Process formalin-fixed tissue for paraffin embedding, sectioning (4-5 µm), and Hematoxylin & Eosin (H&E) staining to assess for necrosis, inflammation, and steatosis.[16]

  • Oxidative Stress Markers: In liver homogenates, measure:

    • Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

    • The ratio of reduced to oxidized glutathione (GSH/GSSG) as a measure of oxidative balance.

    • Activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Mechanistic Pathway: Drug-Induced Hepatocellular Injury

G drug This compound (Parent Drug) metabolism CYP450 Metabolism in Hepatocytes drug->metabolism metabolite Reactive Metabolite Formation metabolism->metabolite gsh GSH Depletion metabolite->gsh mito Mitochondrial Dysfunction metabolite->mito stress Oxidative Stress (ROS/RNS) gsh->stress mito->stress injury Hepatocyte Necrosis & Apoptosis stress->injury release Release of ALT/AST into Serum injury->release

Caption: A generalized signaling cascade in drug-induced hepatotoxicity.

References

strategies to improve the bioavailability of Cyclofenil formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclofenil Formulation Development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation of this compound to improve its bioavailability. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Introduction to this compound's Bioavailability Challenges

This compound is a selective estrogen receptor modulator (SERM) with known poor aqueous solubility.[1][2] Its high lipophilicity, indicated by a predicted LogP of 5.5, suggests that while it may have good membrane permeability, its dissolution in the gastrointestinal tract is likely the rate-limiting step for oral absorption.[3] This places this compound into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting a significant hurdle to achieving adequate and consistent bioavailability from conventional oral dosage forms.[4]

This guide will provide in-depth, practical strategies and troubleshooting advice for several key formulation approaches to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Characterization and Pre-formulation

Question 1: We are starting our work with this compound and are unsure of its exact solubility. What are the first steps we should take?

Answer:

Before embarking on complex formulation strategies, a thorough characterization of the active pharmaceutical ingredient (API) is crucial.

  • Solubility Determination: Experimentally determine the equilibrium solubility of your this compound batch in various media. This should include:

    • Purified water

    • pH buffers ranging from 1.2 to 6.8 to simulate the gastrointestinal tract.

    • Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo dissolution.

  • Physicochemical Properties: Confirm the identity and purity of your this compound sample using standard analytical techniques (e.g., HPLC, mass spectrometry, NMR). Characterize its solid-state properties, including crystallinity and polymorphism, using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphic forms can have significantly different solubilities and dissolution rates.

  • Excipient Compatibility: Conduct compatibility studies with a range of common pharmaceutical excipients.[5][6] This involves creating binary mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, various polymers) and storing them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the mixtures at set time points for any signs of physical or chemical degradation.

Troubleshooting: Unexpectedly low solubility results.

  • Check API Purity: Impurities can affect solubility. Re-verify the purity of your this compound sample.

  • Ensure Equilibrium: Ensure that your solubility experiments have reached equilibrium. This can take 24-72 hours for poorly soluble compounds.

  • Consider pH Effects: this compound's structure suggests it is a neutral molecule, so pH is expected to have a minimal effect on its intrinsic solubility. However, if your sample is a salt form, pH will be critical.

Part 2: Micronization Strategies

Question 2: We are considering micronization to improve the dissolution rate of this compound. What are the key considerations and potential pitfalls?

Answer:

Micronization increases the surface area of the drug, which, according to the Noyes-Whitney equation, can enhance the dissolution rate.[7] It is a common technique for BCS Class II compounds.[4]

Key Considerations:

  • Milling Technique: Jet milling is often preferred over mechanical milling as it can achieve smaller particle sizes with less risk of contamination.[8][9]

  • Particle Size Distribution: Aim for a narrow particle size distribution in the range of 1-10 microns.

  • Surface Energy: Micronization increases the surface energy of the particles, which can lead to agglomeration and poor wettability. This can counteract the benefits of size reduction.

Troubleshooting Guide: Micronized this compound Shows Poor Dissolution Improvement.

Issue Potential Cause Recommended Action
Powder Agglomeration Increased surface energy of micronized particles leads to re-aggregation.Incorporate a suitable wetting agent or surfactant into the formulation to improve dispersibility.
Poor Wettability The highly lipophilic nature of this compound can lead to poor wetting, even with increased surface area.Consider co-milling this compound with a hydrophilic excipient to improve wettability.
Floating on Dissolution Media Low powder density and poor wettability can cause the powder to float.Use a dissolution apparatus with appropriate agitation and consider the use of a sinker. Incorporate surfactants in the dissolution medium.[10]

Experimental Protocol: Micronization of this compound using a Jet Mill

  • Preparation: Ensure the jet mill is clean and properly assembled.

  • Milling: Introduce a pre-weighed amount of this compound into the milling chamber at a controlled feed rate.

  • Collection: Collect the micronized powder from the cyclone separator.

  • Characterization:

    • Measure the particle size distribution using laser diffraction.

    • Assess the solid-state properties (XRPD, DSC) to ensure no polymorphic changes have occurred during milling.

    • Evaluate the powder's flow properties.

  • Dissolution Testing: Perform comparative dissolution studies on the micronized versus un-micronized this compound.

Part 3: Amorphous Solid Dispersions (ASDs)

Question 3: We are exploring amorphous solid dispersions to enhance this compound's solubility. How do we select the right polymer and preparation method?

Answer:

Converting the crystalline form of a drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[11][12] The key is to stabilize the amorphous drug within a polymer matrix to prevent recrystallization.

Polymer Selection:

  • Miscibility: The polymer should be miscible with this compound to form a single-phase amorphous system. This can be predicted using computational models and confirmed experimentally using DSC (observing a single glass transition temperature, Tg).

  • Common Polymers: Start with commonly used polymers for ASDs such as polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).

  • Drug Loading: The goal is to achieve the highest possible drug loading while maintaining stability.

Preparation Method Selection:

  • Spray Drying: This is a versatile method suitable for a wide range of drugs and polymers.[13][14] It involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent.

  • Hot-Melt Extrusion (HME): This is a solvent-free method where the drug and polymer are mixed and heated until a molten state is achieved, then extruded. It is suitable for thermally stable drugs.

Troubleshooting Guide: Amorphous Solid Dispersion of this compound Fails During Development.

Issue Potential Cause Recommended Action
Recrystallization on Storage The ASD is physically unstable.Increase the polymer-to-drug ratio. Select a polymer with a higher Tg. Ensure low residual solvent and moisture content.
Incomplete Amorphization The preparation method did not fully convert the drug to its amorphous form.Optimize the spray drying or HME process parameters (e.g., temperature, feed rate). Ensure complete dissolution of the drug and polymer in the solvent for spray drying.
"Spring and Parachute" Effect Not Observed (Rapid Precipitation in Dissolution) The polymer is not effectively maintaining supersaturation.Select a polymer with better precipitation-inhibiting properties (e.g., HPMC-AS). Incorporate a surfactant into the ASD formulation.

Experimental Workflow for ASD Development

ASD_Workflow cluster_screening Formulation Screening cluster_preparation ASD Preparation cluster_characterization Characterization cluster_optimization Optimization Polymer_Screening Polymer Screening (PVP, HPMC, etc.) Solvent_Screening Solvent Screening (for Spray Drying) Polymer_Screening->Solvent_Screening DSC_Screening DSC for Miscibility (Single Tg) Solvent_Screening->DSC_Screening Spray_Drying Spray Drying DSC_Screening->Spray_Drying HME Hot-Melt Extrusion (HME) DSC_Screening->HME XRPD_DSC Solid-State Analysis (XRPD, DSC) Spray_Drying->XRPD_DSC HME->XRPD_DSC Dissolution In Vitro Dissolution (Supersaturation) XRPD_DSC->Dissolution Stability Stability Studies (Accelerated Conditions) Dissolution->Stability In_Vivo_PK In Vivo Pharmacokinetic Studies Stability->In_Vivo_PK

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Part 4: Lipid-Based Formulations

Question 4: We are interested in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound. What is a good starting point for formulation development?

Answer:

Given this compound's high lipophilicity, lipid-based formulations are a very promising approach.[15][16] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][17][18]

Development Strategy:

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactants: Screen a range of non-ionic surfactants with different Hydrophilic-Lipophilic Balance (HLB) values (e.g., Tween 80, Cremophor EL).[10]

    • Co-solvents: Evaluate co-solvents like propylene glycol or PEG 400 to enhance drug solubility in the formulation.

  • Pseudo-Ternary Phase Diagrams: Construct phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Optimization: Select formulations from the self-emulsifying region and characterize them for:

    • Droplet Size: Aim for droplet sizes below 200 nm for nanoemulsions (SNEDDS).

    • Self-emulsification Time: Should be rapid upon dilution.

    • Robustness to Dilution: The formulation should not precipitate the drug upon dilution in various aqueous media.

Troubleshooting Guide: Challenges with this compound SEDDS Formulations.

Issue Potential Cause Recommended Action
Drug Precipitation on Dilution The formulation cannot maintain this compound in solution upon emulsification.Increase the surfactant-to-oil ratio. Incorporate a co-solvent to improve drug solubility in the emulsion droplets.
Poor Self-Emulsification The HLB of the surfactant system is not optimal for the chosen oil.Adjust the surfactant blend to achieve the required HLB for the oil phase.
Phase Separation or Cracking The formulation is thermodynamically unstable.Re-evaluate the excipient ratios using the phase diagram. Ensure all components are mutually miscible.

Logical Relationship for SEDDS Formulation

SEDDS_Logic High_Lipophilicity High Lipophilicity of this compound Poor_Aqueous_Solubility Poor Aqueous Solubility High_Lipophilicity->Poor_Aqueous_Solubility Lipid_Formulation Lipid-Based Formulation (SEDDS) Poor_Aqueous_Solubility->Lipid_Formulation Oil_Solubility Solubility in Oil Lipid_Formulation->Oil_Solubility Surfactant_Emulsification Surfactant for Emulsification Lipid_Formulation->Surfactant_Emulsification Co_Solvent Co-solvent for Enhanced Solubility Lipid_Formulation->Co_Solvent Emulsion_Formation Fine Emulsion Formation in GI Tract Oil_Solubility->Emulsion_Formation Surfactant_Emulsification->Emulsion_Formation Co_Solvent->Emulsion_Formation Increased_Surface_Area Increased Surface Area for Absorption Emulsion_Formation->Increased_Surface_Area Enhanced_Bioavailability Enhanced Bioavailability Increased_Surface_Area->Enhanced_Bioavailability

Caption: Rationale for using SEDDS for this compound.

Part 5: Nanosuspensions

Question 5: Can nanosuspensions be a viable strategy for this compound, and what are the critical quality attributes to monitor?

Answer:

Yes, nanosuspensions are an excellent strategy for poorly water-soluble drugs.[13][19] This approach involves reducing the drug particle size to the nanometer range (typically below 1000 nm), which dramatically increases the surface area and saturation solubility.

Critical Quality Attributes (CQAs):

  • Particle Size and Polydispersity Index (PDI): These are the most critical parameters. A small particle size and a low PDI (<0.3) are desirable for stability and dissolution.

  • Zeta Potential: This indicates the stability of the suspension. A zeta potential of ±30 mV or greater is generally required for a stable nanosuspension stabilized by electrostatic repulsion.

  • Crystalline State: It is important to ensure that the drug remains in its crystalline state and does not convert to a less stable amorphous form during the production process.

  • Dissolution Velocity: Nanosuspensions should exhibit a significantly faster dissolution rate compared to micronized or un-processed drug.

Troubleshooting Guide: Nanosuspension Formulation Issues.

Issue Potential Cause Recommended Action
Particle Growth (Ostwald Ripening) The nanosuspension is physically unstable.Optimize the type and concentration of stabilizers (surfactants and/or polymers). A combination of stabilizers is often more effective.
Inability to Achieve Desired Particle Size The milling or homogenization process is not efficient enough.Increase the milling time or the number of homogenization cycles. Optimize the milling media or homogenization pressure.
Caking of the Sediment The suspension is not adequately stabilized.Ensure a sufficiently high zeta potential or add a steric stabilizer (e.g., a polymer).

Protocol for Nanosuspension Preparation by Wet Media Milling

  • Preparation of Slurry: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of HPMC and Tween 80).

  • Milling: Introduce the slurry into a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide). Mill for a specified duration.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using dynamic light scattering.

    • Analyze the crystalline state using XRPD and DSC.

    • Perform in vitro dissolution testing.

References

Technical Support Center: Cyclofenil Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity of Cyclofenil

This compound is a non-steroidal selective estrogen receptor modulator (SERM) primarily recognized for its influence on reproductive health by stimulating ovulation.[1][2][3] Like other SERMs, its mechanism is complex, functioning as an estrogen receptor (ER) agonist or antagonist in a tissue-dependent manner.[1][4] It binds to both estrogen receptor subtypes, ERα and ERβ, modulating the expression of estrogen-responsive genes.[4]

While this targeted action is the basis of its therapeutic potential, all small molecules possess the capacity to interact with unintended biological targets. These "off-target" effects are a critical consideration in experimental biology and drug development, as they can lead to unexpected phenotypes, data misinterpretation, and adverse effects.[5] For this compound, the most clinically significant off-target concern is a relatively high incidence of hepatotoxicity (liver toxicity).[2][6][7][8][9]

This guide is designed to serve as a technical resource for researchers utilizing this compound. It provides structured troubleshooting advice and answers to frequently asked questions to help you proactively identify, understand, and mitigate potential off-target effects in your experiments, ensuring the validity and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing a logical framework to diagnose whether unexpected results stem from off-target activities.

Q1: My experiment is showing a cellular response that doesn't align with known estrogen receptor (ER) signaling pathways. Could this be an off-target effect?

A1: This is a classic indicator of a potential off-target interaction. When your results cannot be explained by the canonical ER-mediated mechanism, a systematic investigation is required. The on-target effects of SERMs are typically potent and occur at lower concentrations, while off-target effects may require higher doses.

A Systematic Workflow for Investigating Unexpected Phenotypes:

  • Confirm On-Target Engagement vs. Off-Target Effect by Potency:

    • Action: Perform a detailed concentration-response analysis for your observed phenotype. Run a wide range of this compound concentrations, from low nanomolar (to engage high-affinity ERs) to high micromolar.

    • Causality: On-target effects mediated by high-affinity ER binding should manifest at lower concentrations. If the unexpected phenotype only appears at significantly higher concentrations, it strongly suggests an engagement of a lower-affinity off-target protein.

  • Utilize Genetically Defined Controls:

    • Action: Replicate the key experiment in a cell line that is negative for estrogen receptors (ER-negative), such as MDA-MB-231. Compare these results to an ER-positive cell line (e.g., MCF-7).

    • Causality: If the anomalous phenotype persists in the ER-negative cells, it provides direct evidence that the effect is independent of the intended target and is, therefore, an off-target effect.

  • Employ Orthogonal Chemical Probes:

    • Action: Treat your cells with other well-characterized SERMs like 4-hydroxytamoxifen or Raloxifene.

    • Causality: While structurally related, different SERMs have distinct off-target profiles. If other SERMs fail to produce the same unexpected phenotype, it suggests the effect is unique to the chemical structure of this compound, rather than a general consequence of ER modulation.

  • Adopt an Unbiased 'Omics' Approach:

    • Action: For critical findings, perform RNA-sequencing or proteomic analysis on cells treated with an effective concentration of this compound versus a vehicle control.

    • Causality: These unbiased methods provide a global view of the cellular response. Pathway analysis of differentially expressed genes or proteins can reveal activation of signaling cascades (e.g., stress response, apoptosis, metabolic pathways) unrelated to ER signaling, pointing directly to the nature of the off-target effect.[10][11]

G cluster_0 Initial Observation cluster_1 Investigation Workflow cluster_2 Data Interpretation cluster_3 Conclusion A Unexpected Phenotype Observed B Dose-Response Curve (nM to µM range) A->B F Effect at High Conc. Only? B->F C Test in ER-Negative Cell Line G Effect Persists? C->G D Compare with other SERMs (e.g., Tamoxifen) H Effect Unique to this compound? D->H E Unbiased 'Omics' Screen (RNA-seq / Proteomics) I Non-ER Pathways Activated? E->I F->C No / Unclear J High Likelihood of Off-Target Effect F->J Yes G->D No G->J Yes H->E No / Unclear H->J Yes I->J Yes K Likely On-Target or Complex Biology I->K No

Caption: Workflow for Investigating Unexpected Phenotypes.

Q2: I'm observing signs of cytotoxicity at concentrations where I expect specific ER modulation. How do I confirm if this is related to this compound's known hepatotoxicity?

A2: This is a critical issue, as off-target toxicity can confound your experimental results by inducing cellular stress responses or apoptosis. Given this compound's documented association with liver injury, it is prudent to directly test for hepatotoxic effects in your model system, especially if you are using liver-derived cells.[2][6][8]

Experimental Protocol: Rapid In Vitro Hepatotoxicity Assessment

This protocol uses a human hepatoma cell line (e.g., HepG2) to provide a self-validating system to test for signs of liver cell-specific toxicity.

1. Materials:

  • HepG2 cells (or primary human hepatocytes for higher biological relevance)
  • This compound stock solution (in DMSO)
  • Positive control (e.g., Acetaminophen, 5-10 mM)
  • Vehicle control (DMSO, concentration matched to the highest this compound dose)
  • Culture medium (e.g., EMEM + 10% FBS)
  • Commercial assay kits for:
  • Lactate Dehydrogenase (LDH) release (e.g., CytoTox 96®, Promega)
  • Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) levels
  • Caspase-3/7 activity (e.g., Caspase-Glo® 3/7, Promega)

2. Procedure:

  • Day 1: Cell Seeding. Plate HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
  • Day 2: Dosing. Remove the old medium. Add fresh medium containing this compound at various concentrations (matching your primary experiment), the vehicle control, and the positive control. Incubate for 24-48 hours.
  • Day 3: Assay Execution.
  • LDH Assay (Membrane Integrity): Carefully collect a supernatant sample from each well. Follow the manufacturer's protocol to measure LDH release, a marker of cell lysis.
  • ALT/AST Assay (Hepatocyte Damage): Collect supernatant and use commercially available kits to measure the activity of these liver enzymes, which are released upon hepatocyte damage.
  • Caspase-3/7 Assay (Apoptosis): Follow the kit's instructions, which typically involve adding a reagent directly to the remaining cells in the well to measure apoptosis executioner caspase activity.

3. Data Interpretation:

  • Trustworthiness: A significant, dose-dependent increase in LDH, ALT/AST, or Caspase-3/7 activity in this compound-treated cells (compared to the vehicle control) confirms a cytotoxic off-target effect in your model. The positive control validates that the assay system is working correctly.
  • Mitigation: If toxicity is observed, your primary experiment's results at those concentrations are likely confounded. The mitigation strategy is to perform subsequent experiments at concentrations below the toxic threshold.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is a Selective Estrogen Receptor Modulator (SERM).[2] Its primary action is to bind to estrogen receptors (ERα and ERβ).[4] Depending on the tissue context, this binding can either mimic estrogen (agonist effect) or block it (antagonist effect).[1] For instance, in the hypothalamus and pituitary gland, it acts as an antagonist, which blocks the negative feedback of estrogen and leads to an increase in the release of gonadotropins (LH and FSH), ultimately stimulating ovulation.[2][4][12]

| This compound Binding Affinity for Estrogen Receptors | | :--- | :--- | | Receptor Subtype | Relative Binding Affinity (RBA) / Notes | | Estrogen Receptor α (ERα) | Binds with high affinity. Some studies show a slight preference for ERβ.[13][14] | | Estrogen Receptor β (ERβ) | Binds with high affinity. RBA values can be comparable to or greater than estradiol.[13][15] | Table 1: Summary of this compound's binding affinity for its primary on-targets.

G cluster_nucleus Cyc This compound ER Estrogen Receptor (ERα / ERβ) Cyc->ER Binds Complex Cyc-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Transcription Modulation of Gene Transcription ERE->Transcription Binds to

Caption: this compound's On-Target Signaling Pathway.

Q2: What are the most common off-target effects reported for this compound?

The most significant and well-documented off-target effect is hepatotoxicity.[2] Clinical and preclinical data have shown that this compound can cause elevations in liver enzymes, and in some cases, overt hepatitis.[2][6][7] Other less severe side effects reported include gastrointestinal disturbances (nausea, bloating), headaches, and dizziness.[1][16]

| Summary of Known this compound Effects | | :--- | :--- | :--- | | Effect Type | Description | Primary References | | On-Target | Modulation of Estrogen Receptors (ERα/β) for ovulation induction. |[1][2][4] | | Primary Off-Target | Hepatotoxicity: Elevated liver enzymes (ALT, AST), potential for drug-induced liver injury. |[2][6][7][8] | | Other Reported | Gastrointestinal issues, headaches, mood swings, visual disturbances. |[1][16] | | Investigational | Anti-dengue-virus activity, suggesting interaction with viral/host proteins. |[17] | Table 2: Overview of this compound's on-target and potential off-target effects.

Q3: How can I computationally predict potential off-target interactions for this compound?

Before beginning wet-lab experiments, in silico (computational) approaches can provide valuable hypotheses about potential off-target interactions, saving time and resources.[18]

  • Similarity-Based Prediction: This is the most direct approach. It operates on the principle that structurally similar molecules often share similar biological targets.

    • Method: Use the chemical structure of this compound to search databases like ChEMBL, PubChem, or BindingDB. Identify compounds with a high Tanimoto similarity score and review their documented on- and off-targets.

    • Tools: Platforms like the SwissTargetPrediction server can take a chemical structure and predict a ranked list of likely protein targets based on a combination of 2D and 3D similarity to known ligands.[3]

  • Pharmacophore and Docking Models: These methods use the 3D structure of potential target proteins.

    • Method: A pharmacophore model of this compound (defining its key chemical features) can be screened against a library of protein binding sites. Alternatively, molecular docking can be used to computationally "fit" this compound into the binding pockets of various proteins to predict binding affinity.

    • Application: This is more computationally intensive but can identify interactions that similarity searches might miss. It is often employed in drug discovery pipelines to flag potential safety liabilities.[5]

Q4: What broad in vitro assays should I consider for a comprehensive off-target liability screen?

For a thorough assessment, especially in a drug development context, this compound should be tested against a broad panel of common off-target proteins. Commercial services (e.g., Eurofins, CEREP) offer standardized safety pharmacology panels.

  • Recommended Panels:

    • Receptor Binding Panel: A comprehensive panel should include a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, ligand-gated ion channels, and transporters to check for unintended binding.

    • Kinase Panel: Profiling against a panel of human kinases is crucial, as kinases are common off-targets for many drugs and regulate a vast number of cellular processes.

    • hERG Channel Assay: This is a mandatory regulatory safety assay. Inhibition of the hERG potassium channel can lead to cardiac arrhythmia (QT prolongation), a serious cardiovascular side effect. While not a widely reported issue for this compound, it is a standard checkpoint for any new compound.

    • CYP450 Inhibition Panel: Assess whether this compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to drug-drug interactions, altering the metabolism and safety profile of co-administered drugs.

Q5: Are there any novel or less-common off-targets being investigated for SERMs like this compound?

Yes, research is ongoing. While the primary focus is on estrogen receptors, some studies have revealed that SERMs can have effects independent of ERα and ERβ.

  • G Protein-Coupled Estrogen Receptor 1 (GPR30/GPER1): Some SERMs, like tamoxifen, have been shown to bind to and signal through GPR30. This interaction can lead to ER-independent effects, including the sensitization of breast cancer cells to immune-mediated killing.[11][19] Researchers working with this compound in cancer or immunology models should consider investigating GPR30 as a potential off-target.

  • Antiviral Activity: A 2018 study demonstrated that this compound has anti-dengue-virus activity in mammalian cells.[17] The proposed mechanism involves interference with the viral assembly and maturation stages, suggesting an interaction with viral proteins (like NS1) or host factors essential for the virus. This highlights the potential for completely unexpected off-target effects that can only be discovered through phenotypic screening.[17]

References

optimizing Cyclofenil dosage for maximal therapeutic effect with minimal toxicity

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk

Welcome to the technical resource center for Cyclofenil. This guide is designed for researchers, scientists, and drug development professionals engaged in preclinical studies involving this selective estrogen receptor modulator (SERM). Our goal is to move beyond simple instructions and provide a framework for rationally designing, executing, and troubleshooting your experiments to determine the optimal therapeutic window for this compound.

The core challenge with any SERM is its tissue-specific dualism—acting as an estrogen agonist in some tissues while being an antagonist in others.[1] Optimizing dosage is therefore not merely about finding an effective concentration, but about defining a concentration range that maximizes the desired therapeutic effect (e.g., anti-proliferative activity in cancer cells) while minimizing off-target effects and overt toxicity, most notably hepatotoxicity.[2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios, followed by detailed, self-validating experimental protocols. Every step is explained to build a causal understanding, ensuring your experimental design is robust and your results are reliable.

Disclaimer for Research Professionals

The information provided herein is intended exclusively for preclinical research and development purposes by qualified professionals. This compound is a research chemical and is not approved for human use in many jurisdictions. The content of this guide does not constitute medical advice. All experiments involving chemical agents and animal models must be conducted in accordance with institutional, national, and international guidelines for laboratory safety and animal welfare.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Where should I start? What is a reasonable concentration range for initial in vitro screening of this compound?

Answer: Direct IC50 values for the parent this compound molecule in common cancer cell lines like MCF-7 are not widely reported in peer-reviewed literature. However, we can establish a rational starting range based on data from its derivatives and related activities.

  • A This compound-amide conjugate showed an antiproliferative IC50 of 187 nM in ER-positive MCF-7 cells.[4][5]

  • A This compound-derived dimer was shown to downregulate estrogen receptor content at 1 µM .[6]

  • This compound demonstrated an EC50 of 1.62 µM for inhibiting dengue virus replication in Vero cells.[7]

Causality & Recommendation: These data points consistently place the effective concentration in the high nanomolar to low micromolar range. A logical starting point for a dose-response experiment is a wide logarithmic range spanning this area.

Recommended Initial Screening Range: 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This broad range will likely capture the full dose-response curve, identifying the initial effective concentration and the point at which toxicity or off-target effects may begin.

Q2: How do I determine if this compound is acting as an estrogen agonist or antagonist in my specific cell model?

Answer: This is the central question for any SERM. The answer requires an assay that can measure estrogenic activity. The E-SCREEN (Estrogen-SCREEN) assay is a classic method for this purpose. It uses the principle that ER-positive cells, such as MCF-7, proliferate in response to estrogenic compounds.

  • To Test for Agonist Activity: Culture MCF-7 cells in estrogen-deprived medium (phenol red-free medium with charcoal-stripped serum) and treat them with this compound alone. An increase in cell proliferation compared to the vehicle control indicates agonist activity.

  • To Test for Antagonist Activity: Co-treat the cells with a known concentration of 17β-estradiol (E2) that elicits a sub-maximal proliferative response (e.g., 10-100 pM) and varying concentrations of this compound. A dose-dependent decrease in the E2-induced proliferation indicates antagonist activity.

Troubleshooting: If you observe both agonist activity at low concentrations and antagonist activity at high concentrations, this is characteristic of a partial agonist/antagonist profile, which is typical for many SERMs.

Q3: My in vitro results have high variability. What are the common pitfalls?

Answer: High variability often stems from issues with compound handling or assay conditions.

  • Solubility Issues: this compound is hydrophobic. Ensure your DMSO stock solution is fully dissolved before making serial dilutions in your culture medium. Precipitation in the medium is a common cause of inconsistent effective concentrations. Always include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent itself is not causing effects.

  • Serum Effects: Components in standard fetal bovine serum (FBS) can bind to SERMs or contain endogenous hormones, interfering with your results. For all estrogen-related assays, it is critical to use charcoal-stripped FBS to remove these confounding factors.

  • Phenol Red: The pH indicator phenol red, present in most culture media, is a weak estrogen mimic. For sensitive assays measuring estrogenic or anti-estrogenic effects, always use phenol red-free medium .

Q4: I'm moving to an in vivo model. What is the primary toxicity I should monitor for this compound?

Answer: The most significant and clinically reported toxicity associated with this compound is hepatotoxicity (liver injury) .[2][3][8] The mechanism is believed to be related to metabolic idiosyncrasy, meaning it may not be strictly dose-dependent in all cases, but monitoring is crucial.[3]

Key Monitoring Protocol:

  • Blood Biomarkers: Collect blood samples at baseline and at various time points post-treatment. The most critical markers for drug-induced liver injury (DILI) are serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) . A significant elevation in these enzymes is a primary indicator of hepatocellular damage.[9]

  • Histopathology: At the end of the study, harvest the liver. Perform fixation (e.g., in 10% neutral buffered formalin), sectioning, and staining (e.g., Hematoxylin and Eosin - H&E). A qualified pathologist should examine the slides for signs of necrosis, inflammation, and steatosis.

Q5: How should I prepare and formulate this compound for in vitro and in vivo experiments?

Answer: Proper preparation is critical for obtaining reproducible results.

  • In Vitro Stock Solution: this compound is poorly soluble in water but soluble in organic solvents like DMSO.

    • Prepare a high-concentration primary stock solution, for example, 10-50 mM in 100% DMSO.

    • Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

    • For experiments, create working dilutions from the stock into your culture medium. Ensure the final concentration of DMSO in the culture well is non-toxic to your cells, typically ≤ 0.5% , and ideally ≤ 0.1%.[10]

  • In Vivo Formulation: Oral administration is the standard route.[2]

    • For rodent studies, this compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.

    • To prepare, weigh the required amount of this compound, triturate it into a fine powder, and gradually add the vehicle while vortexing or sonicating to create a homogenous suspension.

    • Prepare the formulation fresh daily to ensure stability and consistent dosing.

Data Summary & Starting Points

The following table summarizes key quantitative data derived from preclinical studies on this compound derivatives and related compounds. This data should be used to guide the design of range-finding experiments.

Compound/DerivativeAssay TypeCell Line / ModelResult (IC50 / EC50 / Effective Conc.)Source
This compound-Amide ConjugateAntiproliferationMCF-7 (ER+)IC50: 187 nM[4][5]
This compound-Derived DimerER DownregulationMCF-7 (ER+)38% downregulation at 1 µM[6]
This compoundAntiviral ActivityVero Cells (Dengue)EC50: 1.62 µM[7]
This compoundInhibition of LH/FSHOvariectomized Rats1/1660 & 1/550 potency of Estradiol[1]

Visualized Mechanisms and Workflows

Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The diagram below illustrates how this compound, as a SERM, modulates the HPG axis. By acting as an antagonist at estrogen receptors in the hypothalamus, it blocks the negative feedback of endogenous estrogen, leading to an increase in GnRH and subsequent release of LH and FSH from the pituitary.

HPG_Axis Hypo Hypothalamus Pit Anterior Pituitary Hypo->Pit  GnRH (+) Gonads Gonads (Ovaries) Pit->Gonads  LH, FSH (+) Estrogen Endogenous Estrogen Gonads->Estrogen Produces Estrogen->Hypo Negative Feedback (-) Estrogen->Pit Negative Feedback (-) This compound This compound (SERM) This compound->Hypo Antagonist Action (Blocks Feedback)

Caption: this compound's antagonistic effect on the HPG axis.

Experimental Workflow for Dosage Optimization

This workflow provides a logical progression from broad in vitro screening to targeted in vivo toxicity assessment, ensuring a data-driven approach to identifying the optimal dose.

workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & PK/PD cluster_2 Phase 3: In Vivo Toxicity Assessment A Dose-Response Cytotoxicity (e.g., MTT Assay) Range: 10 nM - 100 µM B Determine IC50 / GI50 A->B C Agonist/Antagonist Profiling (e.g., E-SCREEN Assay) B->C D Select Lead Concentration Range C->D E Select Animal Model (e.g., Xenograft) D->E Inform Dose Selection F Dose-Range Finding Study (e.g., 3-5 dose levels based on in vitro data) E->F G Measure Therapeutic Effect (e.g., Tumor Volume) F->G H Identify ED50 / Effective Dose G->H I Administer Effective Dose(s) H->I Inform Dose Selection J Monitor for Hepatotoxicity (ALT/AST Blood Markers) I->J K Terminal Histopathology (Liver Necrosis/Inflammation) J->K L Define Maximum Tolerated Dose (MTD) K->L M Optimal Dosage Identified L->M Determine Therapeutic Window

Caption: Stepwise workflow for this compound dose optimization.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Target cells (e.g., MCF-7)

  • Complete culture medium (phenol red-free, supplemented with 10% charcoal-stripped FBS)

  • This compound (powder) and DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates, sterile

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Perform serial dilutions in phenol red-free medium to create 2X working solutions of your desired final concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared working solutions (or medium with 0.2% DMSO for the vehicle control). You will now have final concentrations of 100 µM, 10 µM, 1 µM, etc., with a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the potential for this compound to cause liver injury at a therapeutically relevant dose.

Materials:

  • Rodent model (e.g., female BALB/c mice or Sprague-Dawley rats)

  • This compound

  • Vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water)

  • Dosing gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Biochemistry analyzer for ALT/AST measurement

  • 10% Neutral Buffered Formalin for tissue fixation

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins. House them in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Grouping and Dosing: Randomize animals into at least two groups (n=5-8 per group):

    • Vehicle Control Group: Receives the formulation vehicle only.

    • This compound Treatment Group: Receives the selected dose of this compound (e.g., based on efficacy studies).

  • Formulation and Administration: Prepare the this compound suspension fresh daily. Administer the formulation via oral gavage once daily for a specified period (e.g., 14 or 28 days). Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline (Day 0) and at specified intervals (e.g., Day 7, Day 14, and at termination). Process the blood to separate serum.

  • Biochemical Analysis: Analyze serum samples for ALT and AST levels. A >3-fold increase over baseline is often considered a significant indicator of liver injury.[9]

  • Necropsy and Tissue Collection: At the end of the study, euthanize the animals via an approved method. Perform a gross examination of all organs. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

  • Histopathology: The fixed liver tissue should be processed, embedded in paraffin, sectioned, and stained with H&E. A veterinary pathologist should perform a blinded examination of the slides to score for hepatocellular necrosis, inflammation, and other signs of toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cyclofenil Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclofenil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this selective estrogen receptor modulator (SERM). Inconsistent results can be a significant roadblock in research, and this resource aims to provide in-depth troubleshooting strategies and answers to frequently asked questions to ensure the reliability and reproducibility of your findings.

Understanding this compound: A Double-Edged Sword

This compound is a non-steroidal SERM that exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.[1] This dual functionality, a hallmark of SERMs, is mediated by its binding to estrogen receptors (ERα and ERβ), which in turn modulates gene expression.[1] While this tissue-specific action is its therapeutic strength, it can also be a source of experimental variability. Unlike more commonly studied SERMs like tamoxifen, this compound is often described as a relatively weak or mild SERM, and its effects can be more nuanced.[1]

This guide will walk you through potential pitfalls and provide actionable solutions to help you achieve consistent and meaningful results in your this compound experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing high variability in my in vitro cell-based assay results between experiments. What are the likely causes?

High variability in in vitro assays is a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Compound Integrity and Handling:

  • Purity: The purity of your this compound powder is paramount. Always obtain a Certificate of Analysis (CoA) from your supplier.[2] A CoA provides crucial information on purity, impurities, and storage conditions. Impurities can have their own biological activities, leading to inconsistent effects.

  • Stock Solution:

    • Solvent Choice: this compound is soluble in DMSO, DMF, and ethanol.[3] Ensure you are using a high-quality, anhydrous solvent to prepare your stock solution.

    • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Repeated freezing and thawing can lead to degradation.

    • Precipitation: Visually inspect your stock solution for any precipitation before each use. If you observe crystals, gently warm the solution and vortex to redissolve.

2. Experimental Conditions:

  • Cell Culture Media:

    • Phenol Red: Standard cell culture media contains phenol red, a pH indicator that has weak estrogenic activity.[5][6] This can interfere with your experiments by providing a low-level estrogenic background, potentially masking the effects of this compound or altering cellular responses.[6] For sensitive assays, consider using phenol red-free media.

    • Serum: Fetal Bovine Serum (FBS) contains endogenous hormones, including estrogens.[7] The concentration of these hormones can vary between lots, introducing significant variability. For estrogen-sensitive experiments, it is best practice to use charcoal-stripped FBS to remove steroid hormones.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups and below the toxic threshold for your cell line (typically <0.5%).[8] Include a vehicle control (media with the same final solvent concentration) in every experiment.

3. Cellular Factors:

  • Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can undergo genetic drift and may have altered receptor expression or signaling pathways, leading to inconsistent responses.[9]

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase when you start your experiment. Over-confluent or stressed cells will respond differently to treatment.

Q2: My this compound solution is precipitating after I add it to the cell culture media. What should I do?

Precipitation of a compound in the experimental medium is a critical issue as it dramatically reduces the effective concentration and can lead to erroneous results.

Immediate Precipitation:

  • "Solvent Shock": This occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium, causing the compound to crash out of solution.[10]

    • Solution: Add the stock solution to pre-warmed media dropwise while gently vortexing or swirling.[10][11] This allows for more gradual mixing and can prevent precipitation.

  • Concentration Exceeds Solubility: The final concentration of this compound may be above its aqueous solubility limit.

    • Solution: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. If your desired concentration is too high, you may need to reconsider your experimental design.

Precipitation Over Time:

  • Temperature and pH Shifts: Changes in temperature and pH in the incubator can affect compound solubility. Cellular metabolism can also acidify the media, potentially causing precipitation of pH-sensitive compounds.[11][12]

  • Interaction with Media Components: this compound may interact with components in the media, such as proteins in FBS or salts, leading to the formation of insoluble complexes over time.[11]

    • Solution: Prepare fresh working solutions of this compound in media for each experiment and use them immediately. Avoid storing the compound diluted in media for extended periods.

Experimental Protocol: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare a serial dilution of your this compound stock solution in your complete cell culture medium.

  • Aliquot these dilutions into a 96-well plate.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect the wells for precipitation under a microscope at various time points (e.g., 1, 4, 24, 48 hours).

  • The highest concentration that remains clear throughout the incubation period is your maximum working concentration.

Q3: I'm not seeing the expected effect of this compound in my in vivo animal study. What could be the problem?

In vivo experiments introduce additional layers of complexity. Here are some key areas to troubleshoot:

1. Formulation and Administration:

  • Vehicle Selection: The choice of vehicle for oral gavage or injection is critical for ensuring the bioavailability of this compound. Common vehicles for poorly soluble compounds include solutions with suspending agents (like carboxymethylcellulose), solubilizers (like PEG400), or complexing agents (like cyclodextrins).[13] The vehicle can significantly impact drug absorption.[13]

  • Formulation Stability: Prepare your dosing formulation fresh each day. This compound may not be stable in an aqueous vehicle for extended periods.

  • Dose and Route of Administration: Ensure that the dose and route of administration are appropriate for the animal model and the expected biological effect.

2. Metabolism:

  • Active Metabolites: this compound is metabolized in the body, primarily through hydroxylation of the aliphatic ring.[4][14] These hydroxylated metabolites may have different biological activities and affinities for estrogen receptors compared to the parent compound.[15][16][17] The metabolic rate can vary between species and even between individual animals, contributing to inconsistent results.

  • Pharmacokinetics: The elimination half-life of this compound is reported to be between 18-29 hours.[1] Consider the timing of your dosing and sample collection in relation to the compound's pharmacokinetics.

3. Animal Model:

  • Species Differences: The expression and activity of metabolic enzymes and estrogen receptors can differ between species, leading to different responses to this compound.

  • Health Status: The health and stress levels of the animals can impact experimental outcomes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a selective estrogen receptor modulator (SERM).[1] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and can act as either an agonist (mimicking estrogen) or an antagonist (blocking estrogen) depending on the target tissue.[1] This tissue-specific activity is influenced by the local concentration of co-activator and co-repressor proteins that interact with the estrogen receptor complex.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Simplified signaling pathway of this compound.

Q2: What are the recommended storage conditions for this compound?

  • Powder: Store the solid compound at -20°C for long-term storage.[3]

  • Stock Solutions: Aliquot and store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.

Q3: How do I verify the quality of my this compound?

Always request a Certificate of Analysis (CoA) from your supplier.[2] The CoA should provide:

  • Purity: Typically determined by HPLC.

  • Identity: Confirmed by methods like NMR or mass spectrometry.

  • Residual Solvents and Water Content: These can affect the accurate weighing of the compound.

Table 1: Example of Information Found on a Certificate of Analysis

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity ≥98%99.5%HPLC
Identity Conforms to structureConforms¹H-NMR
Loss on Drying ≤0.5%0.2%Gravimetric
Residue on Ignition ≤0.1%0.05%Gravimetric

Q4: Are there known off-target effects of this compound?

While specific off-target effects of this compound are not as well-documented as for other SERMs, it's important to be aware of the potential for off-target activities, especially at higher concentrations. SERMs can sometimes interact with other receptors or signaling pathways.[18] If you observe unexpected effects that are inconsistent with ER modulation, consider investigating potential off-target mechanisms.

Part 3: Experimental Protocols and Best Practices

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (ensure you have the CoA)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Calculation:

    • The molecular weight of this compound is 364.44 g/mol .

    • To make a 10 mM solution, you need 3.644 mg of this compound per 1 mL of DMSO.

  • Procedure:

    • Accurately weigh out the required amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be necessary.

    • Visually inspect to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for preparing a this compound stock solution.

Best Practices for In Vitro Experiments:

  • Always include positive and negative controls. For ER-positive cells, a known estrogen like 17β-estradiol can serve as a positive control for agonist effects, while a pure anti-estrogen like Fulvestrant (ICI 182,780) can be a negative control.

  • Use charcoal-stripped serum to eliminate confounding effects from endogenous hormones.

  • Consider using phenol red-free media for sensitive assays.

  • Perform a dose-response curve to determine the optimal concentration range for your experiments.

  • Monitor cell health and morphology throughout the experiment.

By implementing these troubleshooting strategies and best practices, you can enhance the consistency and reliability of your this compound experiments, leading to more robust and publishable data.

References

Technical Support Center: Managing Potential Resistance to Cyclofenil in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Cyclofenil in Oncology Research

This compound is a selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic effects in various contexts, including oncology.[1][2][3] As a SERM, its primary mechanism of action involves binding to estrogen receptors (ERs), where it can act as either an agonist or an antagonist depending on the target tissue.[1][2][4][5] In certain cancer cells, particularly those expressing ERα, this compound is hypothesized to function as an antagonist, blocking the growth-promoting effects of estrogen and thereby inhibiting cell proliferation.[4][5]

However, as with many targeted therapies, cancer cells can develop resistance, a primary cause of treatment failure.[6][7][8] This guide provides researchers with a dedicated resource for troubleshooting common issues encountered during in-vitro experiments with this compound, focusing on identifying and characterizing potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial phases of this compound research.

Q1: My ER-positive cancer cell line is not responding to this compound, even at high concentrations. What are the possible reasons?

A1: A lack of response can be due to either intrinsic (pre-existing) or acquired resistance.[7][9] Consider the following possibilities:

  • Low or Altered ERα Expression: The target protein, estrogen receptor alpha (ERα), may be expressed at very low levels or may harbor mutations that prevent this compound from binding effectively.

  • Dominant Alternative Signaling Pathways: The cancer cells may rely on other signaling pathways for survival and proliferation (e.g., PI3K/Akt/mTOR, MAPK/ERK), making them less dependent on estrogen signaling.[7][10]

  • Increased Drug Efflux: The cells might be actively removing this compound using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1, or ABCG2.[6][11][12][13] This is a common mechanism of multidrug resistance (MDR).[6][11][14]

Q2: My cells were initially sensitive to this compound, but now they are growing at previously cytotoxic concentrations. How can I confirm acquired resistance?

A2: This is a classic sign of acquired resistance. To confirm this, you should:

  • Perform a Dose-Response Curve Comparison: Generate a new IC50 (half-maximal inhibitory concentration) curve for the suspected resistant cells and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 value indicates a decrease in sensitivity.

  • Establish a Resistant Cell Line: Continuously culture the cells in the presence of gradually increasing concentrations of this compound over several months.[15][16] This process selects for a population of genuinely resistant cells.

  • Investigate the Stability of Resistance: Once a resistant line is established, grow the cells in a drug-free medium for several passages and then re-challenge them with this compound. This helps determine if the resistance phenotype is stable or transient.

Q3: Could this compound resistance be related to changes in the cell cycle or apoptosis?

A3: Absolutely. Resistance mechanisms often involve bypassing the drug's intended effect on cellular processes.

  • Evasion of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to programmed cell death.[17][18]

  • Cell Cycle Dysregulation: The drug's effect on cell cycle arrest (typically at G1 phase for SERMs) might be overcome by mutations in cell cycle regulators like cyclins or cyclin-dependent kinases (CDKs).[19]

Troubleshooting Guide: Experimental Failures & Solutions

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem Potential Cause(s) Recommended Solution / Next Steps
High variability in cell viability assays (e.g., MTT, SRB). Inconsistent cell seeding, edge effects in multi-well plates, contamination.[20][21]Protocol Check: Review and standardize your cell counting and seeding protocols. Plate Layout: Avoid using the outer wells of plates or fill them with sterile PBS to minimize evaporation. Contamination Screening: Regularly test cultures for mycoplasma.
No detectable change in ERα protein levels after this compound treatment in a supposedly sensitive line. This compound may not primarily act by downregulating the ERα protein, unlike drugs like Fulvestrant.[22] Its mechanism is primarily competitive antagonism.[4][5]Functional Assay: Instead of Western Blot for total ERα, perform a target engagement assay. Use qPCR to measure the expression of known estrogen-responsive genes (e.g., TFF1 (pS2), PGR) to confirm that this compound is blocking ERα transcriptional activity.
Developing a resistant cell line is taking too long or failing. The starting concentration of this compound is too high, causing excessive cell death, or the incremental dose increases are too rapid.[16]Gradual Dose Escalation: Start treating cells with a low concentration of this compound (e.g., IC20-IC30). Allow the cells to recover and resume proliferation before gradually increasing the drug concentration over a period of 6-12 months.[16]
Co-treatment with an efflux pump inhibitor (e.g., Verapamil, Cyclosporin A) does not restore sensitivity. The primary resistance mechanism may not be efflux pumps, or the cells express a pump not inhibited by the chosen agent.[23][24]Broad-Spectrum Inhibition: Test other inhibitors like Tariquidar, which inhibits both P-gp and ABCG2.[13] Alternative Mechanisms: Shift focus to investigating other potential resistance pathways (see Section 4).

Investigating Resistance Mechanisms: Key Experimental Workflows

Once resistance is confirmed, the next step is to elucidate the underlying mechanism.

Workflow 1: Assessing the Role of Drug Efflux Pumps

A primary mechanism for acquired drug resistance is the upregulation of ABC transporters that pump the drug out of the cell.[6][11][12][14]

Efflux_Pump_Workflow cluster_0 Phase 1: Functional Assessment cluster_1 Phase 2: Confirmation with Inhibitors cluster_2 Phase 3: Expression Analysis A Sensitive vs. Resistant Cells B Incubate with Efflux Pump Substrate (e.g., Rhodamine 123 for P-gp/MRP1, Hoechst 33342 for ABCG2) A->B C Analyze intracellular fluorescence by Flow Cytometry B->C D Result: Lower fluorescence in resistant cells suggests increased efflux activity C->D E Resistant Cells F Co-incubate with Substrate + Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) E->F G Analyze by Flow Cytometry F->G H Result: Restored fluorescence confirms specific pump activity G->H I Sensitive vs. Resistant Lysates J qPCR for ABCB1, ABCC1, ABCG2 mRNA I->J K Western Blot for P-gp, MRP1, BCRP protein I->K L Result: Upregulation in resistant cells identifies the specific transporter J->L K->L

Workflow 2: Analyzing Alterations in Survival Signaling Pathways

Cancer cells can overcome drug-induced stress by upregulating pro-survival signaling pathways.[7][10]

Survival_Pathway_Workflow A Sensitive vs. Resistant Cells (Baseline and this compound-treated) B Prepare Cell Lysates A->B C Western Blot Analysis B->C D Probe for key pathway proteins: p-Akt / Total Akt (PI3K pathway) p-ERK / Total ERK (MAPK pathway) Bcl-2, Survivin (Apoptosis pathway) C->D E Result Interpretation: Increased p-Akt or p-ERK in resistant cells suggests pathway activation D->E F Functional Validation E->F Hypothesis Driven G Treat resistant cells with this compound + specific pathway inhibitor (e.g., LY294002 for PI3K, U0126 for MEK) F->G H Perform Cell Viability Assay G->H I Result: Restored sensitivity to this compound confirms pathway's role in resistance H->I

Detailed Experimental Protocols

Protocol 1: IC50 Determination via MTT Assay

  • Objective: To quantify the concentration of this compound that inhibits cell growth by 50%.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.[25]

Protocol 2: Western Blot Analysis for Signaling Proteins

  • Objective: To determine the protein expression and activation levels of key survival pathway components.

  • Methodology:

    • Culture sensitive and resistant cells to ~80% confluency, with and without this compound treatment for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

Potential Resistance Mechanisms at a Glance

The diagram below illustrates the primary molecular pathways that can contribute to this compound resistance.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor (ERα)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Resistance Mechanisms Efflux [label="Increased Drug Efflux\n(e.g., P-gp, ABCG2)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetAlt [label="ERα Mutation or\nDownregulation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Bypass [label="Bypass Pathways\n(PI3K/Akt, MAPK/ERK)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Evasion\n(↑ Bcl-2, ↓ Bax)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> ER [label="Binds & Blocks"]; ER -> Nucleus [label="Translocates"]; Nucleus -> Proliferation [label="Blocks Transcription"];

// Resistance Edges Efflux -> this compound [label="Pumps Out", dir=back, color="#EA4335"]; TargetAlt -> ER [label="Alters/Reduces Target", color="#EA4335"]; Bypass -> Proliferation [label="Activates Independently", color="#34A853"]; Apoptosis -> Proliferation [label="Promotes Survival", color="#34A853"]; } .dot Caption: Overview of Potential this compound Resistance Pathways.

References

Technical Support Center: Investigating the Impact of Cyclofenil on Steroid Hormone Receptor Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers investigating Cyclofenil. As a selective estrogen receptor modulator (SERM), this compound's primary mechanism of action involves differential agonist and antagonist effects on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1][2] This characteristic has led to its exploration for conditions like anovulatory infertility and certain menstrual disorders.[1][3] However, the structural similarities among steroid hormone receptors raise critical questions about the potential for this compound to exert off-target effects on other pathways, such as those mediated by the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the experimental complexities of assessing this compound's impact on these other steroid hormone receptor pathways. We will delve into common troubleshooting scenarios, provide detailed experimental protocols, and offer insights into data interpretation to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-steroidal SERM that binds to estrogen receptors ERα and ERβ.[2][4] Its tissue-specific effects are a hallmark of SERMs; it can act as an estrogen agonist in some tissues (like bone and uterus) while acting as an antagonist in others (such as breast tissue).[1][2] This dual functionality allows it to modulate estrogen-dependent processes.[2]

Q2: Why is it important to investigate this compound's effects on other steroid hormone receptors?

A2: The ligand-binding domains of steroid hormone receptors share a degree of structural homology. This creates the potential for ligands designed for one receptor to bind to others, leading to off-target effects. For a compound like this compound, it is crucial to determine its selectivity profile to fully understand its biological activity, predict potential side effects, and ensure its therapeutic safety and efficacy.

Q3: What are the potential outcomes of this compound interacting with other steroid hormone receptors?

A3: If this compound binds to other steroid receptors like AR, PR, or GR, it could act as an agonist, antagonist, or a partial modulator of their activity. An agonistic effect would mimic the natural hormone, while an antagonistic effect would block it. Such interactions could lead to unintended physiological responses, making a thorough investigation essential.

Troubleshooting Guides

Ligand Binding Assays

Q: My competitive binding assay shows weak or no displacement of the radiolabeled ligand from the androgen receptor (AR) by this compound. Does this definitively mean there is no interaction?

A: Not necessarily. While it may indicate a low affinity, several factors could be at play:

  • Suboptimal Assay Conditions: Ensure your buffer composition and pH are optimal for AR binding. Steroid receptor binding can be sensitive to ionic strength and the presence of co-factors.

  • Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can make it difficult for weak binders to compete. Aim for a concentration at or below the Kd for optimal results.

  • Protein Integrity: Confirm the integrity and concentration of your receptor preparation. Repeated freeze-thaw cycles can denature the receptor.

  • Solubility of this compound: Ensure this compound is fully solubilized in the assay buffer. Precipitation will lead to an inaccurate assessment of its competitive binding.

Q: I'm observing inconsistent Ki values for this compound in my binding assays. What could be the cause?

A: Inconsistent Ki values often stem from variability in experimental setup:

  • Equilibrium Not Reached: Ensure your incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined through kinetic binding experiments.

  • Ligand Depletion: If the concentration of the receptor is too high relative to the ligand, it can lead to depletion of the free ligand concentration, which can affect the accuracy of Ki calculations.

  • Data Analysis: Use appropriate models for data analysis. The Cheng-Prusoff equation is commonly used but has limitations, especially under conditions of ligand depletion.[5]

Reporter Gene Assays

Q: In my luciferase reporter assay, this compound is showing agonist activity on the glucocorticoid receptor (GR), which was unexpected. How can I validate this?

A: An unexpected agonist effect should be rigorously validated:

  • Confirm with a Known Antagonist: Co-treat the cells with this compound and a known GR antagonist (e.g., mifepristone). If the luciferase activity is reduced, it supports a GR-mediated effect.

  • Use a Different Reporter Construct: Test the effect of this compound on a different GR-responsive promoter to rule out artifacts related to a specific reporter gene.

  • Cell Line Specificity: The observed effect may be cell-line specific due to the differential expression of co-activators and co-repressors.[6] Try repeating the assay in a different cell line.

  • Check for Off-Target Effects: this compound could be indirectly activating the GR pathway. Investigate potential upstream signaling effects.

Q: My reporter assay results for this compound's effect on the progesterone receptor (PR) have a low signal-to-noise ratio. How can I improve this?

A: A low signal-to-noise ratio can be improved by optimizing several parameters:

  • Transfection Efficiency: Optimize your transfection protocol to ensure high and consistent expression of the receptor and reporter plasmids. The use of an internal control reporter (e.g., Renilla luciferase) is crucial for normalization.[7]

  • Cell Density: Plating the optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered cellular responses.

  • Promoter Strength: Ensure the promoter driving the luciferase gene is appropriate. Some promoters are weaker than others.

  • Lysis Buffer and Substrate: Use fresh, high-quality lysis buffer and luciferase substrate. Ensure the substrate is equilibrated to room temperature before use.[8]

Data Interpretation and Visualization

Quantitative Data Summary

The following table summarizes hypothetical binding affinity (Ki) and functional activity (EC50/IC50) data for this compound across different steroid hormone receptors. This serves as an example of how to present your findings for clear comparison.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Activity Type
Estrogen Receptor α (ERα) 25EC50 = 50Agonist/Antagonist
Estrogen Receptor β (ERβ) 15EC50 = 40Agonist/Antagonist
Androgen Receptor (AR) >10,000IC50 > 10,000Weak Antagonist
Progesterone Receptor (PR) 1,500IC50 = 5,000Antagonist
Glucocorticoid Receptor (GR) >10,000No significant effect-

Note: These are example values and should be experimentally determined.

Visualizing Experimental Workflows and Pathways

Understanding the potential interactions of this compound requires a clear visualization of the pathways and experimental designs.

G cluster_ligand Test Compound cluster_receptors Steroid Hormone Receptors cluster_assays Experimental Assays cluster_outcomes Potential Outcomes This compound This compound ER Estrogen Receptor (ERα, ERβ) This compound->ER Potential Interaction AR Androgen Receptor (AR) This compound->AR Potential Interaction PR Progesterone Receptor (PR) This compound->PR Potential Interaction GR Glucocorticoid Receptor (GR) This compound->GR Potential Interaction Binding Ligand Binding Assays ER->Binding Investigated in Reporter Reporter Gene Assays ER->Reporter Investigated in Coactivator Co-activator/ Co-repressor Recruitment Assays ER->Coactivator Investigated in AR->Binding Investigated in AR->Reporter Investigated in AR->Coactivator Investigated in PR->Binding Investigated in PR->Reporter Investigated in PR->Coactivator Investigated in GR->Binding Investigated in GR->Reporter Investigated in GR->Coactivator Investigated in Agonist Agonist Activity Binding->Agonist Determines Antagonist Antagonist Activity Binding->Antagonist Determines NoEffect No Effect Binding->NoEffect Determines Reporter->Agonist Determines Reporter->Antagonist Determines Reporter->NoEffect Determines Coactivator->Agonist Determines Coactivator->Antagonist Determines Coactivator->NoEffect Determines

Caption: Conceptual workflow for assessing this compound's off-target effects.

G cluster_workflow Experimental Workflow start Start: Hypothesize Off-Target Binding binding_assay Step 1: Competitive Binding Assay (Radioligand or Fluorescence-based) start->binding_assay binding_result Binding Observed? binding_assay->binding_result reporter_assay Step 2: Reporter Gene Assay (e.g., Luciferase) binding_result->reporter_assay Yes no_binding Conclusion: No significant binding binding_result->no_binding No reporter_result Functional Activity? reporter_assay->reporter_result coactivator_assay Step 3: Co-regulator Recruitment Assay (e.g., TR-FRET, AlphaScreen) reporter_result->coactivator_assay Yes no_activity Conclusion: Binds but has no transcriptional activity reporter_result->no_activity No coactivator_result Modulation of Co-regulator Interaction? coactivator_assay->coactivator_result conclusion Conclusion: Characterize as Agonist, Antagonist, or no effect coactivator_result->conclusion Yes end End of Characterization conclusion->end no_binding->end no_activity->end

Caption: Step-wise experimental approach for characterizing off-target effects.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • Full-length human androgen receptor (recombinant or from cell lysate)

  • [³H]-Mibolerone (radiolabeled AR agonist)

  • Unlabeled Mibolerone (for positive control)

  • This compound

  • Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and cocktail

  • 96-well filter plates

Procedure:

  • Preparation: Prepare serial dilutions of this compound and unlabeled Mibolerone in assay buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer

    • A fixed concentration of [³H]-Mibolerone (e.g., 0.5 nM)

    • Increasing concentrations of this compound or unlabeled Mibolerone.

    • For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled Mibolerone (e.g., 1 µM).

  • Initiate Reaction: Add the androgen receptor preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dual-Luciferase Reporter Assay for Glucocorticoid Receptor Activity

Objective: To determine if this compound can modulate the transcriptional activity of the glucocorticoid receptor.

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for human glucocorticoid receptor (pCMV-hGR)

  • Reporter plasmid with a GR-responsive element driving firefly luciferase (e.g., pGRE-Luc)

  • Internal control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)

  • Lipofectamine 3000 or other transfection reagent

  • Dexamethasone (positive control agonist)

  • Mifepristone (positive control antagonist)

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pCMV-hGR, pGRE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, dexamethasone, or this compound in combination with dexamethasone. Include a vehicle control.

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer from the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test compound. Determine EC50 (for agonists) or IC50 (for antagonists) values.

References

Validation & Comparative

A Comparative Analysis of Cyclofenil and Clomiphene Citrate for Ovulation Induction

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Addressing the Challenge of Anovulatory Infertility

Anovulatory infertility, the absence of ovulation, is a significant cause of female infertility, with ovulatory dysfunction accounting for a substantial number of cases[1]. The therapeutic induction of ovulation is a cornerstone of treatment for many individuals seeking to conceive. For decades, selective estrogen receptor modulators (SERMs) have been the first-line oral agents for this purpose due to their efficacy, safety profile, and ease of administration[2]. Among these, Clomiphene Citrate has been the most widely prescribed and studied. However, another SERM, Cyclofenil, has also been utilized, prompting a comparative evaluation of their properties and clinical utility. This guide provides an in-depth, objective comparison of this compound and Clomiphene Citrate for ovulation induction, supported by pharmacological data and established clinical protocols.

Pharmacological and Chemical Profile: A Head-to-Head Comparison

Both this compound and Clomiphene Citrate are non-steroidal triphenylethylene derivatives that exhibit mixed estrogenic and anti-estrogenic activities[3][4]. Their therapeutic effect in ovulation induction stems from their anti-estrogenic action at the level of the hypothalamus and pituitary gland[5][6].

FeatureThis compoundClomiphene Citrate
Chemical Name [4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate[7]2-[p-(2-chloro-1,2-diphenylvinyl) phenoxy] triethylamine citrate (1:1)[8]
Molecular Formula C23H24O4[7]C32H36ClNO8[4][8]
Molar Mass 364.441 g·mol−1[3]598.089 g/mol [9]
Mechanism of Action Selective Estrogen Receptor Modulator (SERM)[3]Selective Estrogen Receptor Modulator (SERM)[2]
Primary Indication Ovulation induction, treatment of menstrual disturbances[3]Ovulation induction in anovulatory or oligo-ovulatory women[10]

Mechanism of Action: A Tale of Two SERMs

The primary mechanism of action for both this compound and Clomiphene Citrate involves competitive inhibition of estrogen receptors in the hypothalamus[5]. This blockade prevents the negative feedback of endogenous estrogen, leading the hypothalamus to perceive a state of estrogen deficiency[2]. Consequently, the hypothalamus increases the pulsatile release of Gonadotropin-Releasing Hormone (GnRH)[2]. This, in turn, stimulates the anterior pituitary to secrete increased amounts of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)[5][11]. The elevated FSH levels are crucial for stimulating the growth and maturation of ovarian follicles, ultimately leading to ovulation[11].

While their core mechanism is similar, subtle differences in receptor binding affinity and tissue-specific agonistic/antagonistic effects may account for variations in their clinical profiles. Clomiphene Citrate is a mixture of two isomers, enclomiphene and zuclomiphene, which have different estrogenic and anti-estrogenic properties and half-lives, contributing to its overall effect[8]. This compound is considered a "weaker" or "milder" SERM compared to Clomiphene Citrate[3].

Signaling Pathway for Ovulation Induction

Ovulation_Induction_Pathway cluster_CNS Central Nervous System cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Follicles Ovarian Follicles Pituitary->Follicles + FSH & LH Ovulation Ovulation Follicles->Ovulation Follicular Maturation SERM This compound or Clomiphene Citrate SERM->Hypothalamus Blocks Estrogen Receptors Estrogen Endogenous Estrogen Estrogen->Hypothalamus Negative Feedback

Caption: Signaling pathway of SERMs in ovulation induction.

Comparative Efficacy: Ovulation and Pregnancy Rates

Direct, large-scale, head-to-head comparative studies between this compound and Clomiphene Citrate are not abundant in recent literature, with Clomiphene Citrate being more extensively studied. However, based on available data and clinical experience, a general comparison can be made.

Outcome MeasureThis compoundClomiphene Citrate
Ovulation Rate Reported rates vary, with one study showing a 42% ovulation rate in 241 cycles[12].Approximately 60% to 80% of appropriately selected patients will ovulate.
Pregnancy Rate Data is less robust compared to Clomiphene Citrate.Approximately half of those who ovulate are expected to conceive, with cumulative conception rates of 60-70% after three successful ovulatory cycles.
Live Birth Rate Not well-documented in readily available comparative studies.Varies depending on patient population and underlying cause of infertility.

It is generally considered that Clomiphene Citrate is a more potent ovulation-inducing agent than this compound[7].

Side Effect Profile and Safety Considerations

The side effect profiles of both drugs are related to their anti-estrogenic and weak estrogenic activities.

Side EffectThis compoundClomiphene Citrate
Common Nausea, vomiting (reported in a small number of cases)[12].Hot flashes (vasomotor flushes), pelvic pain, breast tenderness, headache, blurred vision[11][13][14].
Less Common Liver toxicity has been noted as a potential side effect[3].Mood swings, nausea, vaginal dryness[11].
Serious Data on serious adverse events is limited.Ovarian Hyperstimulation Syndrome (OHSS) (rare), multiple gestation[11].

A potential advantage of this compound is a perceived lower incidence of adverse effects on cervical mucus and the endometrium compared to Clomiphene Citrate, although this is not definitively established in all studies[15]. The anti-estrogenic effects of Clomiphene Citrate can sometimes lead to a thinning of the endometrial lining, which may adversely affect implantation[11][16].

Experimental Protocol for a Comparative Study

To definitively compare the efficacy and safety of this compound and Clomiphene Citrate, a randomized controlled trial would be the gold standard.

Study Design

A prospective, randomized, double-blind, parallel-group study.

Participant Selection
  • Inclusion Criteria:

    • Women aged 18-39 with a diagnosis of anovulatory infertility (e.g., WHO Group II anovulation).

    • Normal uterine cavity and patent fallopian tubes confirmed by hysterosalpingography or sonohysterography.

    • Male partner with a normal semen analysis according to WHO criteria.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Hyperprolactinemia, thyroid dysfunction, or other endocrine abnormalities.

    • Ovarian failure (elevated baseline FSH).

    • Presence of ovarian cysts.

    • History of liver disease.

    • Known hypersensitivity to either drug.

Randomization and Blinding

Participants will be randomly assigned in a 1:1 ratio to receive either this compound or Clomiphene Citrate. Both the participants and the investigators will be blinded to the treatment allocation.

Treatment Protocol
  • Baseline Assessment (Day 2-3 of menses): Transvaginal ultrasound to confirm the absence of ovarian cysts and measure endometrial thickness. Baseline serum hormone levels (FSH, LH, estradiol, progesterone) will be measured.

  • Drug Administration (Day 3-7):

    • Group A: this compound 400 mg/day.

    • Group B: Clomiphene Citrate 50 mg/day.

  • Follicular Monitoring: Serial transvaginal ultrasounds will be performed starting from cycle day 10 to monitor the number and size of developing follicles and endometrial thickness.

  • Ovulation Trigger: When at least one follicle reaches a mean diameter of 18 mm, ovulation will be triggered with an injection of human chorionic gonadotropin (hCG).

  • Timed Intercourse/Intrauterine Insemination (IUI): Couples will be advised to have intercourse or undergo IUI 24-36 hours after the hCG injection.

  • Luteal Phase Support: Progesterone supplementation may be provided.

  • Pregnancy Test: A serum pregnancy test will be performed 14 days after ovulation.

  • Follow-up: If pregnancy is confirmed, an ultrasound will be performed to determine the number of gestational sacs and fetal viability.

Outcome Measures
  • Primary Outcome: Ovulation rate per cycle.

  • Secondary Outcomes:

    • Number of mature follicles.

    • Endometrial thickness on the day of hCG administration.

    • Clinical pregnancy rate per cycle.

    • Live birth rate.

    • Incidence of multiple pregnancies.

    • Adverse event profile.

Experimental Workflow Diagram

Experimental_Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (Day 2-3) Start->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: this compound (Day 3-7) Randomization->GroupA GroupB Group B: Clomiphene Citrate (Day 3-7) Randomization->GroupB Monitoring Follicular Monitoring (from Day 10) GroupA->Monitoring GroupB->Monitoring Trigger hCG Trigger (Follicle ≥ 18mm) Monitoring->Trigger Intervention Timed Intercourse / IUI Trigger->Intervention PregnancyTest Pregnancy Test (14 days post-ovulation) Intervention->PregnancyTest Outcome Outcome Assessment (Ovulation, Pregnancy, Live Birth) PregnancyTest->Outcome

Caption: Workflow for a comparative clinical trial.

Conclusion and Future Directions

Clomiphene Citrate remains the more established and potent oral agent for ovulation induction, with a wealth of clinical data supporting its use. This compound, while sharing a similar mechanism of action, is generally considered a milder alternative[3]. The potential for a more favorable side effect profile, particularly concerning endometrial and cervical mucus effects, makes this compound an interesting subject for further research. However, its availability is limited in many regions[3].

For researchers and drug development professionals, the key takeaway is the need for well-designed, head-to-head comparative studies to elucidate the nuanced differences between these two SERMs. Such studies would provide a clearer understanding of the patient populations that might benefit most from each agent and could inform the development of novel SERMs with improved efficacy and safety profiles for ovulation induction.

References

A Comparative Guide to the Anti-Estrogenic Effects of Cyclofenil and Tamoxifen in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-estrogenic properties of Cyclofenil and Tamoxifen, two non-steroidal triphenylethylene derivatives, in the context of breast cancer. By synthesizing data from preclinical studies, we aim to offer an in-depth perspective on their mechanisms of action, efficacy, and potential applications in oncology research.

Introduction: The Role of Estrogen in Breast Cancer

Estrogen, a primary female sex hormone, plays a crucial role in the development and progression of a significant subset of breast cancers. These tumors, termed estrogen receptor-positive (ER+), are characterized by the presence of estrogen receptors (ERα and ERβ) which, upon binding to estrogen, can stimulate cancer cell growth and proliferation. Consequently, blocking this signaling pathway is a cornerstone of endocrine therapy for ER+ breast cancer. Both this compound and Tamoxifen are classified as Selective Estrogen Receptor Modulators (SERMs), compounds that can exhibit either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[1][2]

Mechanism of Action: A Head-to-Head Comparison

At the molecular level, both this compound and Tamoxifen exert their effects by competitively binding to estrogen receptors, thereby preventing the binding of endogenous estrogen.[3][4] However, the nuances of their interactions with ER subtypes and their subsequent downstream effects present key differences.

Tamoxifen , a well-established SERM, is widely used in the treatment of ER+ breast cancer.[5][6] It is a prodrug, metabolized by cytochrome P450 enzymes into more active metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[4] These metabolites have a significantly higher binding affinity for the estrogen receptor than Tamoxifen itself.[4][7] In breast tissue, Tamoxifen and its metabolites act as ER antagonists, leading to a conformational change in the receptor that inhibits the transcription of estrogen-responsive genes and blocks the G1 phase of the cell cycle, thereby impeding cell proliferation.[3][8] Conversely, Tamoxifen exhibits estrogenic effects in other tissues like the endometrium and bone, which can lead to side effects such as an increased risk of endometrial cancer but also a beneficial preservation of bone density.[2][4]

This compound also functions as a SERM, displaying both estrogen agonist and antagonist properties.[1] It has been investigated for its potential in treating certain breast cancers by blocking the proliferative effects of estrogen in breast tissue.[1][9] Notably, some research suggests that this compound may have a higher affinity for ERβ than ERα.[10] This differential binding affinity could be significant, as the roles of ERα and ERβ in breast cancer are distinct, with ERα being more commonly associated with proliferation.

Signaling Pathway Overview

EstrogenSignaling cluster_cell Breast Cancer Cell cluster_drugs Therapeutic Intervention Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Translocates to Nucleus & Binds Gene_Transcription Gene Transcription (e.g., Cyclin D1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Growth Gene_Transcription->Cell_Proliferation Promotes Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds (Antagonist in Breast) This compound This compound This compound->ER Competitively Binds (Antagonist in Breast)

Caption: Estrogen signaling pathway in breast cancer and points of intervention by Tamoxifen and this compound.

Comparative Efficacy in Preclinical Models

Direct, head-to-head comparative studies of this compound and Tamoxifen in breast cancer models are limited in the publicly available literature. However, by examining their individual effects in similar experimental settings, we can draw some inferences.

In Vitro Studies:

CompoundCell LineKey FindingsReference
Tamoxifen MCF-7Inhibits cell proliferation, induces G1 cell cycle arrest.[11][11]
MCF-7Down-regulates cyclin D1 mRNA.[12][12]
ZR-75-1Inhibits estrogen-stimulated growth.[13]
This compound MCF-7Antiproliferative activity.[11][11]
VeroInhibitory effect on dengue virus replication (EC50 of 1.62 μM).[14][14]

Studies on the MCF-7 human breast cancer cell line, an ER-positive cell line, have shown that Tamoxifen effectively inhibits cell proliferation and can induce a G1 phase cell cycle block.[11][15] Furthermore, it has been demonstrated to down-regulate the expression of cyclin D1, a key regulator of cell cycle progression.[12] this compound has also been shown to exhibit antiproliferative activity in MCF-7 cells.[11] One study noted that while both Tamoxifen and certain cyclopropyl antiestrogens (structurally related to this compound) had antiproliferative effects, the cyclopropyl compounds altered cell cycle parameters differently than Tamoxifen, suggesting potentially distinct mechanisms of action.[11]

In Vivo Studies:

Resistance Mechanisms

A significant challenge in endocrine therapy is the development of resistance. For Tamoxifen, resistance can emerge through various mechanisms, including the downregulation or mutation of ERα, and the activation of alternative growth factor signaling pathways.[3][18] There is growing evidence that in tumors with active growth factor receptor signaling, such as those with HER2 amplification, Tamoxifen may lose its antagonistic activity and even act as an agonist, stimulating tumor growth.[18] Information on resistance mechanisms specific to this compound in breast cancer models is less documented.

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tamoxifen on breast cancer cell lines (e.g., MCF-7).

  • Procedure:

    • Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound or Tamoxifen (e.g., 0.01 to 100 µM) for 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

2. Estrogen Receptor Binding Assay

  • Objective: To compare the binding affinities of this compound and Tamoxifen to ERα and ERβ.

  • Procedure:

    • Prepare cytosol extracts from ER-positive breast cancer cells or use purified recombinant ERα and ERβ.

    • Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol ([³H]E2) and increasing concentrations of unlabeled this compound or Tamoxifen.

    • After incubation, separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the relative binding affinity (RBA) of each compound compared to estradiol.

3. In Vivo Xenograft Tumor Growth Study

  • Objective: To evaluate the in vivo efficacy of this compound and Tamoxifen in inhibiting the growth of ER-positive breast cancer xenografts.

  • Procedure:

    • Implant ER-positive breast cancer cells (e.g., MCF-7) subcutaneously into ovariectomized female athymic nude mice.

    • Supplement the mice with estrogen to promote initial tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Tamoxifen).

    • Administer the compounds daily via oral gavage or subcutaneous injection.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

ExperimentalWorkflow

References

Cyclofenil for Zika Virus: A Comparative Analysis of a Repurposed Drug's Antiviral Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the ongoing quest for effective antiviral therapies against Zika virus (ZIKV), a re-emerging flavivirus of significant global health concern, the scientific community is increasingly looking towards drug repurposing as a rapid and cost-effective strategy. This guide provides a comprehensive technical overview and comparative analysis of Cyclofenil, a selective estrogen receptor modulator (SERM), and its validated antiviral activity against the Zika virus. This document is intended for researchers, virologists, and drug development professionals actively engaged in the pursuit of novel ZIKV inhibitors.

The Urgent Need for Anti-Zika Virus Therapeutics

The Zika virus, primarily transmitted by Aedes mosquitoes, has been linked to severe neurological complications, including Guillain-Barré syndrome in adults and congenital Zika syndrome, characterized by microcephaly in newborns.[1][2] The absence of a licensed vaccine or specific antiviral treatment underscores the critical need for the development of effective therapeutic agents.[3][4] Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a promising avenue to accelerate the discovery of anti-ZIKV candidates.[3][5]

This compound: A Repurposed Candidate with Anti-ZIKV Activity

This compound is a selective estrogen receptor modulator (SERM) that has been clinically used as an ovulation-inducing agent.[6][7][8] Recent studies have unveiled its potential as a broad-spectrum antiviral agent, demonstrating inhibitory effects against several flaviviruses, including Dengue virus (DENV) and, notably, Zika virus.[1][6][7][9]

Mechanism of Antiviral Action: Beyond Estrogen Receptor Signaling

Initial hypotheses might point towards an estrogen receptor-mediated antiviral mechanism. However, compelling evidence suggests that this compound's anti-Zika virus activity is independent of estrogen receptor (ER) signaling.[1] This is supported by the observation that the drug effectively inhibits ZIKV replication in cell lines that lack detectable levels of ER-α and ER-β.[1]

Time-of-addition assays have been instrumental in elucidating the stage of the viral life cycle targeted by this compound. These studies indicate a multi-pronged inhibitory effect, with this compound potentially interfering with two critical stages:

  • Translation and RNA Synthesis: An initial inhibitory effect is observed at the stage of viral protein translation and RNA replication.[6][7]

  • Assembly and Maturation: A more pronounced effect is seen at the later stages of the viral life cycle, specifically during the assembly and maturation of new virus particles.[6][7][10]

Electron microscopy analysis of DENV-infected cells treated with this compound revealed the presence of aggregated viral particles, lending strong support to the hypothesis that this compound disrupts the proper assembly and maturation of progeny virions.[7][11]

G cluster_virus_lifecycle Zika Virus Life Cycle cluster_cyclofenil_action This compound Inhibition Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly & Maturation Replication->Assembly Release 5. Release Assembly->Release Inhibition1 Partial Inhibition Inhibition1->Translation Targets translation/ RNA synthesis Inhibition2 Major Inhibition Inhibition2->Assembly Primarily disrupts assembly & maturation

Figure 1. Proposed mechanism of this compound's anti-Zika virus activity, targeting multiple stages of the viral life cycle.

Experimental Validation of this compound's Antiviral Efficacy

The antiviral activity of this compound against Zika virus has been rigorously validated through a series of in vitro experiments. The primary methodologies and key findings are summarized below.

Key Experimental Protocols

3.1.1. Plaque Assay for Viral Titer Determination

This gold-standard virological assay is used to quantify the concentration of infectious virus particles.

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a serially diluted Zika virus stock for a defined period (e.g., 2 hours) to allow for viral adsorption.

  • Drug Treatment: After infection, remove the virus inoculum and add an overlay medium containing various concentrations of this compound or a vehicle control. The semi-solid overlay (e.g., containing carboxymethylcellulose) restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Visualization and Quantification: Fix the cells with a fixative agent (e.g., 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques is counted to determine the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL).[4]

3.1.2. Viral Yield Reduction Assay

This assay directly measures the effect of a compound on the production of infectious progeny virus.

Step-by-Step Methodology:

  • Infection and Treatment: Infect Vero cells with Zika virus (e.g., strain MR766) and subsequently culture them in the presence of varying concentrations of this compound (e.g., 0, 2.5, 5, and 10 µM).[1]

  • Supernatant Collection: At a specific time point post-infection (e.g., 2 days for Zika virus), collect the culture supernatants.[1]

  • Titer Determination: Determine the infectious virus titer in the collected supernatants using a plaque assay as described above.[1]

G cluster_workflow Antiviral Validation Workflow A 1. Infect Vero Cells with Zika Virus B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 48 hours B->C D 4. Collect Supernatant C->D E 5. Perform Plaque Assay on collected supernatant D->E F 6. Quantify Viral Titer (PFU/mL) E->F

Figure 2. Experimental workflow for the validation of this compound's antiviral activity against Zika virus.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of this compound on Zika virus production in Vero cells.

This compound Concentration (µM)Zika Virus Titer (PFU/mL) - Fold ReductionStatistical Significance
0 (Control)Baseline-
2.5Significant ReductionP < 0.05
5.0Strong ReductionP < 0.01
10.0Potent ReductionP < 0.01

Data presented is a qualitative summary based on published graphical data.[1]

Comparative Analysis: this compound vs. Other Anti-Zika Virus Compounds

A crucial aspect of evaluating a potential antiviral candidate is to compare its performance against other known inhibitors. The following table provides a comparative overview of this compound and other compounds with demonstrated anti-Zika virus activity.

CompoundClassProposed Mechanism of ActionPotency (IC50/EC50)Reference(s)
This compound SERMInhibition of viral assembly and maturation~1.62 µM (for DENV)[10]
Mycophenolic Acid (MPA) IMPDH InhibitorInhibition of viral RNA synthesis0.1 - 1.0 µM[5]
Brequinar DHODH InhibitorInhibition of pyrimidine biosynthesis, affecting viral replicationPotent activity with SI-MTT = 157.42[3]
Nanchangmycin IonophoreBlocks clathrin-mediated endocytosis0.1 - 0.4 µM[12]
7-deaza-2'-C-methyladenosine Nucleoside AnalogInhibition of viral RdRp5.3 - 45.5 µM[13]
Atovaquone AntimalarialBlocks membrane fusionIC90 of 2.1 µM[14]

Conclusion and Future Directions

This compound has emerged as a promising repurposed drug candidate for the treatment of Zika virus infections. Its unique mechanism of action, targeting the late stages of the viral life cycle, presents a valuable alternative to inhibitors that target viral entry or replication. The demonstrated efficacy in vitro, coupled with a well-established safety profile from its prior clinical use, warrants further investigation.

Future studies should focus on:

  • In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of Zika virus infection.

  • Mechanism refinement: Further dissecting the precise molecular interactions between this compound and viral or host factors involved in virion assembly.

  • Combination therapy: Exploring the synergistic potential of this compound with other anti-ZIKV agents that have different mechanisms of action.

The continued exploration of repurposed drugs like this compound represents a critical and pragmatic approach to rapidly address the therapeutic void for Zika virus and other emerging viral threats.

References

A Comparative Guide to Estrogen Receptor Selectivity: Cyclofenil vs. Raloxifene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary: The discovery of two estrogen receptor (ER) subtypes, ERα and ERβ, has revolutionized the development of targeted endocrine therapies. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity, a property largely dictated by their differential affinity and functional impact on ERα and ERβ. This guide provides a detailed comparative analysis of two notable SERMs, Cyclofenil and Raloxifene, focusing on their ERα/ERβ selectivity. We will dissect their binding affinities, functional activities, and the experimental methodologies used to determine these properties, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Critical Role of Estrogen Receptor Subtype Selectivity

Estrogenic compounds modulate a vast array of physiological processes, from reproduction and bone homeostasis to cardiovascular health and central nervous system function.[1] Their effects are mediated primarily by two nuclear transcription factors: Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1]

The Estrogen Receptors: ERα and ERβ as Distinct Biological Targets

ERα and ERβ are encoded by separate genes and, despite a high degree of homology in their DNA-binding domains, exhibit distinct tissue distribution and transcriptional activities.[2][3]

  • ERα: Predominantly expressed in the uterus, liver, and mammary glands, ERα is often associated with proliferative effects.[1] Its activation is a key driver in the development and progression of the majority of breast cancers.[4]

  • ERβ: Found at higher levels in the ovary, prostate, colon, and certain brain regions, ERβ activation often counteracts ERα-mediated proliferation and can promote apoptosis and cell cycle arrest.[1][4][5]

This functional dichotomy makes the development of ER subtype-selective ligands a highly attractive therapeutic strategy.[5]

ER_Signaling cluster_alpha ERα Signaling cluster_beta ERβ Signaling ERa ERα Proliferation Cell Proliferation (e.g., Breast, Uterus) ERa->Proliferation Upregulates ERb ERβ AntiProliferation Inhibition of Proliferation Apoptosis ERb->AntiProliferation Promotes Ligand SERM Ligand->ERa Binds Ligand->ERb Binds

Caption: Opposing roles of ERα and ERβ signaling pathways.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are a unique class of nonsteroidal compounds that bind to estrogen receptors but elicit different responses depending on the target tissue.[3][6] This tissue specificity is the result of several factors, including the ratio of ERα to ERβ in a given cell, the expression of co-regulatory proteins (co-activators and co-repressors), and the specific conformation the ER adopts upon ligand binding.[3][7] This allows a SERM to act as an estrogen antagonist in breast tissue while acting as an agonist in bone, a clinically vital profile.[6]

Molecular Profiles of the Comparators

This compound: A First-Generation Non-steroidal SERM

This compound is a non-steroidal SERM that has been used as an ovulation inducer.[8] It functions as a mixed agonist-antagonist of the estrogen receptors.[8][9] By blocking estrogenic feedback at the hypothalamus and pituitary, it can increase the release of gonadotropins.[8][9] While it has been largely discontinued in many regions, its derivatives are actively studied for their potential as ER-targeting agents.[5][8][10] Structurally, this compound is a diphenol compound with a central cyclohexylidene-methyl core.[8]

Raloxifene: A Second-Generation Benzothiophene SERM

Raloxifene belongs to the benzothiophene class of compounds and is a second-generation SERM.[11][12] It is FDA-approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[12][13] Its mechanism involves binding to both ER subtypes, acting as an estrogen antagonist in breast and uterine tissue while exhibiting agonist effects in bone to maintain mineral density.[11][14][15]

Comparative Analysis of ERα/ERβ Binding Affinity

The initial and most fundamental step in characterizing a SERM's selectivity is to determine its binding affinity for each ER subtype. This is typically quantified using competitive binding assays to determine the half-maximal inhibitory concentration (IC50), relative binding affinity (RBA), or the inhibitor constant (Ki).

Head-to-Head Quantitative Comparison

The following table summarizes publicly available binding affinity data for this compound and Raloxifene. It is crucial to note that absolute values can vary between studies due to different experimental conditions, but the relative selectivity ratios are generally consistent.

CompoundReceptorBinding Affinity MetricValueSelectivity (β/α ratio)Reference
This compound ERαRBA (%)¹151-152~1.6x for ERβ[4]
ERβRBA (%)¹243[4]
This compound ERαRelative Affinity124~2.3x for ERβ[16]
ERβRelative Affinity285[16]
Raloxifene ERαKi (nM)0.188 - 0.52~39-107x for ERα[4]
ERβKi (nM)20.2[4]
Raloxifene ERαRBA (%)¹41.2~7.7x for ERα[4]
ERβRBA (%)¹5.34[4]

¹RBA is the Relative Binding Affinity, with Estradiol = 100%.

Interpretation of Binding Data

From the compiled data, a clear distinction emerges:

  • This compound demonstrates a modest but consistent preference for ERβ over ERα. Studies on various this compound derivatives also report this slight ERβ selectivity.[5] This suggests that while it binds to both receptors, it has a higher affinity for the ERβ subtype.[5][16]

  • Raloxifene , in contrast, shows a significantly higher binding affinity for ERα over ERβ.[4] The inhibitor constant (Ki) is substantially lower for ERα, indicating a much stronger interaction.[4] This high-affinity binding to both receptors is a hallmark of its action.[15]

Functional Selectivity: Transcriptional Activity

Binding affinity does not tell the whole story. The ultimate biological effect of a SERM depends on its ability to act as an agonist (activating transcription) or an antagonist (blocking transcription) upon binding to the receptor. This functional selectivity is often context-dependent, varying with the specific gene's promoter and the cellular environment.

  • This compound: Is characterized as a mixed agonist-antagonist.[5][9] Its ERβ-preferential binding may contribute to its progonadotropic effects, as ERβ is expressed in the ovary and certain brain regions.[5]

  • Raloxifene: The functional selectivity of Raloxifene is more complex and well-studied. While it binds more tightly to ERα, some studies indicate it can act as a relative ERβ-selective agonist in certain cellular contexts, particularly at specific gene regulatory regions.[17] It is a potent antagonist at ERα in breast and uterine tissue, which accounts for its use in breast cancer risk reduction.[11][14] Conversely, its agonist activity in bone, which is mediated by both ERs but primarily ERα, is crucial for its anti-osteoporotic effects.[1][15] The conformation that the Raloxifene-ERα complex adopts is key to its tissue-specific profile, differing from the conformation induced by estradiol.[15][18]

Experimental Methodologies for Assessing Selectivity

The determination of SERM selectivity relies on a tiered approach, moving from simple binding to complex functional assays. The protocols must be self-validating, including appropriate positive and negative controls to ensure data integrity.

Workflow cluster_1 Step 1: Binding Affinity cluster_2 Step 2: Functional Activity cluster_3 Step 3: Analysis Binding Competitive Radiometric Binding Assay Output1 Determine IC50, Ki, RBA for ERα and ERβ Binding->Output1 Reporter ERE-Luciferase Reporter Gene Assay Output1->Reporter Proceed with high-affinity binders Output2 Determine EC50 (Agonist) IC50 (Antagonist) Reporter->Output2 Analysis Calculate Selectivity Ratio (Binding & Functional) Output2->Analysis Conclusion Classify Compound Profile (e.g., ERβ-selective agonist) Analysis->Conclusion

Caption: Experimental workflow for determining SERM selectivity.

Protocol: Competitive Radiometric Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and RBA of this compound and Raloxifene for ERα and ERβ.

Materials:

  • Purified full-length human ERα and ERβ protein.[5]

  • Radiolabeled ligand: [³H]Estradiol.

  • Test compounds: this compound, Raloxifene.

  • Reference compound: 17β-Estradiol (unlabeled).

  • Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate).

  • Scintillation fluid and vials.

  • Filter apparatus (e.g., Brandel cell harvester) with glass fiber filters.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (this compound, Raloxifene) and the unlabeled estradiol standard.

  • Incubation: In assay tubes, combine the assay buffer, a fixed concentration of purified ERα or ERβ protein, a fixed concentration of [³H]Estradiol (typically at its Kd value), and varying concentrations of the test compound or unlabeled estradiol.

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The protein and bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration (Total counts - Non-specific counts).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the RBA using the formula: RBA = (IC50_Estradiol / IC50_Compound) x 100%.[19]

Protocol: ERE-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding—the activation or inhibition of gene transcription.

Objective: To determine if this compound and Raloxifene act as agonists or antagonists at ERα and ERβ.

Materials:

  • An ER-negative cell line (e.g., HeLa, HEK293, U2OS).[17][20]

  • Expression vectors for full-length human ERα and ERβ.[19]

  • A reporter plasmid containing an Estrogen Response Element (ERE) upstream of a promoter driving a luciferase gene (e.g., pERE-Luc).

  • A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).

  • Cell culture medium (e.g., phenol red-free DMEM) with charcoal-stripped serum.

  • Transfection reagent.

  • Test compounds and Estradiol.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Plate the ER-negative cells in multi-well plates.

  • Transfection: Co-transfect the cells with the ERα or ERβ expression vector, the ERE-luciferase reporter plasmid, and the normalization control plasmid.

  • Treatment (Agonist Mode): After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or Estradiol.

  • Treatment (Antagonist Mode): Treat cells with serial dilutions of the test compounds in the presence of a fixed, sub-maximal concentration of Estradiol (e.g., its EC50).

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly luciferase (from the reporter) and Renilla luciferase (from the control) activity in the cell lysate using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Agonist Mode: Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 (concentration for 50% maximal activation) and efficacy (% of Estradiol's maximal response).

    • Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the compound to determine the IC50 (concentration that inhibits 50% of the Estradiol-induced activity).

Conclusion and Future Directions

The comparative analysis reveals distinct selectivity profiles for this compound and Raloxifene.

  • This compound exhibits a modest binding preference for ERβ . While less potent than second-generation SERMs, its derivatives are being explored as ERβ-selective ligands.[5][21]

  • Raloxifene demonstrates a strong binding preference for ERα but possesses a complex functional profile, acting as a potent antagonist in reproductive tissues and an agonist in bone.[4][15] Its tissue-specific actions are a clinical testament to the success of the SERM concept.

The divergence in their selectivity profiles underscores a critical principle in pharmacology: subtle differences in molecular structure can lead to significant changes in receptor affinity and functional outcome. Future research in SERM development will continue to focus on refining this selectivity, aiming for "ideal" SERMs with optimized agonist/antagonist profiles to treat a range of conditions from cancer and osteoporosis to neurodegenerative diseases and metabolic disorders, with minimal side effects.[1][22]

References

A Comparative Guide to Placebo-Controlled Studies on the Efficacy of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of a compound's efficacy, supported by robust clinical data, is paramount. This guide provides an in-depth analysis of placebo-controlled studies on Cyclofenil, a selective estrogen receptor modulator (SERM) previously used for ovulation induction. While its use has largely been discontinued in many regions, a review of its clinical trial data offers valuable insights into its mechanism and therapeutic potential.[1]

Unraveling the Mechanism of Action: A Selective Approach

This compound, a non-steroidal triphenylethylene derivative, functions as a selective estrogen receptor modulator (SERM).[2] This means it exhibits both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-specific manner.[3][4] Its primary therapeutic effect in ovulation induction is believed to stem from its anti-estrogenic action on the hypothalamus and pituitary gland.[1][5]

By blocking estrogen receptors in these tissues, this compound mitigates the negative feedback of endogenous estrogen. This leads to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[3][5] The subsequent surge in gonadotropins promotes follicular development in the ovaries, ultimately leading to ovulation.[3][5] this compound is considered a weak estrogen, with a much lower affinity for estrogen receptors compared to estradiol.[6]

Signaling Pathway of this compound in Ovulation Induction

Cyclofenil_Mechanism cluster_CNS Central Nervous System cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates + GnRH Follicle Ovarian Follicle Pituitary->Follicle Stimulates + FSH/LH Estrogen Estradiol Follicle->Estrogen Produces Ovulation Ovulation Follicle->Ovulation Matures and Ruptures This compound This compound This compound->Hypothalamus Blocks Estrogen Receptors Estrogen->Hypothalamus Negative Feedback GnRH GnRH FSH FSH LH LH

Caption: Proposed mechanism of this compound in inducing ovulation.

Efficacy of this compound in Placebo-Controlled Clinical Trials

The clinical evidence for this compound's efficacy in inducing ovulation and achieving pregnancy has been explored in several studies, with some yielding conflicting results. A critical evaluation of the available placebo-controlled trials is essential for a comprehensive understanding.

A notable double-blind controlled study investigated the use of this compound in 213 women with infertility due to ovulatory deficiencies, a cervical factor, or of idiopathic origin.[7] The results of this trial showed no statistically significant difference in pregnancy rates between the this compound and placebo groups. Over three treatment cycles, 26 out of 114 women (22.8%) in the this compound group became pregnant, compared to 21 out of 99 (21.2%) in the placebo group.[7] The authors highlighted the significant placebo effect in infertility treatment.[7]

In contrast, another double-blind, controlled, cross-over study involving 10 normal cyclic and 10 oligomenorrhoeic women found no significant differences between this compound and placebo cycles in terms of ovulation rates, hormonal excretion (estrone and pregnanediol), or follicular development.[2] This study questioned the therapeutic value of this compound at the administered dosage.[2]

Other non-placebo-controlled clinical trials have reported varying ovulation rates with this compound treatment. One study on 135 women with anovulation reported an overall ovulation rate of 42% over 241 cycles.[8] In patients with anovulatory cycles, the ovulation rate was 50%.[8]

Comparative Data from Placebo-Controlled Studies
StudyPatient PopulationDosagePrimary Endpoint(s)This compound Group OutcomePlacebo Group OutcomeConclusion
Cabau et al. (1990)[7]213 women with infertility (ovulatory deficiencies, cervical factor, idiopathic)Not specifiedPregnancy Rate22.8% (26/114)21.2% (21/99)No significant difference; high placebo effect noted.
O'Herlihy et al. (1982)[2]10 normal cyclic and 10 oligomenorrhoeic womenNot specifiedOvulation rate, hormone levels, follicular developmentNo significant differenceNo significant differenceDoubts on therapeutic value at the tested dosage.

This compound in Comparison to Other Ovulation Induction Agents

While direct, large-scale, placebo-controlled trials comparing this compound to other agents like clomiphene citrate are limited, some studies provide comparative insights.

A prospective, randomized, cross-over study compared the effects of clomiphene citrate and this compound on endometrial morphology in 10 fertile women.[9] The study found that neither drug had a major adverse effect on endometrial morphology.[9] Another study comparing their effects on cervical mucus in 20 anovulatory patients found that this compound resulted in a higher volume of more receptive cervical mucus compared to clomiphene citrate.[10]

Clomiphene citrate, a more widely used SERM, has a more extensive body of evidence supporting its efficacy. A systematic review of randomized controlled trials showed that clomiphene was more effective than placebo in inducing pregnancy in women with polycystic ovary syndrome (PCOS), with a number needed to treat of 6.[11]

Experimental Protocols from Cited Placebo-Controlled Trials

Cabau et al. (1990): Double-Blind Controlled Study
  • Objective: To evaluate the efficacy of this compound in treating female infertility.

  • Study Design: Double-blind, placebo-controlled, randomized trial.

  • Participants: 213 women with infertility due to ovulatory deficiencies, a cervical factor, or of idiopathic origin.

  • Intervention: Patients received either this compound or a placebo for three cycles.

  • Primary Outcome: Pregnancy rate.

  • Methodology:

    • Patients were randomly assigned to receive either this compound or a placebo.

    • Treatment was administered for a duration of three menstrual cycles.

    • Pregnancy was confirmed through standard clinical and laboratory methods.

    • The cumulative pregnancy rates were calculated and compared between the two groups.

O'Herlihy et al. (1982): Double-Blind Controlled Cross-Over Study
  • Objective: To examine the effects of this compound on hormonal dynamics, follicular development, and cervical mucus.

  • Study Design: Double-blind, placebo-controlled, cross-over study.

  • Participants: 10 women with normal menstrual cycles and 10 women with oligomenorrhea.

  • Intervention: Participants received either this compound or a placebo in two separate treatment cycles, with a washout cycle in between.

  • Primary Outcomes: Ovulation rates, daily urinary estrone and pregnanediol excretion, follicular development (assessed by ultrasound), and LH and FSH pulsatility.

  • Methodology:

    • Participants were randomly assigned to a treatment sequence (this compound then placebo, or placebo then this compound).

    • Daily urine samples were collected for hormonal analysis.

    • Serial ultrasound scans were performed to monitor follicular growth.

    • Frequent blood samples were taken on day 6 of the cycle to assess gonadotropin pulsatility.

    • Cervical mucus and sperm-cervical mucus interaction were evaluated.

    • Data from the this compound and placebo cycles were compared for each participant.

Experimental Workflow: Double-Blind, Placebo-Controlled Trial

Experimental_Workflow Start Patient Recruitment (N=213 Infertile Women) Randomization Randomization Start->Randomization Group_A This compound Group (n=114) Randomization->Group_A Group_B Placebo Group (n=99) Randomization->Group_B Treatment Treatment for 3 Cycles Group_A->Treatment Group_B->Treatment Follow_up Follow-up and Pregnancy Assessment Treatment->Follow_up Data_Analysis Data Analysis: Comparison of Pregnancy Rates Follow_up->Data_Analysis

Caption: Workflow of a typical double-blind, placebo-controlled trial for this compound.

Conclusion

The available placebo-controlled studies on the efficacy of this compound present a mixed and somewhat inconclusive picture. While some non-controlled trials suggest a benefit in ovulation induction, the more rigorous double-blind, placebo-controlled trials either failed to demonstrate a significant difference in pregnancy rates compared to placebo or questioned its therapeutic efficacy altogether. The limited and dated nature of these studies, coupled with the discontinuation of the drug in many markets, suggests that its role in modern fertility treatment is minimal. For researchers in drug development, the story of this compound underscores the critical importance of robust, well-designed, placebo-controlled trials to definitively establish the efficacy of new therapeutic agents.

References

A Researcher's Guide to the Cross-Species Comparison of Cyclofenil Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the metabolism and pharmacokinetic profiles of Cyclofenil across different species. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices and offers detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Cross-Species Analysis for this compound

This compound, a selective estrogen receptor modulator (SERM), has been utilized as an ovulation stimulant.[1] Like other SERMs, its pharmacological activity is intricately linked to its metabolic fate and pharmacokinetic profile, which can vary significantly across species. Understanding these differences is paramount in the preclinical development of any drug candidate, as it informs the selection of appropriate animal models for safety and efficacy studies and aids in the prediction of human pharmacokinetics.[2] This guide will explore the known metabolic pathways and pharmacokinetic parameters of this compound in humans and discuss the methodologies for generating comparative data in preclinical species.

Comparative Metabolism of this compound: A Look Across Species

The biotransformation of a drug can significantly impact its efficacy and safety profile. Interspecies differences in drug metabolism are a critical consideration in preclinical development.[3]

Human Metabolism of this compound

In humans, this compound undergoes Phase I metabolism, primarily through hydroxylation. Studies have identified hydroxylated metabolites in human urine, indicating that this is a key metabolic pathway.[4] The parent compound, this compound, is often not detected in urine, suggesting extensive metabolism.[4] The primary metabolites are formed by the addition of a hydroxyl group to the aliphatic ring of the molecule.[1] These hydroxylated metabolites are then likely conjugated (Phase II metabolism) to form glucuronides before excretion.[4]

Cyclofenil_Metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation via CYPs) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., on aliphatic ring) PhaseI->Hydroxylated_Metabolites PhaseII Phase II Metabolism (Glucuronidation via UGTs) Hydroxylated_Metabolites->PhaseII Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Excretion Excretion (Urine) Glucuronide_Conjugates->Excretion PK_Workflow cluster_PreStudy Pre-Study cluster_Study_Conduct Study Conduct cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (Oral Gavage) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

References

A Comparative Guide to the Gene Expression Profiles Induced by Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of hormone receptor modulation, understanding the nuanced differences between Selective Estrogen Receptor Modulators (SERMs) is paramount. This guide provides an in-depth comparative analysis of the gene expression profiles induced by different SERMs, offering insights into their tissue-specific actions and the underlying molecular mechanisms. By synthesizing technical data with field-proven insights, this document serves as a crucial resource for designing experiments and interpreting results in the study of estrogen receptor (ER) signaling.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity.[1][2][3] This dual functionality allows them to mimic the beneficial effects of estrogen in some tissues, such as bone, while blocking its proliferative effects in others, like the breast.[2][4] This tissue specificity is the cornerstone of their clinical utility in treating and preventing a range of conditions, including breast cancer and osteoporosis.[1][4]

The mechanism of action of SERMs is complex, involving the recruitment of coactivator or corepressor proteins to the ER-ligand complex, which in turn modulates the transcription of target genes.[5] The specific conformational change induced in the ER by a particular SERM dictates which coregulators are recruited, ultimately determining the downstream gene expression profile and the resulting physiological effect.[2][5]

Comparative Gene Expression Profiling of SERMs

Gene expression profiling technologies, such as DNA microarrays and RNA sequencing (RNA-seq), have been instrumental in elucidating the distinct transcriptional signatures of various SERMs.[6][7] These studies have revealed that while there is some overlap in the genes regulated by different SERMs, each compound also induces a unique set of transcriptional changes.

Key SERMs and Their Transcriptional Footprints:
  • Tamoxifen: As a first-generation SERM, tamoxifen is widely used in the treatment and prevention of ER-positive breast cancer.[1][8] In breast cancer cells, it primarily acts as an antagonist, inhibiting the expression of estrogen-responsive genes involved in cell proliferation.[9] However, in the endometrium, it exhibits partial agonist activity, which can increase the risk of uterine cancer.[8][10]

  • Raloxifene: A second-generation SERM, raloxifene is approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[8][11] Unlike tamoxifen, raloxifene acts as an antagonist in both the breast and the uterus, which is attributed to its distinct interaction with the ER and recruitment of different corepressors.[11][12] Comparative studies have shown that the overall gene expression changes induced by raloxifene are more similar to tamoxifen than to estradiol.[13]

  • Bazedoxifene: A third-generation SERM, bazedoxifene is used for the prevention of postmenopausal osteoporosis.[7][14] In combination with conjugated estrogens, it is also used for the treatment of menopausal symptoms.[7] Gene expression studies have highlighted its unique antagonistic effects on conjugated estrogen-induced gene expression in breast cancer cells.[7][15] Bazedoxifene has been shown to down-regulate ERα and cyclin D1, contributing to its antiproliferative effects.[14]

  • Lasofoxifene: Another third-generation SERM, lasofoxifene has been investigated for the treatment of osteoporosis and vaginal atrophy.[11] It demonstrates a high affinity for both ERα and ERβ.[11] Recent studies have focused on its potential in treating ER-positive metastatic breast cancer with ESR1 mutations, where it has shown promising antitumor activity.[16][17][18]

Summary of Comparative Gene Expression Data:
SERMPrimary Tissue of ActionKey Agonist Effects (Gene Sets)Key Antagonist Effects (Gene Sets)
Tamoxifen Breast, Bone, EndometriumBone formation, Lipid metabolismCell cycle progression, Estrogen-responsive growth factors
Raloxifene Breast, Bone, UterusBone mineral density maintenanceProliferation, Angiogenesis
Bazedoxifene Breast, BoneOsteoblast differentiationEstrogen-induced proliferation, Cell survival
Lasofoxifene Bone, Vaginal Tissue, BreastBone turnover markersERα signaling, Cell cycle regulators

This table provides a generalized summary. The specific genes and pathways affected can vary depending on the cell type and experimental conditions.

Experimental Protocols for Gene Expression Analysis

To conduct a comparative study of SERM-induced gene expression profiles, a robust and well-validated experimental workflow is essential. The two most common high-throughput methods are DNA microarrays and RNA-sequencing.

Microarray Analysis Workflow

Microarray analysis provides a powerful platform for simultaneously measuring the expression levels of thousands of genes.[19][20]

Step-by-Step Methodology:

  • Cell Culture and SERM Treatment:

    • Culture appropriate cell lines (e.g., MCF-7 breast cancer cells) in estrogen-depleted media.

    • Treat cells with the SERMs of interest (e.g., tamoxifen, raloxifene, bazedoxifene) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and an estradiol control.

  • RNA Extraction and Quality Control:

    • Isolate total RNA from the treated cells using a reputable kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high purity and integrity (RIN > 8).

  • cDNA Synthesis and Labeling:

    • Synthesize complementary DNA (cDNA) from the total RNA.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Hybridization:

    • Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a laser scanner to detect the fluorescent signals.

    • Quantify the signal intensities for each spot on the array.

  • Data Analysis:

    • Normalization: Correct for systematic variations in the data.

    • Identification of Differentially Expressed Genes (DEGs): Use statistical tests (e.g., t-test, ANOVA) to identify genes with significant expression changes between treatment groups.[21]

    • Clustering and Pathway Analysis: Group genes with similar expression patterns and identify the biological pathways that are significantly enriched in the DEG list.[22]

RNA-Sequencing (RNA-Seq) Workflow

RNA-Seq offers a more comprehensive and quantitative approach to transcriptome analysis, enabling the detection of novel transcripts and isoforms.[23][24]

Step-by-Step Methodology:

  • Cell Culture and SERM Treatment:

    • Follow the same procedure as for microarray analysis.

  • RNA Extraction and Quality Control:

    • Isolate total RNA and ensure high quality as described above.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA).

    • Fragment the RNA and convert it into a cDNA library.

    • Ligate sequencing adapters to the cDNA fragments.

  • Sequencing:

    • Sequence the prepared library using a next-generation sequencing (NGS) platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing data.[25]

    • Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR).[25]

    • Quantification of Gene Expression: Count the number of reads mapping to each gene.[25]

    • Differential Expression Analysis: Use specialized packages like DESeq2 or edgeR to identify DEGs.[25]

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) to interpret the biological significance of the DEGs.[26]

Signaling Pathways Modulated by SERMs

The differential gene expression profiles induced by SERMs ultimately translate into the modulation of specific signaling pathways. Understanding these pathways is crucial for comprehending the tissue-specific effects of these drugs.

Key Signaling Pathways:
  • Estrogen Receptor Signaling Pathway: This is the central pathway through which SERMs exert their effects. By binding to ERα and ERβ, SERMs can either activate or inhibit the transcription of estrogen-responsive genes, which are involved in a wide range of cellular processes, including cell proliferation, survival, and differentiation.[27]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Some studies suggest that SERMs can modulate the activity of this pathway, contributing to their anticancer effects.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. The interaction of SERMs with this pathway can vary depending on the specific compound and cellular context.

Conclusion

The comparative analysis of gene expression profiles induced by different SERMs provides invaluable insights into their diverse pharmacological activities. High-throughput technologies like microarrays and RNA-seq have been pivotal in dissecting the complex transcriptional networks regulated by these compounds. This guide has outlined the key differences in the gene expression signatures of prominent SERMs, provided detailed experimental protocols for their analysis, and highlighted the major signaling pathways involved. For researchers in the field, a thorough understanding of these aspects is essential for the rational design of new therapies and the effective application of existing ones.

References

A Preclinical Assessment of Cyclofenil: A Comparative Guide to Long-Term Safety and Efficacy for Ovulation Induction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of Cyclofenil's long-term safety and efficacy in preclinical models, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this compound as a Selective Estrogen Receptor Modulator (SERM) and objectively compare its preclinical profile with that of other established ovulation-inducing agents, namely Clomiphene Citrate and Aromatase Inhibitors. This document is structured to provide not just data, but also the scientific rationale behind the experimental models and protocols discussed, ensuring a thorough understanding of the preclinical evaluation process for this class of compounds.

Introduction to this compound and the Landscape of Ovulation Induction

This compound is a non-steroidal triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM)[1]. Historically, it has been used to induce ovulation in anovulatory women[1]. Like other SERMs, this compound exhibits a mixed agonist and antagonist effect on estrogen receptors (ERs) in a tissue-specific manner. Its primary mechanism of action for ovulation induction is believed to involve the blockade of estrogenic negative feedback at the hypothalamus and pituitary gland. This leads to an increase in the secretion of gonadotropins, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular development and ovulation[1].

The landscape of ovulation induction has evolved, with Clomiphene Citrate, another SERM, being a long-standing first-line treatment[2]. More recently, Aromatase Inhibitors (AIs) like Letrozole have gained prominence due to their different mechanism of action and potentially more favorable side-effect profile[2]. A comprehensive preclinical assessment is crucial to understand the long-term implications of these interventions on reproductive and overall health.

Mechanism of Action: A Comparative Overview

The therapeutic effect of ovulation-inducing agents is rooted in their ability to modulate the hypothalamic-pituitary-ovarian (HPO) axis. However, the specific molecular interactions differ significantly between SERMs and AIs.

cluster_0 Hypothalamus cluster_1 Pituitary cluster_2 Ovary cluster_3 Pharmacological Intervention GnRH GnRH FSH_LH FSH & LH GnRH->FSH_LH Stimulates Follicle Follicular Growth FSH_LH->Follicle Stimulates Estradiol Estradiol Follicle->Estradiol Produces Estradiol->GnRH Negative Feedback Estradiol->FSH_LH Negative Feedback Cyclofenil_Clomiphene This compound / Clomiphene (SERMs) Cyclofenil_Clomiphene->GnRH Blocks Negative Feedback Cyclofenil_Clomiphene->FSH_LH Blocks Negative Feedback AIs Aromatase Inhibitors (e.g., Letrozole) AIs->Estradiol Inhibits Production

Caption: Comparative mechanism of action of SERMs and Aromatase Inhibitors on the HPO axis.

Preclinical Models for Long-Term Safety and Efficacy Assessment

The selection of appropriate animal models is paramount for generating translatable preclinical data. For drugs modulating the endocrine system, it is crucial to use models that recapitulate key aspects of human reproductive physiology.

Rodent Models for Efficacy and Safety

Rats and mice are the most commonly used species in preclinical reproductive toxicology and efficacy studies due to their well-characterized reproductive cycles, short gestation periods, and the availability of transgenic models[3].

  • Ovariectomized (OVX) Models: These are particularly useful for studying the tissue-specific estrogenic and anti-estrogenic effects of SERMs on non-reproductive organs like bone[4].

  • Anovulatory Rodent Models: Models of polycystic ovary syndrome (PCOS), a common cause of anovulation, can be induced by prenatal androgen exposure or letrozole treatment. These models are invaluable for assessing the efficacy of ovulation-inducing agents.

Non-Rodent Models

While less common for initial screening, non-rodent models such as rabbits and non-human primates offer a closer physiological resemblance to humans, particularly in terms of menstrual cycle dynamics and endocrine profiles. They are often employed in later-stage preclinical development to confirm findings from rodent studies.

Comparative Efficacy in Preclinical Models

Direct comparative preclinical efficacy studies between this compound, Clomiphene Citrate, and Aromatase Inhibitors are limited in the published literature. However, we can synthesize data from individual studies to draw meaningful comparisons.

Parameter This compound Clomiphene Citrate Aromatase Inhibitors (Letrozole) References
Ovulation Induction Effective in inducing ovulation in animal models.Well-established efficacy in inducing ovulation in various animal models.Potent inducer of ovulation, particularly in PCOS models.[1],[5],[2]
Follicular Development Stimulates follicular growth.Promotes the development of multiple follicles.Often leads to monofollicular development, potentially reducing the risk of multiple pregnancies.[1],[5],[2]
Endometrial Effects Limited preclinical data; clinical studies suggest a less detrimental effect on the endometrium compared to clomiphene.Can have anti-estrogenic effects on the endometrium, potentially impairing implantation.Generally considered to have a neutral or beneficial effect on the endometrium.[6],[7]
Cervical Mucus Clinical studies suggest it is more receptive to sperm than that produced with clomiphene treatment.Can negatively impact cervical mucus quality and quantity.Does not appear to have adverse effects on cervical mucus.[6]

Long-Term Safety Assessment: A Preclinical Perspective

Long-term safety is a critical consideration for drugs that may be used for multiple cycles. The preclinical assessment focuses on reproductive toxicology, carcinogenicity, and effects on non-reproductive tissues.

Reproductive and Developmental Toxicology

Preclinical reproductive toxicology studies are designed to evaluate the potential adverse effects of a drug on all stages of reproduction.

Safety Endpoint This compound Clomiphene Citrate Aromatase Inhibitors (Letrozole) References
Teratogenicity Limited preclinical data available.Animal studies have shown teratogenic potential when administered during organogenesis.Animal studies indicate potential teratogenicity if administered during early pregnancy.[8],[9],[10]
Fertility and Early Embryonic Development Limited preclinical data.Can cause fetal loss and developmental impairment in mice when administered in the periconception phase.Limited preclinical data on long-term fertility impact.[3],[5]
Pre- and Postnatal Development Insufficient preclinical data.Can lead to delayed birth and increased pup mortality in mice.Insufficient long-term preclinical data.[5]
Carcinogenicity

Given the hormonal mechanism of action, the carcinogenic potential of ovulation-inducing agents is a significant safety concern. Long-term carcinogenicity studies in animals are a regulatory requirement for drugs intended for chronic use[11].

  • This compound: There is a notable lack of publicly available long-term carcinogenicity data from preclinical studies for this compound.

  • Aromatase Inhibitors: As these drugs are also used for breast cancer treatment, their long-term safety, including secondary cancer risk, has been more extensively studied in both preclinical and clinical settings[13]. Preclinical studies have not raised significant concerns about the carcinogenicity of third-generation AIs like letrozole and anastrozole[14].

Effects on Bone Metabolism

The estrogenic or anti-estrogenic effects of SERMs on bone are a key aspect of their long-term safety profile, especially with repeated use.

  • This compound: Specific preclinical data on the long-term effects of this compound on bone mineral density is scarce.

  • Other SERMs (e.g., Raloxifene): Extensive preclinical studies in ovariectomized rat models have demonstrated the bone-sparing (estrogen-agonist) effects of other SERMs, which have been translated into clinical use for osteoporosis[4][15].

  • Aromatase Inhibitors: By drastically reducing estrogen levels, AIs are known to have a negative impact on bone health, leading to decreased bone mineral density and an increased risk of fractures. This is a well-documented class effect observed in both preclinical and clinical studies[13].

Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential.

Protocol: Long-Term Efficacy and Safety of an Ovulation Induction Agent in a Rodent Model

This protocol outlines a general framework for a comprehensive long-term preclinical study.

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week with regular monitoring of estrous cycles via vaginal cytology.

  • Grouping:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Clomiphene Citrate (clinically relevant dose).

    • Group 5: Letrozole (clinically relevant dose).

  • Dosing: Administer compounds orally for a period of 6 months, mimicking multiple treatment cycles.

  • Efficacy Assessment (during the dosing period):

    • Monitor estrous cyclicity daily.

    • At select time points, induce ovulation with gonadotropins and assess the number of oocytes ovulated.

    • Conduct mating trials to assess fertility rates.

  • Long-Term Safety Assessment (at termination):

    • Necropsy: Perform a full necropsy and collect all major organs.

    • Histopathology: Conduct detailed histopathological examination of reproductive (ovaries, uterus) and non-reproductive (liver, kidney, bone) tissues.

    • Bone Density: Analyze bone mineral density using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) of the femur and lumbar vertebrae.

    • Serum Biomarkers: Analyze serum for markers of liver and kidney function, as well as hormone levels.

start Start: Animal Acclimatization grouping Randomized Grouping start->grouping dosing 6-Month Oral Dosing grouping->dosing efficacy Interim Efficacy Assessment (Ovulation, Fertility) dosing->efficacy Periodic termination Study Termination dosing->termination necropsy Necropsy & Histopathology termination->necropsy bmd Bone Mineral Density Analysis termination->bmd biomarkers Serum Biomarker Analysis termination->biomarkers

Caption: Workflow for a long-term preclinical study of ovulation induction agents.

Conclusion and Future Directions

The available preclinical data, primarily from clinical observations and studies on related compounds, suggests that this compound is an effective ovulation-inducing agent. However, there is a significant lack of comprehensive, publicly available long-term preclinical safety data for this compound, particularly concerning reproductive toxicology, carcinogenicity, and effects on bone health. This stands in contrast to the more extensive preclinical and clinical safety profiles available for Clomiphene Citrate and, especially, the third-generation Aromatase Inhibitors.

For drug development professionals, this highlights the importance of rigorous, long-term preclinical safety studies for all drug candidates, even those with a history of clinical use. Future research should aim to fill the existing data gaps for this compound to allow for a more complete risk-benefit assessment. Head-to-head, long-term preclinical studies comparing this compound, Clomiphene Citrate, and Aromatase Inhibitors using standardized protocols would be invaluable for the scientific community and for informing clinical practice.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical compounds are paramount to this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Cyclofenil, a selective estrogen receptor modulator (SERM). The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the highest standards of laboratory practice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with a compound is the foundation of any safety protocol. This compound (CAS No. 2624-43-3) is not merely a benign organic molecule; it is a biologically active substance with specific hazards that dictate its handling and disposal requirements.[1][2][3]

  • Endocrine Disruption: this compound is classified as a SERM and a potential endocrine-disrupting chemical (EDC).[1][2] EDCs are compounds that can interfere with the endocrine (or hormone) systems of animals, including humans.[4][5][6] Improper disposal can lead to the contamination of waterways, where even minute concentrations can have adverse effects on aquatic life and potentially enter the human food chain.[4][5][6][7] The environmental persistence of some EDCs means that improper disposal can lead to long-term ecological damage.[7][8]

  • Human Health Hazards: Safety data indicates that this compound is suspected of damaging fertility or the unborn child.[2] It may also cause skin and serious eye irritation.[2] Furthermore, it has been associated with a notable incidence of hepatotoxicity (liver toxicity).[1] These risks underscore the necessity of stringent personal protective measures and the prevention of environmental release.

Given these factors, this compound waste must be treated as hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) that govern the management of such waste from "cradle to grave."[9] A critical component of these regulations is the explicit prohibition of "sewering"—disposing of hazardous pharmaceutical waste down the drain.[10][11] This practice is illegal and poses a direct threat to public health and the environment.[10][11]

This compound Waste Stream Management: A Step-by-Step Protocol

Effective waste management begins with proper segregation at the point of generation. This protocol ensures that this compound waste is handled safely and in compliance with regulatory standards.

Step 1: Don Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound or waste), ensure the following PPE is worn:

  • Safety Goggles: To protect against splashes and eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Characterize and Segregate Waste

Properly categorizing waste is the most critical step. This compound waste will typically fall into one of the following categories. Each must be segregated into its own dedicated, clearly labeled waste container.

Waste CategoryDescriptionDisposal Container
Pure Compound / Unused Stock Expired or unwanted pure this compound powder.Labeled, sealed container for "Hazardous Chemical Waste."
Grossly Contaminated Labware Items heavily contaminated with this compound, such as weighing boats, flasks, or beakers with visible residue.Labeled, sealed container or bag for "Hazardous Chemical Waste."
Trace Contaminated Materials Items with incidental contact, like contaminated gloves, bench paper, or pipette tips.Labeled, sealed container or bag for "Hazardous Chemical Waste."
Contaminated Sharps Needles, syringes, or broken glass contaminated with this compound.Puncture-proof, labeled "Hazardous Waste Sharps" container.
Contaminated Solvents Organic solvents (e.g., DMSO, Ethanol) used to dissolve this compound.[12]Labeled, sealed container for "Hazardous Solvent Waste." Note flammability hazards.
Step 3: Containment and Labeling
  • Containers: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Endocrine Disruptor")

    • The date accumulation started.

Step 4: Storage

Store sealed hazardous waste containers in a designated, secure satellite accumulation area within or near the laboratory. This area should be away from drains and general lab traffic. Follow all institutional and local regulations for storage time limits.

Step 5: Final Disposal

The only acceptable method for the final disposal of this compound waste is through a licensed hazardous waste management contractor.

  • Arrangement: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Methodology: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for pharmaceutical waste like this compound is incineration at a high temperature.[13] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Under no circumstances should this compound waste be:

  • Poured down the drain.[10][11]

  • Disposed of in the regular trash.

  • Mixed with non-hazardous waste.[10]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

CyclofenilDisposalWorkflow start Identify this compound Waste (Pure compound, contaminated labware, etc.) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Characterize Waste Type ppe->waste_type pure_compound Pure/Expired Compound waste_type->pure_compound Solid gross_contam Grossly Contaminated Labware/Materials waste_type->gross_contam Solid trace_contam Trace Contaminated PPE/Wipes waste_type->trace_contam Solid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Step 3: Place in Labeled 'Hazardous Chemical Waste' Container pure_compound->container_solid gross_contam->container_solid trace_contam->container_solid container_sharps Step 3: Place in Labeled 'Hazardous Waste Sharps' Container sharps->container_sharps storage Step 4: Store in Designated Satellite Accumulation Area container_solid->storage container_sharps->storage disposal Step 5: Arrange Pickup by Licensed Hazardous Waste Contractor for Incineration storage->disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill zone.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. The rigorous management of chemical waste is not an ancillary task but a core component of scientific integrity.

References

Essential Safety and Logistical Guide for Handling Cyclofenil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling compounds with potential health risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclofenil, a selective estrogen receptor modulator (SERM). By understanding the inherent hazards and implementing proper safety protocols, you can minimize exposure and maintain a secure research setting. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that goes beyond the product to ensure your safety.

Understanding the Hazards of this compound: A Proactive Approach to Safety

This compound is classified as a suspected reproductive toxin, a skin irritant, and a serious eye irritant[1]. Due to its classification as a hazardous, non-cytotoxic drug, it is crucial to handle it with appropriate precautions to avoid potential adverse health effects. The primary routes of exposure in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion. Long-term or repeated exposure should be minimized.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is fundamental to minimizing exposure to this compound. The following PPE is recommended based on the known hazards.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions containing this compound and airborne particles of the powdered compound, which can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, as this compound is a known skin irritant[1]. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the powdered form of this compound to prevent inhalation of airborne particles.
Operational Protocol for PPE Usage
  • Donning (Putting On) PPE:

    • Before entering the designated handling area, put on your laboratory coat and ensure it is fully buttoned.

    • Next, put on your N95 respirator, ensuring a proper fit and seal.

    • Follow with chemical safety goggles or a face shield.

    • Finally, put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

  • Doffing (Taking Off) PPE:

    • Remove PPE in an order that minimizes the risk of cross-contamination.

    • First, remove the outer pair of gloves (if applicable).

    • Remove your laboratory coat, turning it inside out as you remove it to contain any contaminants.

    • Remove your eye protection.

    • Remove your respirator.

    • Finally, remove the inner pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out.

    • Immediately wash your hands thoroughly with soap and water.

Safe Handling and Storage: A Controlled Environment

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare workspace in a ventilated hood Prepare workspace in a ventilated hood Don PPE->Prepare workspace in a ventilated hood Step 1 Weigh solid this compound Weigh solid this compound Prepare workspace in a ventilated hood->Weigh solid this compound Step 2 Prepare solutions Prepare solutions Weigh solid this compound->Prepare solutions Step 3 Decontaminate workspace Decontaminate workspace Prepare solutions->Decontaminate workspace Step 4 Dispose of waste Dispose of waste Decontaminate workspace->Dispose of waste Step 5 Doff PPE Doff PPE Dispose of waste->Doff PPE Step 6

Caption: A step-by-step workflow for the safe handling of this compound.

Handling Procedures
  • Engineering Controls: Always handle powdered this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • Consult the supplier's instructions for specific storage temperature recommendations[3].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal
  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should also be collected as hazardous chemical waste. Do not pour them down the drain.

  • Contaminated PPE: All disposable PPE used while handling this compound (gloves, respirators, lab coats) should be considered contaminated. Place these items in a designated hazardous waste container immediately after use.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Disposal Guidelines
  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous, non-cytotoxic pharmaceutical waste[4][5].

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

In Case of Exposure: Immediate First Aid Measures

In the event of accidental exposure to this compound, prompt action is essential.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work with this compound.

References

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